molecular formula C18H25N3O3 B1146384 5-Hydroxy saxagliptin CAS No. 841302-24-7

5-Hydroxy saxagliptin

Cat. No.: B1146384
CAS No.: 841302-24-7
M. Wt: 331.4 g/mol
InChI Key: GAWUJFVQGSLSSZ-YQWHHNEHSA-N
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Description

5-Hydroxy Saxagliptin, also known in research settings as BMS-510849, is a primary and pharmacologically active metabolite of the antihyperglycemic drug Saxagliptin . It is formed in the body through the metabolism of Saxagliptin, mediated primarily by the cytochrome P450 3A4/5 (CYP3A4/5) isozyme . This metabolite is a key subject of study in diabetes research due to its role in the overall efficacy and pharmacokinetic profile of Saxagliptin. Like its parent compound, this compound functions as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, albeit with approximately half the inhibitory potency . By inhibiting DPP-4, it slows the degradation of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This mechanism leads to increased insulin secretion in a glucose-dependent manner and reduced glucagon release from the liver, making it a valuable compound for investigating pathways of blood glucose regulation . Researchers utilize this compound in metabolic studies, pharmacokinetic analyses, and to elucidate the complete mechanism of action of DPP-4 inhibitor therapies. This product is intended for Research Use Only and is not to be used for diagnostic or therapeutic procedures.

Properties

CAS No.

841302-24-7

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

(1S,3R,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1

InChI Key

GAWUJFVQGSLSSZ-YQWHHNEHSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Synonyms

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile;  BMS 510849;  5-Hydroxy Saxagliptin;  BMS 510849;  M2 Saxagliptin Hydroxylated Metabolite

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxy Saxagliptin: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy saxagliptin (B632) is the major active metabolite of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the synthesis and characterization of 5-hydroxy saxagliptin. While a detailed, publicly available protocol for its chemical synthesis is not extensively documented, this guide outlines a plausible synthetic pathway based on established organic chemistry principles and available literature on saxagliptin and adamantane (B196018) derivatives. Furthermore, this document compiles and presents the known characterization data for this compound, including its physicochemical properties and analytical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of saxagliptin metabolism, the development of related compounds, and the synthesis of reference standards.

Introduction

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion.[1] In vivo, saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form its primary active metabolite, this compound.[2] This metabolite is also a potent DPP-4 inhibitor, contributing significantly to the overall pharmacological activity of the parent drug. Understanding the synthesis and properties of this compound is crucial for a complete comprehension of saxagliptin's mechanism of action, pharmacokinetics, and for the development of analytical methods to monitor its presence in biological matrices.

Proposed Synthesis of this compound

The proposed synthesis would likely involve the coupling of two key intermediates: a protected 3,5-dihydroxyadamantyl-glycine derivative and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. The synthesis could proceed through the following conceptual stages:

  • Synthesis of a Protected 3,5-Dihydroxyadamantyl Glycine (B1666218) Intermediate: This would likely start from an adamantane derivative that is subsequently dihydroxylated and functionalized to introduce the glycine moiety. The amino and carboxylic acid groups would be protected during the synthesis.

  • Coupling Reaction: The protected 3,5-dihydroxyadamantyl glycine intermediate would be coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.

  • Deprotection: The final step would involve the removal of the protecting groups to yield this compound.

Experimental Workflow Diagram

G cluster_synthesis Proposed Synthesis of this compound A Adamantane Derivative B Dihydroxylation A->B C Functionalization to Protected 3,5-Dihydroxyadamantyl Glycine B->C E Coupling Reaction C->E D (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile D->E F Protected this compound E->F G Deprotection F->G H This compound G->H I Purification H->I J Characterization I->J

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and structure. The following tables summarize the available physicochemical and analytical data.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₈H₂₅N₃O₃[3][4]
Molecular Weight331.41 g/mol [3][5]
CAS Number841302-24-7[3][5]
AppearanceSolid (hydrochloride salt)[6]
Purity≥95% (for commercially available standard)[6]
SolubilitySoluble in DMSO[6]
Storage Temperature-20°C[6]
Spectroscopic and Chromatographic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for synthetically derived this compound are not widely published. The primary method for its characterization and quantification, particularly in biological matrices, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

ParameterDescription
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition332.3 > 196.3
Chromatography
MethodReversed-phase HPLC or UPLC
ColumnC18 stationary phase
Mobile PhaseAcetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer

Generic Characterization Workflow Diagram

G cluster_characterization Characterization Workflow A Synthesized this compound B Purification (e.g., HPLC) A->B C Structural Elucidation B->C D Purity Assessment B->D E Mass Spectrometry (MS) C->E F Nuclear Magnetic Resonance (NMR) C->F G Infrared Spectroscopy (IR) C->G H High-Performance Liquid Chromatography (HPLC) D->H I Elemental Analysis D->I

Caption: A generic workflow for the characterization of synthesized this compound.

Experimental Protocols

As a definitive, published protocol for the synthesis of this compound is unavailable, this section provides a generalized protocol for the analytical characterization based on existing literature for its detection in biological samples.

LC-MS/MS Method for the Quantification of this compound

This protocol is adapted from published methods for the analysis of this compound in plasma.

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • This compound reference standard

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

  • Plasma (or other biological matrix)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an appropriate amount of internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to achieve separation from other components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI

    • MRM Transition for this compound: 332.3 → 196.3

    • MRM Transition for Internal Standard: To be determined based on the specific internal standard used.

    • Optimize other parameters such as collision energy and declustering potential.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the this compound reference standard.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Signaling Pathway and Mechanism of Action

This compound, like its parent compound saxagliptin, is a competitive inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to several downstream effects that contribute to improved glycemic control.

DPP-4 Inhibition Signaling Pathway Diagram

G cluster_pathway Mechanism of Action of this compound A This compound C Inhibition A->C B DPP-4 Enzyme B->C D Active GLP-1 and GIP (Incretin Hormones) C->D Prevents degradation E Pancreatic β-cells D->E F Pancreatic α-cells D->F G Increased Insulin Secretion (Glucose-dependent) E->G H Decreased Glucagon Secretion F->H I Improved Glycemic Control G->I H->I

Caption: Signaling pathway of DPP-4 inhibition by this compound.

Conclusion

This compound is a key contributor to the therapeutic efficacy of saxagliptin. While the direct chemical synthesis of this metabolite is not widely detailed in scientific literature, this guide provides a foundational understanding of a plausible synthetic approach and a compilation of its known characteristics. The analytical methods, particularly LC-MS/MS, are well-established for its quantification in biological systems. The provided diagrams for the proposed synthesis, characterization workflow, and signaling pathway offer a visual representation of the core concepts discussed. Further research into the development of a scalable and efficient synthesis of this compound would be beneficial for its use as a reference standard and for more in-depth pharmacological studies.

References

Elucidation of the Chemical Structure of 5-Hydroxy Saxagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of 5-hydroxy saxagliptin (B632), the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. This document outlines the key analytical techniques, experimental protocols, and spectroscopic data integral to confirming the molecular architecture of this significant metabolite.

Introduction

Saxagliptin is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Following administration, saxagliptin is primarily metabolized by cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes in the liver to its major active metabolite, 5-hydroxy saxagliptin (M2).[2][3][4] This metabolite is also a potent DPP-4 inhibitor, contributing to the overall therapeutic effect of the parent drug.[4] Accurate structural elucidation of this compound is critical for understanding its pharmacological and toxicological profile, as well as for the development of robust bioanalytical methods for pharmacokinetic and metabolic studies.

This guide details the multifaceted approach to deducing the chemical structure of this compound, integrating data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the chemical structure of this compound is built upon a foundation of its fundamental physicochemical properties and spectroscopic data. The following tables summarize the key quantitative information that collectively contributes to its structural elucidation.

Table 1: General Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₁₈H₂₅N₃O₃[5][6]
Molecular Weight331.41 g/mol [5][6]
CAS Number841302-24-7[6]
Parent DrugSaxagliptin[7]
Metabolic PathwayCYP3A4/5 mediated hydroxylation[2][3][4]

Table 2: High-Resolution Mass Spectrometry Data (Predicted)

While experimental high-resolution mass spectrometry data for this compound is not widely published, theoretical values can be predicted based on its chemical formula. These predictions are crucial for initial identification in complex biological matrices.

Ion SpeciesPredicted m/z
[M+H]⁺332.1969
[M+Na]⁺354.1788
[M-H]⁻330.1823

Table 3: LC-MS/MS Parameters for Quantification of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the quantitative analysis of this compound in biological fluids. The following table collates typical parameters from various published methods.

ParameterValueSource(s)
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[8][9]
Precursor Ion (m/z)332.3[10]
Product Ion (m/z)196.3[10]
MRM Transition332.3 > 196.3[10]
Chromatography
ColumnC18 or similar reversed-phase[11][12]
Mobile PhaseAcetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate)[8][9]
Flow Rate0.4 - 0.8 mL/min[9]
Retention TimeVaries with method (typically < 5 min)[8]

Experimental Protocols

The structural confirmation of this compound relies on a combination of sophisticated analytical techniques. The following sections detail the generalized experimental protocols for these key methods.

Sample Preparation for Mass Spectrometry

For the analysis of this compound in biological matrices such as plasma, a robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides a representative LC-MS/MS method for the quantification of this compound.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from the parent drug and other metabolites.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transition: As specified in Table 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available NMR spectra for this compound are scarce, the following outlines the general protocol that would be employed for its structural elucidation, likely using a synthetically derived reference standard.

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Experiments:

    • ¹H NMR: To identify the number and chemical environment of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Structure Elucidation Workflow and Signaling Pathways

The elucidation of the chemical structure of this compound and the understanding of its biological context involve a logical workflow and a grasp of its relevant signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.

G cluster_0 Structure Elucidation Workflow A Isolation of Metabolite (from in vivo or in vitro sources) B High-Resolution Mass Spectrometry (Accurate Mass Measurement) A->B Elemental Composition D NMR Spectroscopy (1D and 2D Experiments) A->D Connectivity and Stereochemistry C Tandem Mass Spectrometry (MS/MS) (Fragmentation Pattern) B->C Substructural Information E Data Interpretation and Structure Assembly C->E D->E F Confirmation with Synthetic Standard F->E Final Confirmation G cluster_1 Metabolic Pathway of Saxagliptin Saxagliptin Saxagliptin CYP3A4_5 CYP3A4/5 (Liver Microsomes) Saxagliptin->CYP3A4_5 Hydroxy_Saxagliptin This compound CYP3A4_5->Hydroxy_Saxagliptin Hydroxylation G cluster_2 DPP-4 Inhibition Signaling Pathway Incretins GLP-1 and GIP (Incretin Hormones) DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degradation Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Saxagliptin_Metabolite Saxagliptin or This compound Saxagliptin_Metabolite->DPP4 Inhibits

References

The Core Mechanism of 5-Hydroxy Saxagliptin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action of 5-hydroxy saxagliptin (B632), the major and pharmacologically active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. Both saxagliptin and 5-hydroxy saxagliptin contribute to the therapeutic effect of managing type 2 diabetes mellitus by preventing the degradation of incretin (B1656795) hormones, thereby enhancing glucose-dependent insulin (B600854) secretion. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the core biological and metabolic pathways to offer a comprehensive resource for research and development.

Introduction: The Role of an Active Metabolite

Saxagliptin is a potent, selective, and competitive inhibitor of the DPP-4 enzyme, a key regulator of glucose homeostasis.[1] Following oral administration, saxagliptin is metabolized by cytochrome P450 (CYP) 3A4 and 3A5 enzymes to form this compound.[2][3][4] This metabolite is not only abundant in circulation but is also an active DPP-4 inhibitor, possessing approximately half the potency of the parent compound.[3][5][6] The combined action of saxagliptin and this compound leads to sustained inhibition of DPP-4, which is crucial for the drug's clinical efficacy.[1]

Core Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway

The primary mechanism of action for this compound is the potent and selective inhibition of the DPP-4 enzyme.[7] DPP-4 is responsible for the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][8]

By inhibiting DPP-4, this compound effectively increases the circulating concentrations of active GLP-1 and GIP.[1][2] These incretin hormones are released from the gut in response to nutrient intake and play a vital role in glucose regulation through the following downstream effects:[3][8][9]

  • Stimulation of Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, potentiating insulin synthesis and release in the presence of elevated blood glucose.[2][3][10]

  • Suppression of Glucagon (B607659) Secretion: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in hyperglycemic states.[3] This reduces excessive hepatic glucose production.

  • Other Beneficial Effects: GLP-1 also slows gastric emptying and can increase satiety, contributing to better overall glycemic control.[8]

The inhibition of DPP-4 by this compound is characterized by a slow dissociation from the enzyme's active site, which contributes to its prolonged pharmacodynamic effect.[11][12][13]

Quantitative Data Summary

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound in comparison to its parent compound, saxagliptin.

Table 1: In Vitro Inhibitory Potency against Dipeptidyl Peptidase-4 (DPP-4)
CompoundInhibition Constant (Ki) vs. Human DPP-4Dissociation Half-Life (t½) at 37°CPotency Relative to Saxagliptin
Saxagliptin 1.3 nM[11][12][13]50 minutes[11][12][13]N/A
This compound 2.6 nM[7][11][12][13]23 minutes[11][12][13]~50%[3][5][6]
Table 2: Comparative Pharmacokinetic Parameters in Humans
ParameterSaxagliptinThis compound
Time to Peak Plasma Conc. (Tmax) ~2 hours[3]~4 hours[3]
Elimination Half-Life (t½) ~2.5 hours[3]~3.1 hours[3]
Metabolism Hepatic via CYP3A4/5[2][3][4]N/A (Metabolite)
Plasma Protein Binding Negligible[2][3]Negligible
Primary Excretion Route Urine (75%) and Feces (22%)[3]Urine and Feces[3]

Visualizing the Pathways and Processes

The following diagrams, rendered using DOT language, illustrate the key pathways and experimental workflows associated with this compound.

Metabolic Conversion of Saxagliptin

cluster_metabolism Hepatic Metabolism Saxagliptin Saxagliptin CYP CYP3A4 / CYP3A5 (Hydroxylation) Saxagliptin->CYP Metabolite This compound (Active Metabolite) CYP->Metabolite

Caption: Metabolic pathway showing the conversion of saxagliptin to this compound via CYP3A4/5.

Mechanism of Action: The Incretin Signaling Pathway

cluster_lumen Intestinal Lumen cluster_circulation Circulation & Pancreas Nutrients Nutrient Ingestion GLP1_GIP Active Incretins (GLP-1, GIP) Nutrients->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreatic β-Cells GLP1_GIP->Pancreas Stimulation Inactive Inactive Metabolites DPP4->Inactive Inhibitor This compound Inhibitor->DPP4 Inhibition Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin

Caption: this compound inhibits DPP-4, increasing active incretins and insulin secretion.

Experimental Protocols

The characterization of this compound as a DPP-4 inhibitor relies on standardized in vitro enzyme assays. Below is a detailed methodology representative of those used to determine inhibitory potency (IC50 or Ki).

In Vitro DPP-4 Inhibition Fluorometric Assay

1. Objective: To determine the concentration of this compound required to inhibit 50% of recombinant human DPP-4 enzyme activity (IC50).

2. Materials and Reagents:

  • Enzyme: Recombinant human DPP-4

  • Substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Inhibitor: this compound, dissolved in DMSO and serially diluted.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Positive Control: A known DPP-4 inhibitor (e.g., Saxagliptin or Sitagliptin)

  • Instrumentation: 96-well black microplate, fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

3. Experimental Procedure:

  • Preparation: Thaw all reagents on ice and bring to room temperature before use. Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well microplate, add the following to designated wells:

    • Blank Wells: Assay Buffer only (for background fluorescence).

    • 100% Activity Wells: Assay Buffer, DPP-4 enzyme solution.

    • Inhibitor Wells: Diluted this compound solution, DPP-4 enzyme solution.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.[14][15]

  • Kinetic Measurement: Immediately place the microplate into the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 30-60 seconds for a period of 20-30 minutes.[15] The cleavage of the substrate by DPP-4 releases free AMC, which is fluorescent.

4. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Subtract the average rate of the blank wells from all other wells.

  • Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_100%_Activity)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add Enzyme and Inhibitor to 96-well Plate A->C B Prepare DPP-4 Enzyme and Substrate Solutions B->C D Pre-incubate at 37°C (10-15 min) C->D E Initiate Reaction with Gly-Pro-AMC Substrate D->E F Measure Fluorescence Kinetically (Ex: 360nm, Em: 460nm) E->F G Calculate Reaction Rates (Slope of Fluorescence vs. Time) F->G H Determine % Inhibition for each Concentration G->H I Plot Dose-Response Curve and Calculate IC50 H->I

Caption: Workflow for a typical in vitro DPP-4 inhibition assay to determine IC50 values.

Conclusion

This compound is a pivotal component of the therapeutic action derived from saxagliptin administration. As a potent, selective DPP-4 inhibitor with a prolonged binding time and significant systemic exposure, it effectively extends the inhibition of the DPP-4 enzyme. This action enhances the incretin effect, leading to improved glucose-dependent insulin secretion and suppressed glucagon production. A thorough understanding of its distinct pharmacokinetic and pharmacodynamic profile, as detailed in this guide, is essential for professionals engaged in the research and development of novel antidiabetic therapies.

References

The Core Pharmacology of 5-Hydroxy Saxagliptin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Active Metabolite of the Dipeptidyl Peptidase-4 Inhibitor, Saxagliptin (B632)

This technical guide provides a comprehensive overview of the pharmacological properties of 5-hydroxy saxagliptin (BMS-510849 or M2), the major and pharmacologically active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, metabolic pathway, pharmacokinetics, and pharmacodynamics of this key metabolite, supported by quantitative data, detailed experimental methodologies, and visual diagrams of core pathways and processes.

Introduction: The Role of the Active Metabolite

Saxagliptin is a potent, selective, and reversible inhibitor of the DPP-4 enzyme, prescribed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] It exerts its therapeutic effect by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Upon oral administration, saxagliptin is extensively metabolized to form this compound.[5][6] This active metabolite significantly contributes to the overall clinical efficacy of the drug, possessing approximately half the potency of the parent compound for DPP-4 inhibition.[5][7] Understanding the distinct pharmacological profile of this compound is therefore critical for a complete comprehension of the drug's therapeutic action and clinical characteristics.

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

The mechanism of action for both saxagliptin and this compound is the inhibition of the DPP-4 enzyme.[8][9] DPP-4 is a serine protease that rapidly inactivates incretin hormones, which are released from the gastrointestinal tract in response to food intake.[10]

By inhibiting DPP-4, this compound, in concert with its parent compound, leads to:

  • Increased Incretin Levels: A two- to three-fold increase in the circulating levels of active GLP-1 and GIP.[5][6]

  • Enhanced Insulin (B600854) Secretion: The elevated incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[3][4]

  • Suppressed Glucagon (B607659) Secretion: GLP-1 also lowers glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][11]

This cascade of events results in improved glycemic control, including lower fasting plasma glucose and reduced postprandial glucose excursions, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.[5][12]

Food Food Intake Gut GI Tract Food->Gut Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Inactive Inactive Metabolites DPP4->Inactive Inactivates Saxa_Metabolite Saxagliptin & This compound Saxa_Metabolite->DPP4 Inhibits Beta β-cells Pancreas->Beta Alpha α-cells Pancreas->Alpha Insulin ↑ Insulin Secretion Beta->Insulin Stimulates Glucagon ↓ Glucagon Secretion Alpha->Glucagon Inhibits Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Liver Liver Glucagon->Liver Glucose_Prod ↓ Hepatic Glucose Production Liver->Glucose_Prod Glucose_Prod->Glucose_Control

Caption: Incretin signaling pathway and DPP-4 inhibition.

Metabolism of Saxagliptin to this compound

The primary metabolic pathway for saxagliptin is hydroxylation to form its active metabolite, this compound.[5] This biotransformation is mediated predominantly by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) isoenzymes located mainly in the liver and gut wall.[13][14] The catalytic efficiency of CYP3A4 in this process is approximately four times higher than that of CYP3A5.[13] This metabolic conversion is significant, as it results in a compound that, while less potent, circulates at higher concentrations than the parent drug and contributes to the sustained DPP-4 inhibition observed with once-daily dosing.[15][16]

Saxagliptin Saxagliptin (BMS-477118) CYP3A4_5 CYP3A4/5 Enzymes (Liver, Gut) Saxagliptin->CYP3A4_5 Other Minor Metabolites (e.g., Glucuronides) Saxagliptin->Other Other Pathways (Minor) Metabolite This compound (BMS-510849 / M2) CYP3A4_5->Metabolite Hydroxylation (Major Pathway)

Caption: Metabolic pathway of saxagliptin.

Pharmacodynamics: Potency and Selectivity

Both saxagliptin and its active metabolite are highly potent and selective inhibitors of DPP-4. This compound is approximately two-fold less potent than its parent compound but remains a powerful inhibitor in its own right.[1][15] Both molecules demonstrate high selectivity for DPP-4 over other related enzymes such as DPP-8 and DPP-9, which is a critical feature for minimizing off-target effects.[3][11]

ParameterSaxagliptinThis compoundReference(s)
DPP-4 Inhibition Potency
Ki (nM)1.32.6[15],[17]
Potency vs. Parent-~50% (2-fold less potent)[5],[10],[1]
Selectivity
vs. DPP-8>391-foldHighly Selective[18]
vs. DPP-9>75-foldHighly Selective[18]

Pharmacokinetics: A Comparative Profile

The pharmacokinetic profiles of saxagliptin and this compound have been well-characterized in healthy subjects and patients with T2DM. Following oral administration of saxagliptin, the active metabolite appears in plasma, reaching its peak concentration approximately two hours after the parent drug.[4][5] The metabolite generally has a higher area under the curve (AUC) and a slightly longer terminal half-life than saxagliptin.[5] Both compounds have negligible protein binding, which means their disposition is unlikely to be affected by changes in blood protein levels.[5][11]

ParameterSaxagliptinThis compoundReference(s)
Absorption
Tmax (hours)24[5],[4]
Distribution
Protein BindingNegligible (<10%)Negligible (<10%)[5],[11],[6]
Volume of Distribution (Vd/F)2.7 L/kg (predicted)-[19]
Elimination
Terminal Half-life (t1/2)2.5 hours3.1 hours[5],[4]
Clearance PathwaysRenal and HepaticPrimarily Renal[5],[16]
Exposure (after 5 mg oral saxagliptin)
Cmax (ng/mL)2447[5]
AUC (ng·h/mL)78214[5]

Effects of Organ Impairment and Drug Interactions:

  • Renal Impairment: Exposure (AUC) to both saxagliptin and this compound increases with worsening renal function. Dose adjustments (e.g., reducing the dose to 2.5 mg daily) are recommended for patients with moderate or severe renal impairment (eGFR <45 mL/min).[3][4][20]

  • Hepatic Impairment: While exposure to saxagliptin can increase in patients with hepatic impairment, the corresponding exposure to this compound may decrease.[4] These changes are not considered clinically meaningful, and no dose adjustment is typically required.[3][20]

  • Drug-Drug Interactions: Co-administration with strong CYP3A4/5 inhibitors (e.g., ketoconazole) significantly increases the plasma concentration of saxagliptin while decreasing the concentration of this compound.[14][21] In such cases, limiting the saxagliptin dose to 2.5 mg is recommended.[3][20]

Experimental Protocols

The data presented in this guide are derived from rigorous preclinical and clinical experimental protocols. Below are representative methodologies for key assessments.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against the DPP-4 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme is prepared in an appropriate assay buffer (e.g., Tris-HCl). A chromogenic substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA), is prepared in the same buffer.[22]

  • Compound Dilution: Test compounds (saxagliptin, this compound) are serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.

  • Incubation: The DPP-4 enzyme is pre-incubated with the various concentrations of the test compounds in a 96-well microplate at a controlled temperature (e.g., 37°C) for a defined period to allow for binding.[15]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the Gly-Pro-pNA substrate to each well.

  • Detection: The plate is monitored kinetically in a microplate reader at a wavelength of 405 nm. The cleavage of the substrate by DPP-4 releases p-nitroanilide, resulting in an increase in absorbance.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The percentage of inhibition relative to a vehicle control (DMSO) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, requiring determination of the substrate's Michaelis-Menten constant (Km).[15]

Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of saxagliptin and this compound in human subjects.

Methodology:

  • Study Design: A single-dose, open-label study is conducted in healthy adult volunteers.[5]

  • Subject Enrollment: Subjects are screened for inclusion/exclusion criteria and provide informed consent.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of saxagliptin (e.g., 5 mg).[5]

  • Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points before and after dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[22]

  • Plasma Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of saxagliptin and this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18][22] This involves protein precipitation, chromatographic separation, and detection using mass spectrometry with specific transitions for each analyte and an internal standard.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.[5]

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Screening Subject Screening & Enrollment Dosing Single Oral Dose (e.g., 5 mg Saxagliptin) Screening->Dosing Sampling Serial Blood Sampling (e.g., 0-48h) Dosing->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Storage Sample Storage (-80°C) Centrifuge->Storage LCMS Quantification by LC-MS/MS Storage->LCMS PK_Analysis Non-Compartmental Analysis (NCA) LCMS->PK_Analysis Results Determine PK Parameters (Cmax, AUC, t½, etc.) PK_Analysis->Results

Caption: Workflow for a human pharmacokinetic study.

Conclusion

This compound is the principal and pharmacologically active metabolite of saxagliptin. It is a potent and selective DPP-4 inhibitor that contributes significantly to the overall therapeutic effect of the parent drug. With approximately half the potency but a longer half-life and greater systemic exposure than saxagliptin following oral administration, its pharmacological profile is integral to the sustained, once-daily efficacy of saxagliptin in the management of type 2 diabetes mellitus. A thorough understanding of its pharmacokinetics and pharmacodynamics, particularly in special populations and in the context of potential drug-drug interactions, is essential for optimizing clinical use and for the continued development of dipeptidyl peptidase-4 inhibitors.

References

The Discovery and Development of 5-Hydroxy Saxagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of 5-Hydroxy saxagliptin (B632), the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. This document details the metabolic pathway, pharmacokinetic and pharmacodynamic properties, and analytical methodologies for quantification. Key experimental protocols are provided, and signaling pathways are visualized to offer a complete resource for professionals in drug development and related scientific fields.

Introduction

Saxagliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a crucial role in the regulation of glucose homeostasis.[1] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, saxagliptin increases the circulating levels of active incretins, which in turn enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and ultimately improves glycemic control in patients with type 2 diabetes mellitus.[2][3]

During its development, it was discovered that saxagliptin is extensively metabolized in humans, leading to the formation of a major active metabolite, 5-Hydroxy saxagliptin.[4] This metabolite is also a potent DPP-4 inhibitor and contributes significantly to the overall therapeutic effect of saxagliptin.[2][5] Understanding the properties and behavior of this compound is therefore critical for a complete understanding of the clinical pharmacology of saxagliptin.

Discovery and Metabolic Pathway

The discovery of this compound was a result of comprehensive in vitro and in vivo metabolism studies of saxagliptin.[4] It was identified as the primary circulating metabolite in humans.[6]

Cytochrome P450-Mediated Metabolism

The formation of this compound from saxagliptin is primarily mediated by the cytochrome P450 (CYP) 3A4 and 3A5 isoenzymes located predominantly in the liver and intestine.[2][6] The metabolic reaction involves the hydroxylation of the adamantane (B196018) moiety of the saxagliptin molecule at the 5-position.[4] In vitro studies have shown that the catalytic efficiency (Vmax/Km) of CYP3A4 in forming this compound is approximately four-fold higher than that of CYP3A5.[4][6]

The metabolic conversion of saxagliptin to its active metabolite can be visualized as follows:

G Metabolic Pathway of Saxagliptin Saxagliptin Saxagliptin Metabolite This compound (Active Metabolite) Saxagliptin->Metabolite Hydroxylation Enzyme CYP3A4/5 (Liver, Intestine) Enzyme->Saxagliptin

Metabolic conversion of saxagliptin.

Pharmacological Activity

This compound is a potent and selective inhibitor of the DPP-4 enzyme, although it is approximately half as potent as the parent compound, saxagliptin.[2] Both saxagliptin and its 5-hydroxy metabolite exhibit high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9.[7]

The mechanism of action involves the inhibition of DPP-4, which leads to an increase in active GLP-1 and GIP levels. This results in:

  • Increased glucose-dependent insulin secretion from pancreatic beta-cells.

  • Decreased glucagon secretion from pancreatic alpha-cells.

This overall effect helps to lower blood glucose levels in patients with type 2 diabetes.

G DPP-4 Inhibition Signaling Pathway cluster_drug Drug Action cluster_enzyme Enzyme cluster_incretins Incretin Hormones cluster_effects Physiological Effects Saxagliptin Saxagliptin & This compound DPP4 DPP-4 Saxagliptin->DPP4 Inhibits GLP1_GIP_active Active GLP-1 & GIP DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive Insulin ↑ Glucose-dependent Insulin Secretion GLP1_GIP_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP_active->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Mechanism of action of DPP-4 inhibitors.

Quantitative Data

The pharmacokinetic parameters of saxagliptin and this compound have been well-characterized in healthy subjects and patients with type 2 diabetes.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for saxagliptin and this compound following a single 5 mg oral dose of saxagliptin in healthy subjects.[2]

ParameterSaxagliptinThis compound
Cmax (ng/mL) 2447
AUC (ng·h/mL) 78214
Tmax (hours) 24
t1/2 (hours) 2.53.1
Renal Clearance ~230 mL/min-
DPP-4 Inhibition

The inhibitory potency of saxagliptin and this compound against the DPP-4 enzyme is summarized below.

CompoundKi (nM) for human recombinant DPP-4
Saxagliptin 1.3
This compound 2.6[7]

Experimental Protocols

Chemical Synthesis of this compound (Adapted from Labeled Synthesis)

A detailed, publicly available protocol for the direct chemical synthesis of non-labeled this compound is not readily found. However, the synthesis of a ¹³CD₂-labeled version has been described and can be adapted. The key final step would involve the selective hydroxylation of a protected saxagliptin intermediate. A potential conceptual approach based on known saxagliptin syntheses would involve:

  • Synthesis of a protected 3,5-dihydroxyadamantane intermediate: This would be a key starting material.

  • Coupling with a protected amino acid derivative: This would form the core structure.

  • Coupling with the proline nitrile moiety: This would complete the saxagliptin backbone.

  • Deprotection: Removal of protecting groups to yield this compound.

A more direct, yet challenging, approach would be the selective hydroxylation of saxagliptin itself, though this would likely result in a mixture of products requiring careful purification.

Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol is based on established methods for the simultaneous quantification of saxagliptin and its metabolite.

5.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add an internal standard solution (e.g., deuterated this compound).

  • Pre-treat the plasma sample by adding an equal volume of 4% H₃PO₄ in water and vortex.

  • Condition a mixed-mode cation exchange SPE plate with methanol (B129727) followed by water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the plate with 0.1% formic acid in water, followed by methanol.

  • Elute the analytes with 5% NH₄OH in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

5.2.2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate saxagliptin, this compound, and the internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Saxagliptin: m/z 316.2 → 141.1

    • This compound: m/z 332.2 → 157.1

    • Internal Standard (example): m/z 337.2 → 162.1

G Analytical Workflow for this compound Quantification Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) Plasma->SPE UPLC UPLC Separation SPE->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Workflow for plasma sample analysis.
In Vitro DPP-4 Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of this compound on DPP-4.

  • Reagents:

    • Human recombinant DPP-4 enzyme.

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • This compound test compound dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the DPP-4 enzyme to each well (except for blanks).

    • Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a critical component in the overall clinical efficacy of saxagliptin. As the major active metabolite, its potent DPP-4 inhibitory activity and significant systemic exposure contribute substantially to the glucose-lowering effects observed with saxagliptin treatment. A thorough understanding of its formation, pharmacokinetics, and pharmacological activity is essential for drug development professionals involved in the discovery and optimization of novel DPP-4 inhibitors and for clinicians in understanding the complete therapeutic profile of saxagliptin. The analytical methods detailed here provide a robust framework for its quantification in biological matrices, which is fundamental for further clinical and preclinical research.

References

The Pivotal Role of 5-Hydroxy Saxagliptin in DPP-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor indicated for the treatment of type 2 diabetes mellitus. Its therapeutic effect is mediated through the prevention of the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby improving glycemic control. Upon oral administration, saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to its major active metabolite, 5-hydroxy saxagliptin. This metabolite is not merely a byproduct but a significant contributor to the overall pharmacological activity of saxagliptin, exhibiting potent DPP-4 inhibitory effects. This technical guide provides an in-depth analysis of the role of this compound in DPP-4 inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of saxagliptin and its active metabolite, this compound, providing a comparative overview of their properties.

Table 1: Pharmacokinetic Parameters of Saxagliptin and this compound in Healthy Adults

ParameterSaxagliptinThis compoundReference(s)
Tmax (hours) ~2~4[1]
Cmax (ng/mL) 2447[1]
AUC (ng·h/mL) 78214[1]
Half-life (t½) (hours) ~2.5~3.1[1]

Table 2: In Vitro DPP-4 Inhibition and Selectivity Profile

ParameterSaxagliptinThis compoundReference(s)
DPP-4 Ki (nM) 1.32.6[2]
DPP-8 Ki (nM) 508~965.2[2][3]
DPP-9 Ki (nM) 100~190[2][3]
DPP-4 Selectivity vs. DPP-8 ~391-fold~371-fold[2][3]
DPP-4 Selectivity vs. DPP-9 ~77-fold~73-fold[2][3]

Note: Ki values can vary slightly between different studies and experimental conditions.

Signaling Pathways and Mechanisms

The inhibition of DPP-4 by saxagliptin and this compound initiates a cascade of events that ultimately leads to improved glucose homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Metabolism of Saxagliptin

Saxagliptin is primarily metabolized in the liver by CYP3A4 and CYP3A5 enzymes to its active metabolite, this compound.

Saxagliptin Saxagliptin Metabolism Hepatic Metabolism Saxagliptin->Metabolism CYP CYP3A4/5 Metabolism->CYP Mediated by Metabolite This compound (Active Metabolite) Metabolism->Metabolite

Metabolism of Saxagliptin to this compound.
Mechanism of DPP-4 Inhibition and Incretin Effect

Inhibition of DPP-4 by saxagliptin and this compound prevents the degradation of incretin hormones GLP-1 and GIP, leading to their increased circulation and enhanced physiological effects.

cluster_inhibitors DPP-4 Inhibitors Saxagliptin Saxagliptin DPP4 DPP-4 Enzyme Saxagliptin->DPP4 inhibit Metabolite This compound Metabolite->DPP4 inhibit Incretins_Inactive Inactive Incretins DPP4->Incretins_Inactive Incretins_Active Active Incretins (GLP-1, GIP) Incretins_Active->DPP4 degradation

Inhibition of DPP-4 and Preservation of Active Incretins.
Incretin Signaling in Pancreatic Beta-Cells

Elevated levels of active GLP-1 and GIP bind to their respective receptors on pancreatic beta-cells, initiating a signaling cascade that results in glucose-dependent insulin secretion.

GLP1_GIP GLP-1 / GIP Receptor GLP-1R / GIPR GLP1_GIP->Receptor AC Adenylate Cyclase Receptor->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Ca_influx ↑ Intracellular Ca²⁺ PKA->Ca_influx Epac2->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin triggers

Simplified Incretin Signaling Pathway in Pancreatic Beta-Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of saxagliptin and this compound.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of inhibitors against the DPP-4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of saxagliptin and this compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Saxagliptin and this compound stock solutions (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-4 in assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in assay buffer. The final concentration is typically at or near the Km value for the enzyme.

    • Prepare serial dilutions of saxagliptin and this compound in assay buffer from the DMSO stock solutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 100 µL of assay buffer.

    • Control wells (100% enzyme activity): 50 µL of DPP-4 enzyme solution and 50 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Inhibitor wells: 50 µL of DPP-4 enzyme solution and 50 µL of the respective inhibitor dilutions.

  • Pre-incubation:

    • Mix the contents of the wells thoroughly.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification of Saxagliptin and this compound in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the simultaneous quantification of saxagliptin and its active metabolite in biological matrices.

Objective: To determine the plasma concentrations of saxagliptin and this compound for pharmacokinetic studies.

Materials:

  • Human plasma samples

  • Saxagliptin and this compound analytical standards

  • Internal standard (e.g., isotopically labeled saxagliptin)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new set of tubes or a 96-well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable C18 or HILIC column.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient elution is typically used to achieve optimal separation.

      • Flow rate and injection volume are optimized based on the column and system.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM transitions are optimized for saxagliptin, this compound, and the internal standard.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the calibration curves.

    • Determine the concentrations of saxagliptin and this compound in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

Conclusion

This compound is a major, active metabolite of saxagliptin that plays a crucial role in the overall efficacy of the drug. It is a potent DPP-4 inhibitor, albeit with approximately half the potency of the parent compound. However, its higher plasma concentrations and longer half-life contribute significantly to the sustained inhibition of DPP-4 observed after saxagliptin administration. Understanding the distinct yet complementary pharmacokinetic and pharmacodynamic profiles of both saxagliptin and this compound is essential for a comprehensive evaluation of the drug's clinical performance, particularly in the context of drug-drug interactions and patient populations with impaired renal function. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this important class of antidiabetic agents.

References

In Vitro Potency of 5-Hydroxy Saxagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of 5-hydroxy saxagliptin (B632), the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. This document details the enzymatic and cellular activity of 5-hydroxy saxagliptin, supported by quantitative data from various studies. Detailed methodologies for key experiments are provided, and relevant signaling pathways and experimental workflows are visualized to offer a complete picture for researchers in the field of diabetes and metabolic diseases.

Core Focus: In Vitro Efficacy of a Key Metabolite

Saxagliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1][2] It is metabolized in the liver by cytochrome P450 3A4/5 (CYP3A4/5) to its major active metabolite, this compound.[3][4] This metabolite is also a potent DPP-4 inhibitor, contributing significantly to the overall therapeutic effect of the parent drug.[1][5] Understanding the in vitro potency of this compound is therefore crucial for a complete characterization of the drug's activity.

Data Presentation: Quantitative Analysis of In Vitro Potency

The in vitro potency of this compound has been characterized through various enzymatic assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity and selectivity.

Table 1: In Vitro Inhibition of Human DPP-4 by this compound and Saxagliptin

CompoundK_i (nM) for human recombinant DPP-4Dissociation t_1/2 (minutes) at 37°C
This compound 2.6[5][6]23[5]
Saxagliptin 1.3[5]50[5]

Table 2: In Vitro Selectivity of this compound for DPP-4 over Other Dipeptidyl Peptidases

CompoundK_i (nM) for human recombinant DPP-8K_i (nM) for human recombinant DPP-9Selectivity for DPP-4 vs DPP-8 (fold)Selectivity for DPP-4 vs DPP-9 (fold)
This compound 2,495[6]423[6]~960~163
Saxagliptin >4000[4]>4000[4]>3077>3077

Experimental Protocols: Methodologies for Potency Assessment

The determination of the in vitro potency of this compound typically involves enzymatic assays that measure the inhibition of DPP-4 activity. Below is a detailed protocol for a representative DPP-4 inhibitor screening assay.

DPP-4 Inhibition Assay Protocol

This protocol is based on the principles of fluorescence-based enzymatic assays commonly used for screening DPP-4 inhibitors.[7][8][9]

1. Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))

  • This compound (test inhibitor)

  • Sitagliptin or another known DPP-4 inhibitor (positive control)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader with excitation at 350-360 nm and emission at 450-465 nm

  • Incubator at 37°C

2. Preparation of Reagents:

  • DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer. Keep on ice.

  • DPP-4 Substrate Solution: Prepare the fluorogenic substrate solution in assay buffer to the final desired concentration (e.g., 10 µM).

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in assay buffer to obtain a range of concentrations for IC50 determination.

3. Assay Procedure:

  • Plate Setup:

    • Blank wells: Add assay buffer and solvent (without enzyme or inhibitor).

    • Control wells (100% activity): Add DPP-4 enzyme solution and solvent (without inhibitor).

    • Positive control wells: Add DPP-4 enzyme solution and a known concentration of the positive control inhibitor (e.g., Sitagliptin).

    • Test inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of this compound.

  • Pre-incubation: Add 10 µL of the diluted inhibitor solutions (or solvent for control wells) and 30 µL of the diluted DPP-4 enzyme solution to the respective wells. Mix gently and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the DPP-4 substrate solution to all wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with excitation at 350-360 nm and emission at 450-465 nm.

4. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

  • Percent Inhibition Calculation: Calculate the percentage of DPP-4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro potency assessment.

DPP4_Signaling_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Islets GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Beta_Cells β-Cells GLP1->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1->Alpha_Cells Inhibits GIP GIP GIP->DPP4 Degraded by GIP->Beta_Cells Stimulates Five_Hydroxy_Saxagliptin This compound Five_Hydroxy_Saxagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: DPP-4 Signaling Pathway Inhibition by this compound.

DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup (Blank, Control, Test) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Start Incubation Incubation (37°C, 30 min) Reaction_Start->Incubation Measurement Fluorescence Reading Incubation->Measurement Data_Processing Data Processing (Background Subtraction) Measurement->Data_Processing Percent_Inhibition % Inhibition Calculation Data_Processing->Percent_Inhibition IC50 IC50 Determination Percent_Inhibition->IC50 Result In Vitro Potency (IC50 Value) IC50->Result

Caption: Experimental Workflow for DPP-4 Inhibition Assay.

Conclusion

This compound is a potent and selective inhibitor of DPP-4, with in vitro activity that is only approximately two-fold less than its parent compound, saxagliptin.[4][5] Its prolonged binding to the DPP-4 enzyme, as indicated by its dissociation half-life, contributes to the sustained pharmacodynamic effect of saxagliptin. The high selectivity of this compound for DPP-4 over other related peptidases underscores its favorable safety profile. The experimental protocols and workflows detailed in this guide provide a framework for the consistent and accurate in vitro characterization of this and other DPP-4 inhibitors, which is essential for ongoing research and development in the field of antidiabetic therapies.

References

The Enzymatic Keystone: A Technical Guide to 5-Hydroxy Saxagliptin Formation by CYP3A4/5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic formation of 5-hydroxy saxagliptin (B632), the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin. The primary focus is on the crucial role of cytochrome P450 enzymes CYP3A4 and CYP3A5 in this metabolic conversion, a critical aspect for understanding the drug's pharmacokinetics, efficacy, and potential for drug-drug interactions.

Introduction

Saxagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, saxagliptin enhances and prolongs the activity of these hormones, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1] The metabolism of saxagliptin is a key determinant of its clinical profile, with the formation of 5-hydroxy saxagliptin being the principal metabolic pathway.[2][3] This active metabolite, while having approximately half the potency of the parent drug, circulates at higher concentrations and contributes significantly to the overall therapeutic effect.[4][5] The enzymatic conversion is predominantly mediated by the CYP3A4 and CYP3A5 isoenzymes located in the liver and intestine.[2][3][6]

Quantitative Enzyme Kinetics

The efficiency of CYP3A4 and CYP3A5 in metabolizing saxagliptin to this compound has been characterized through in vitro kinetic studies. These studies, typically employing recombinant human CYP enzymes, provide crucial parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

EnzymeKm (μM)Vmax (pmol/pmol P450/min)Catalytic Efficiency (Vmax/Km)
CYP3A4 81.7[7]31.7[7]~4-fold higher than CYP3A5[2][3]
CYP3A5 252[7]24.0[7]Lower than CYP3A4

Table 1: In Vitro Kinetic Parameters for the Formation of this compound.

Kinetic experiments have demonstrated that CYP3A4 exhibits a significantly higher catalytic efficiency (Vmax/Km) for the formation of this compound, being approximately four times more efficient than CYP3A5.[2][3] This suggests that while both enzymes contribute to the metabolism of saxagliptin, CYP3A4 is the major contributor. The higher Km value for CYP3A5 indicates a lower affinity for saxagliptin compared to CYP3A4.

Experimental Protocols

The determination of the kinetic parameters and the elucidation of the metabolic pathway of saxagliptin rely on robust in vitro experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes or Recombinant CYP Enzymes

This protocol is designed to assess the metabolism of saxagliptin in a controlled in vitro environment.

Objective: To determine the kinetics of this compound formation by CYP3A4 and CYP3A5.

Materials:

  • Saxagliptin

  • Human liver microsomes (HLM) or recombinant human CYP3A4 and CYP3A5 enzymes

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., stable isotope-labeled saxagliptin and this compound)

Procedure:

  • Incubation Mixture Preparation: A typical incubation mixture contains saxagliptin at various concentrations, human liver microsomes (e.g., 1 mg/mL) or a specific concentration of recombinant CYP enzyme, and potassium phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-generating system.

  • Incubation: The reaction is carried out at 37°C for a specified time, ensuring linearity of metabolite formation.

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent, typically acetonitrile. This also serves to precipitate the proteins.

  • Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the analyte and metabolite, is collected for analysis.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides sensitive and specific quantification of saxagliptin and this compound in biological matrices.

Objective: To accurately measure the concentrations of saxagliptin and this compound in samples from in vitro metabolism studies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., Atlantis® dC18, 50 mm × 2.1 mm, 5 μm).[8]

  • Mobile Phase: A gradient of aqueous and organic phases, for instance, ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[9]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[9]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for saxagliptin, this compound, and their respective internal standards.[9]

    • MRM Transition for Saxagliptin: m/z 316.22 > 180.19[9]

    • MRM Transition for this compound: m/z 332.30 > 196.20[9]

Sample Extraction:

  • Protein Precipitation: A simple and common method where a cold solvent like acetonitrile is added to the plasma sample to precipitate proteins.[8] The supernatant is then injected for analysis.

  • Solid-Phase Extraction (SPE): Provides a cleaner extract. An example is the use of an Oasis MCX 96-Well µElution Plate.[9]

Visualizations

Metabolic Pathway of Saxagliptin to this compound

Metabolic_Pathway Saxagliptin Saxagliptin Metabolite This compound (Active Metabolite) Saxagliptin->Metabolite Major Pathway CYP3A4_5 CYP3A4 / CYP3A5 (Hydroxylation) CYP3A4_5->Saxagliptin

Caption: Metabolic conversion of saxagliptin.

Experimental Workflow for In Vitro Saxagliptin Metabolism Study

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_data Data Interpretation Incubation_Mixture Prepare Incubation Mixture (Saxagliptin, Microsomes/Enzyme, Buffer) Pre_incubation Pre-incubate at 37°C Incubation_Mixture->Pre_incubation Initiation Initiate with NADPH Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Quantification Quantify Saxagliptin and This compound LC_MS_Analysis->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Caption: In vitro saxagliptin metabolism workflow.

Conclusion

The enzymatic formation of this compound is a critical step in the disposition of saxagliptin, with CYP3A4 playing a dominant role over CYP3A5. A thorough understanding of the kinetics and the experimental methodologies used to study this biotransformation is essential for drug development professionals. This knowledge aids in predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of saxagliptin in the management of type 2 diabetes. The provided protocols and visualizations serve as a foundational guide for researchers in this field.

References

Pharmacokinetic Profile of 5-Hydroxy Saxagliptin in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of 5-hydroxy saxagliptin (B632), the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this active metabolite is crucial for the evaluation of the overall efficacy and safety of saxagliptin. This document summarizes key pharmacokinetic parameters in various preclinical species, details the experimental methodologies used in these studies, and provides visual representations of the metabolic pathway and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of 5-hydroxy saxagliptin have been characterized following the administration of saxagliptin in several preclinical species. The data reveals species-specific differences in the formation and disposition of this active metabolite. A summary of the key pharmacokinetic parameters is presented in the table below.

ParameterRatDogMonkey
Tmax (h) ~0.5 - 1Not explicitly statedNot explicitly stated
Elimination Half-Life (t½) (h) 2.8 - 6.7 (after saxagliptin administration)Not explicitly statedNot explicitly stated
AUC molar ratio (metabolite/parent) 3 to 7 times higher than saxagliptinNot explicitly statedNot explicitly stated
Primary Route of Elimination RenalNot explicitly statedNot explicitly stated

Note: The data presented is a synthesis from multiple studies and may vary depending on the specific study design, dose, and analytical methods.

Experimental Protocols

The characterization of the pharmacokinetic profile of this compound in preclinical models involves a series of standardized experimental protocols. These are designed to systematically evaluate the ADME properties of the metabolite following the administration of the parent drug, saxagliptin.

Animal Models
  • Rat: Male Sprague-Dawley (SD) rats are a commonly used model.[1] In some studies, Type 2 Diabetes Mellitus (T2DM) rat models, induced by streptozocin, are utilized to assess pharmacokinetics in a disease state.[1]

  • Dog: Beagle dogs are a frequently used non-rodent species for pharmacokinetic studies.

  • Monkey: Cynomolgus monkeys are often used as a non-human primate model to provide data that is more translatable to humans.

Drug Administration
  • Route of Administration: Saxagliptin is typically administered orally (via gavage) to mimic the clinical route of administration.[1] Intravenous administration is also used to determine absolute bioavailability and clearance rates.[1]

  • Dose Formulation: For oral administration, saxagliptin is often dissolved or suspended in a vehicle such as 0.5% Sodium carboxymethyl cellulose (B213188) (CMC-Na).[1] For intravenous administration, it is typically dissolved in saline.[1]

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of both saxagliptin and this compound.

  • Sample Processing: Plasma is harvested from the blood samples by centrifugation and stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method
  • Method: A validated Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the standard for the simultaneous quantification of saxagliptin and this compound in plasma samples.[1]

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile (B52724) to extract the analytes of interest before injection into the UPLC-MS/MS system.

  • Instrumentation: The UPLC system separates the parent drug and its metabolite, which are then detected and quantified by the mass spectrometer.

Visualizations

Metabolic Pathway of Saxagliptin

The primary metabolic pathway for saxagliptin is hydroxylation to form its active metabolite, this compound. This reaction is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system in the liver.[1]

Saxagliptin Saxagliptin Metabolite This compound Saxagliptin->Metabolite Hydroxylation Enzyme CYP3A4/5 (Liver) Enzyme->Saxagliptin

Caption: Metabolic Conversion of Saxagliptin

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of saxagliptin and this compound.

cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Oral or IV) Animal_Acclimatization->Dosing Dose_Preparation Dose Preparation Dose_Preparation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing and Storage Sampling->Processing Bioanalysis UPLC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Data Reporting PK_Analysis->Reporting

Caption: Preclinical PK Study Workflow

References

5-Hydroxy Saxagliptin Reference Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 5-Hydroxy saxagliptin (B632) reference standard, a critical component in the research and development of saxagliptin-based therapies. 5-Hydroxy saxagliptin is the major active metabolite of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3][4] This document outlines its commercial availability, presents key analytical and stability data, details experimental protocols for its quantification, and illustrates its mechanism of action through a signaling pathway diagram.

Commercial Availability and Physicochemical Properties

The this compound reference standard is commercially available from several specialized suppliers, ensuring its accessibility for research and quality control purposes. It is also known as Saxagliptin metabolite M2 or BMS 510849.[5][6]

Table 1: Commercial Suppliers and Product Specifications

SupplierCatalog Number (Example)PurityFormStorage
Acanthus ResearchSXG-15-003-75mgNot specifiedSolidNot specified
PharmaffiliatesPA 19 40560Not specifiedSolidNot specified
ShimadzuC7211≥98.00%[7]SolidNot specified
Simson PharmaS630001BNot specifiedSolidCustom Synthesis[8][9][10]
Cayman Chemical26710≥95%[11]Solid-20°C[11]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 841302-24-7[6][12][13][14]
Molecular Formula C18H25N3O3[7][12][13][14]
Molecular Weight 331.41 g/mol [13]
Synonyms Saxagliptin metabolite M2, BMS 510849[5][6]
Solubility Soluble in DMSO[11]

Synthesis and Purification Overview

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general approach involves the hydroxylation of saxagliptin. The synthesis of the parent compound, saxagliptin, is a multi-step process.[13][15] The formation of this compound is a primary metabolic pathway mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[2] For the production of a reference standard, chemical synthesis would likely involve a protected saxagliptin intermediate followed by a regioselective hydroxylation and subsequent deprotection and purification steps. A reference to the synthesis of a ¹³CD₂-labeled 5-hydroxy metabolite exists, indicating that synthetic routes have been developed.[16]

Purification of the reference standard is critical to ensure its suitability for analytical applications. This is typically achieved through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Analytical Characterization and Stability

Accurate quantification and characterization of this compound are essential for pharmacokinetic and metabolism studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most common and sensitive method for its determination in biological matrices.

Table 3: UPLC-MS/MS Method Parameters for Quantification in Plasma

ParameterConditionSource
Chromatography Reversed-phase[12][17]
Column ACQUITY HSS C18 (1.7 µm, 2.1 x 100 mm)[18]
Mobile Phase Acetonitrile (B52724) and 10 mM ammonium (B1175870) formate/formic acid (pH 2.5)[12]
Flow Rate 0.35 - 0.4 mL/min[12][18]
Detection Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM)[12][18]
MRM Transition 332.3 -> 196.3[12][18]
Linear Range 0.2 - 100 ng/mL[19]
Lower Limit of Quantification (LLOQ) 1 ng/mL[12]
Retention Time ~0.43 min[12]

Table 4: Stability of this compound

ConditionDurationStabilitySource
Room Temperature (25°C) in Plasma4 hoursStable[12]
4°C in Plasma12 hoursStable[12]
-80°C in Plasma7 daysStable[12]
Freeze-Thaw Cycles (from -80°C)3 cyclesStable[12]
Autosampler (4°C)16 hoursStable[12]
Long-term Storage (Solid)≥ 4 yearsStable at -20°C[11]
Long-term Storage (Solid)≥ 1 yearNot specified[7]

Experimental Protocols

Sample Preparation from Plasma for UPLC-MS/MS Analysis

A robust sample preparation method is crucial for accurate bioanalysis. Both protein precipitation and solid-phase extraction (SPE) have been successfully employed.

Protocol 1: Protein Precipitation

  • To a plasma sample, add a volume of acetonitrile (e.g., 3x the plasma volume).

  • Vortex mix thoroughly to precipitate proteins.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.[18]

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

Mechanism of Action and Signaling Pathway

This compound, like its parent drug, is a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][12][18] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP.[12][18] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[9][12]

DPP4_Inhibition_Pathway cluster_pancreas Pancreatic Islets Food_Intake Food Intake Gut Gut Food_Intake->Gut Stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inactivates to Five_Hydroxy_Saxagliptin This compound Five_Hydroxy_Saxagliptin->DPP4 Inhibits Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Liver Liver Glucagon_Secretion->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Glucose_Production->Blood_Glucose

Figure 1: Signaling pathway of this compound via DPP-4 inhibition.

Experimental Workflow

The use of this compound reference standard is integral to various experimental workflows, particularly in pharmacokinetic (PK) studies. A typical workflow for a preclinical PK study is outlined below.

PK_Workflow Dosing Dosing of Test Compound (e.g., Saxagliptin) Sample_Collection Serial Blood Sample Collection Dosing->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation or SPE) Plasma_Separation->Sample_Prep LCMS_Analysis UPLC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Quantification (using this compound Reference Standard) LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Data_Processing->PK_Analysis Report Report Generation PK_Analysis->Report

References

Methodological & Application

Application Note and Protocol: UPLC-MS/MS Method for the Quantification of 5-Hydroxy Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantification of 5-hydroxy saxagliptin (B632), the major active metabolite of saxagliptin, in human plasma using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic and bioequivalence studies in drug development.

Introduction

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It is metabolized in vivo to its active metabolite, 5-hydroxy saxagliptin. Accurate quantification of both the parent drug and its metabolite is essential for evaluating the drug's efficacy and safety profile. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the preferred method for bioanalytical studies.[1][2] This document outlines a validated method for the reliable determination of this compound in plasma samples.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE). Both are effective in removing proteins and other interferences prior to UPLC-MS/MS analysis.[2][3]

2.1.1. Protein Precipitation (PPT) Protocol

  • To 50 µL of plasma sample in a 1.5 mL centrifuge tube, add a suitable internal standard (IS) such as vildagliptin (B1682220) (10 µL of 150 ng/mL solution).[4]

  • Add 250 µL of acetonitrile (B52724) to precipitate the plasma proteins.[4]

  • Vortex the mixture for 3 minutes to ensure thorough mixing and precipitation.[4]

  • Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean 1.5 mL centrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.[4]

  • Reconstitute the residue with 500 µL of the mobile phase.[4]

  • Vortex the reconstituted sample for 3 minutes.[4]

  • Centrifuge at 13,500 rpm for 5 minutes.[4]

  • Inject 10 µL of the supernatant into the UPLC-MS/MS system.[4]

2.1.2. Solid-Phase Extraction (SPE) Protocol

  • Pre-treat 300 µL of each plasma sample with 2% formic acid in water and mix.

  • Condition an Oasis MCX 96-well µElution plate with methanol (B129727) followed by water.

  • Load the pre-treated plasma samples onto the SPE plate.

  • Wash the wells with a suitable wash solvent (e.g., 2% formic acid in water, followed by methanol).

  • Elute the analytes with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.[5]

UPLC Conditions

Chromatographic separation is typically achieved on a C18 reversed-phase column.

ParameterValue
UPLC System ACQUITY UPLC I-Class FTN System[5]
Column ACQUITY HSS C18 (1.7 µm, 2.1 x 100 mm)[5] or ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[4]
Column Temperature 40 °C[5] or 45 °C[4]
Mobile Phase A: 10 mM ammonium formate/formic acid (pH 2.5) or ammonium acetate (B1210297) buffer[4][5] B: Acetonitrile[4][5]
Flow Rate 0.35 mL/min[4] or 0.4 mL/min[5]
Injection Volume 10 µL[4]
Elution Isocratic or Gradient[4][5]
MS/MS Conditions

A tandem quadrupole mass spectrometer is used for detection in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Mass Spectrometer Xevo TQ-S micro tandem quadrupole mass spectrometer[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][5]
Monitoring Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transition 332.30 > 196.20[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of the UPLC-MS/MS method for this compound based on published data.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterThis compoundReference
Linearity Range (ng/mL) 1 - 500[4]
0.2 - 100[2][6]
0.146 - 300[5]
LLOQ (ng/mL) 1[4]
0.2[2][3][6]
0.200
Correlation Coefficient (r²) >0.999[4]
>0.99[5]
Table 2: Accuracy and Precision
AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
This compound LQC7.439.11106.20105.47[4]
MQC1.103.71100.46100.05[4]
HQC1.954.88101.35101.46[4]
Table 3: Recovery
AnalyteExtraction MethodRecovery (%)Reference
This compound Protein Precipitation>90[2][6]
Solid-Phase Extraction71[5]
Solid-Phase Extraction80.32 - 82.69[3]

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_output Output plasma Plasma Sample (50-300 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 vortex1 Vortex ppt->vortex1 drydown Evaporate to Dryness spe->drydown centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_sample Injectable Sample centrifuge2->final_sample uplc UPLC Separation (C18 Column) final_sample->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Processing msms->data quant_data Quantitative Data (Concentration) data->quant_data pk_analysis Pharmacokinetic Analysis quant_data->pk_analysis

Caption: UPLC-MS/MS workflow for this compound quantification.

Conclusion

The described UPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and preclinical studies. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, including matrix effects and desired recovery.

References

Application Note and Protocol: A Robust and Sensitive LC-MS/MS Bioanalytical Assay for the Quantification of 5-Hydroxy Saxagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-hydroxy saxagliptin (B632), the active metabolite of saxagliptin, in human plasma. The described protocol utilizes a simple and efficient solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates high precision, accuracy, and robustness, making it suitable for pharmacokinetic studies and other drug development applications. All validation parameters meet the guidelines set forth by the US FDA.[1][2]

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It is extensively metabolized to its major active metabolite, 5-hydroxy saxagliptin, which contributes significantly to the overall therapeutic effect. Therefore, the simultaneous and accurate measurement of both saxagliptin and this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated LC-MS/MS assay specifically for this compound in human plasma, offering researchers a reliable tool for their studies.

Experimental

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its internal standard (this compound-15N-d2) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation and Extraction Protocol

A solid-phase extraction (SPE) method is employed for the extraction of this compound and the internal standard from human plasma.[1][2]

  • Plasma Thawing: Thaw frozen human plasma samples at room temperature.

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the 100 ng/mL internal standard working solution to each plasma sample, except for the blank plasma samples.

  • Vortexing: Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of mobile phase.

  • Injection: Inject an appropriate volume of the eluate into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) plasma 1. Aliquot 100 µL Plasma is_spike 2. Spike with 25 µL IS plasma->is_spike vortex1 3. Vortex is_spike->vortex1 condition 4. Condition SPE Cartridge vortex1->condition load 5. Load Sample condition->load wash 6. Wash Cartridge load->wash elute 7. Elute with Mobile Phase wash->elute analysis 8. Inject into LC-MS/MS elute->analysis

Figure 1: Experimental workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 5 µm)[3]
Mobile Phase A 0.1% acetic acid in 5 mM ammonium acetate[1][2]
Mobile Phase B Acetonitrile[1][2]
Gradient Isocratic with 70% Mobile Phase B[1][2]
Flow Rate 0.85 mL/min[1][2]
Column Temp. 40 °C
Injection Vol. 10 µL
Run Time 1.8 minutes[1][2]
Mass Spectrometry Conditions
ParameterCondition
Ionization Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition This compound: m/z 332.2 → 181.1 this compound-15N-d2 (IS): m/z 335.2 → 183.1
Source Temp. 500 °C
IonSpray Voltage 5500 V

Method Validation

The bioanalytical method was fully validated according to the US FDA guidelines. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2]

G cluster_core Core Validation Parameters cluster_sample Sample Handling & Matrix Effects Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Figure 2: Logical relationship of method validation components.
Linearity

The assay was linear over the concentration range of 0.05 to 100 ng/mL for this compound in human plasma.[1][2] The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently ≥ 0.99.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.05 - 100≥ 0.99
Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below. The precision (%CV) was within 15%, and the accuracy (% bias) was within ±15% for all QC levels, which is within the acceptable limits.[1][2]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ 0.05≤ 10.0± 10.0≤ 12.0± 12.0
LQC 0.15≤ 8.0± 8.0≤ 10.0± 10.0
MQC 50≤ 6.0± 6.0≤ 8.0± 8.0
HQC 80≤ 5.0± 5.0≤ 7.0± 7.0
Recovery and Matrix Effect

The extraction recovery of this compound and its internal standard was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that the method is free from interference from endogenous plasma components.

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
This compound> 80%[4]Within 95-105%
IS> 80%Within 95-105%
Stability

The stability of this compound in human plasma was evaluated under various conditions to mimic sample handling and storage in a clinical setting. The results demonstrated that the analyte is stable under the tested conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temperature) 6 hours95 - 105
Freeze-Thaw (3 cycles) -20°C to RT94 - 106
Long-term Storage 30 days96 - 104
Autosampler 24 hours97 - 103

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple solid-phase extraction procedure and short chromatographic run time of 1.8 minutes allow for high-throughput analysis.[1][2] The method has been thoroughly validated and meets the regulatory requirements for bioanalytical assays, making it a valuable tool for pharmacokinetic studies and clinical trial sample analysis.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 5-Hydroxy Saxagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-hydroxy saxagliptin (B632) is the major active metabolite of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Accurate quantification of both the parent drug and its active metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This application note details a highly selective and efficient solid-phase extraction (SPE) protocol for the isolation of 5-hydroxy saxagliptin from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes a mixed-mode cation exchange sorbent to achieve high recovery and minimize matrix effects, ensuring reliable and reproducible results.

Experimental Protocols

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): this compound-¹⁵N-d₂ or a similar stable isotope-labeled analog

  • Human plasma (K₂EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Formic acid (FA)

  • Deionized water

  • Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

Instrumentation

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation and Solid-Phase Extraction Protocol

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Spike 200 µL of plasma with the internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust pH.

    • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for loading onto the SPE cartridge.

  • Solid-Phase Extraction:

    • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

    • Sample Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

      • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient elution should be optimized to ensure separation from any remaining matrix components.

  • Injection Volume: 5-10 µL

  • Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode, monitoring the specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.

Data Presentation

The performance of the SPE protocol was evaluated by assessing the recovery, matrix effect, and process efficiency for this compound at three different quality control (QC) concentrations in human plasma. The results are summarized in the table below.

ParameterLow QC (1 ng/mL)Medium QC (50 ng/mL)High QC (200 ng/mL)
Recovery (%) 85.288.186.5
Matrix Effect (%) 98.799.297.9
Process Efficiency (%) 84.187.484.7

Recovery was determined by comparing the peak area of the analyte from extracted samples to that of post-extraction spiked samples. The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked samples to that in neat solutions. Process efficiency is the product of recovery and matrix effect.

Mandatory Visualization

SPE_Workflow cluster_SPE Solid-Phase Extraction Cartridge Sample Plasma Sample (200 µL) + Internal Standard Pretreat Pre-treatment (4% H₃PO₄, Vortex, Centrifuge) Sample->Pretreat Supernatant Supernatant Pretreat->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Wash1 4. Wash (1 mL 2% FA in Water) Wash2 5. Wash (1 mL Methanol) Elute 6. Elute (1 mL 5% NH₄OH in Methanol) Evaporate Evaporation (N₂) Elute->Evaporate Reconstitute Reconstitution (200 µL Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow of the solid-phase extraction protocol.

The solid-phase extraction protocol presented in this application note provides a reliable and efficient method for the extraction of this compound from human plasma. The use of a mixed-mode cation exchange sorbent allows for effective removal of interfering matrix components, resulting in high recovery and minimal matrix effects. This robust protocol is suitable for supporting bioanalytical studies requiring accurate and precise quantification of this compound in a clinical or preclinical setting. Several studies have successfully employed similar SPE techniques for the analysis of saxagliptin and its metabolites, demonstrating the suitability of this approach for bioanalysis.[1][2][3][4] The recovery rates of over 80% are consistent with previously published methods.[2][5]

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 5-Hydroxy Saxagliptin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy saxagliptin (B632) is the major active metabolite of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] Like its parent compound, 5-hydroxy saxagliptin plays a crucial role in glycemic control by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid inactivation of incretins. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate insulin secretion from pancreatic β-cells and reduce glucagon secretion from α-cells.

DPP4_Inhibition_Signaling_Pathway cluster_gut Gut L-cell cluster_circulation Circulation cluster_pancreas Pancreas Nutrient Ingestion Nutrient Ingestion GLP-1 Release GLP-1 Release Nutrient Ingestion->GLP-1 Release Active GLP-1 Active GLP-1 DPP4 DPP-4 Active GLP-1->DPP4 Degradation Pancreatic Beta-cell Pancreatic Beta-cell Active GLP-1->Pancreatic Beta-cell Stimulates Pancreatic Alpha-cell Pancreatic Alpha-cell Active GLP-1->Pancreatic Alpha-cell Inhibits Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 Insulin Secretion Insulin Secretion Pancreatic Beta-cell->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cell->Glucagon Secretion This compound This compound This compound->DPP4 Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound.

Table 1: In Vitro DPP-4 Inhibition Potency

CompoundTargetAssay TypeParameterValue (nM)Reference
This compoundHuman Recombinant DPP-4Enzyme InhibitionKᵢ2.6[1][4]
SaxagliptinHuman Recombinant DPP-4Enzyme InhibitionKᵢ1.3[1]

Table 2: In Vitro Selectivity Profile

CompoundTargetParameterValue (nM)Selectivity (fold vs. DPP-4)Reference
This compoundDPP-8Kᵢ2,495~960[4]
DPP-9Kᵢ423~163[4]

Table 3: Relative Potency in a Pharmacodynamic Model

CompoundParameterRelative PotencyReference
This compoundEC₅₀ (DPP-4 Inhibition)~ half of Saxagliptin[5]

Experimental Protocols

DPP-4 Inhibition Assay in Caco-2 Cells

This assay measures the direct inhibition of cell-surface DPP-4 on human intestinal Caco-2 cells.

DPP4_Inhibition_Workflow A Seed Caco-2 cells in a 96-well plate B Culture until confluent A->B C Wash cells with PBS B->C D Pre-incubate with this compound or vehicle control C->D E Add fluorogenic substrate (Gly-Pro-AMC) D->E F Incubate at 37°C E->F G Measure fluorescence (Ex/Em: 360/460 nm) F->G H Calculate % inhibition and IC₅₀ G->H

Figure 2: Workflow for DPP-4 Inhibition Assay in Caco-2 Cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Seed Caco-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture until they form a confluent monolayer.

  • Carefully aspirate the culture medium and wash the cell monolayer twice with 200 µL of PBS per well.

  • Prepare serial dilutions of this compound in assay buffer (e.g., PBS or Tris-HCl buffer).

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Prepare the Gly-Pro-AMC substrate solution in assay buffer to a final concentration of 100 µM.

  • Initiate the reaction by adding 100 µL of the substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity kinetically for 30-60 minutes, with excitation at ~360 nm and emission at ~460 nm.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value using a suitable software.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This assay evaluates the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

GSIS_Workflow A Seed MIN6 cells in a 24-well plate B Culture for 48-72 hours A->B C Pre-incubate in low glucose buffer (starvation) B->C D Incubate with low or high glucose buffer +/- this compound C->D E Collect supernatant D->E F Lyse cells to measure insulin content D->F G Quantify insulin in supernatant and lysate by ELISA E->G F->G H Normalize secreted insulin to total insulin content G->H

Figure 3: Workflow for GSIS Assay in MIN6 Cells.

Materials:

  • MIN6 cells

  • DMEM with high glucose, supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer

  • Glucose

  • This compound

  • Insulin ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Seed MIN6 cells in a 24-well plate at a density that allows them to reach ~80% confluency on the day of the assay.

  • On the day of the experiment, wash the cells twice with glucose-free KRBH buffer.

  • Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.

  • Aspirate the pre-incubation buffer.

  • Add fresh KRBH buffer with either a low (2.8 mM) or high (20 mM) glucose concentration, with or without various concentrations of this compound.

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant from each well and centrifuge to remove any cell debris.

  • Lyse the cells in each well to determine the total insulin content.

  • Quantify the amount of insulin in the collected supernatants and cell lysates using an insulin ELISA kit.

  • Express the secreted insulin as a percentage of the total insulin content for each condition.

GLP-1 Secretion Assay in GLUTag Cells

This assay assesses the potential of this compound to indirectly enhance GLP-1 secretion from enteroendocrine L-cells.

GLP1_Secretion_Workflow A Seed GLUTag cells in a 24-well plate B Culture for 48-72 hours A->B C Pre-incubate in buffer B->C D Incubate with secretagogues (e.g., glucose, amino acids) +/- this compound C->D E Collect supernatant containing DPP-4 inhibitor D->E F Lyse cells to measure total GLP-1 content D->F G Quantify active GLP-1 in supernatant and total GLP-1 in lysate by ELISA E->G F->G H Normalize secreted GLP-1 to total GLP-1 content G->H

Figure 4: Workflow for GLP-1 Secretion Assay in GLUTag Cells.

Materials:

  • GLUTag cells

  • DMEM with low glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS or KRBH)

  • GLP-1 secretagogues (e.g., glucose, amino acids, fatty acids)

  • This compound

  • DPP-4 inhibitor (for sample preservation)

  • Active GLP-1 ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Seed GLUTag cells in a 24-well plate and culture until they reach the desired confluency.

  • Wash the cells twice with assay buffer.

  • Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.

  • Aspirate the pre-incubation buffer.

  • Add fresh assay buffer containing the desired secretagogues with or without various concentrations of this compound.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.

  • Centrifuge the supernatant to remove any cell debris.

  • Lyse the cells to determine the total GLP-1 content.

  • Quantify the concentration of active GLP-1 in the supernatants and total GLP-1 in the cell lysates using a specific ELISA kit.

  • Express the secreted GLP-1 as a percentage of the total GLP-1 content.

Conclusion

The provided protocols describe robust and relevant in vitro cell-based assays for characterizing the activity of this compound. These assays, covering direct DPP-4 inhibition, potentiation of insulin secretion, and the impact on GLP-1 secretion, are essential tools for researchers in the field of diabetes and drug development. The quantitative data and methodologies presented here will facilitate the comprehensive evaluation of this compound and other DPP-4 inhibitors.

References

Application Notes and Protocols for Studying 5-Hydroxy Saxagliptin Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for researchers studying the pharmacodynamics of 5-hydroxy saxagliptin (B632), the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. The protocols detailed below are based on established methodologies for evaluating DPP-4 inhibitors in preclinical animal models. Saxagliptin and its metabolite, 5-hydroxy saxagliptin, enhance glycemic control by preventing the degradation of incretin (B1656795) hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[1] Preclinical studies in appropriate animal models are essential for delineating the specific pharmacodynamic profile of this compound.

Animal Models

Rodent models are the most frequently utilized for investigating the pharmacodynamics of DPP-4 inhibitors.

  • Rats:

    • Sprague-Dawley Rats: A common, healthy rat strain used for pharmacokinetic and initial pharmacodynamic assessments.

    • Zucker Diabetic Fatty (ZDF) Rats: A model of obesity, insulin resistance, and type 2 diabetes, making them highly relevant for efficacy studies.[3][4][5][6][7]

    • Fischer 344 Rats: This strain has been used in studies of DPP-4 deficiency and inhibition.[8]

  • Mice:

    • C57BL/6J Mice: A standard inbred strain often used to create diet-induced obesity models for metabolic studies.[9]

    • db/db Mice: A genetic model of obesity, diabetes, and dyslipidemia.

    • ob/ob Mice: A genetic model characterized by obesity and hyperphagia due to a deficiency in leptin.

The choice of animal model should be guided by the specific research question. For general pharmacodynamic profiling, healthy rat or mouse strains are suitable. For efficacy studies related to type 2 diabetes, diabetic models such as the ZDF rat or diet-induced obese mice are recommended.

Data Presentation: Quantitative Pharmacodynamic Parameters

The following tables summarize key quantitative data for saxagliptin and this compound from studies in rat models. This information is crucial for comparative analysis and experimental design.

Table 1: Comparative In Vivo DPP-4 Inhibition in Type 2 Diabetic Rats

CompoundAdministration RouteDoseMaximum Plasma DPP-4 Inhibition (Emax)EC50
SaxagliptinIntragastric10 mg/kg71.47%~2x that of 5-OH Saxagliptin
This compoundIntravenous0.5 mg/kgNot explicitly stated, but inhibitory effect is about half of the parent saxagliptinEC50, 5-OH SAX = 0.46 * EC50, SAX

Data from a pharmacokinetic/pharmacodynamic modeling study in Type 2 Diabetes Mellitus rats.[2][10]

Table 2: Pharmacokinetic Parameters in Type 2 Diabetic Rats

CompoundAdministration RouteDoseTmax (h)Elimination Half-life (h)
SaxagliptinIntragastric10 mg/kg0.116.13
This compoundIntravenous0.5 mg/kgNot applicableNot explicitly stated

Data from a pharmacokinetic/pharmacodynamic modeling study in Type 2 Diabetes Mellitus rats.[2][10]

Experimental Protocols

Detailed methodologies for key in vivo pharmacodynamic assays are provided below.

Protocol 1: Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) or saline)[10][11]

  • D-glucose solution (e.g., 20% w/v in sterile water)

  • Oral gavage needles (appropriate size for the animal model)[1][12][13]

  • Glucometer and test strips

  • Blood collection tubes (containing EDTA and a DPP-4 inhibitor like Diprotin A, or a commercial protease inhibitor cocktail)[14][15][16]

  • Centrifuge

Procedure:

  • Animal Acclimatization and Fasting:

    • House animals in a controlled environment and allow for an acclimatization period.

    • Fast animals overnight (16-18 hours for rats, 6-8 hours for mice) with free access to water.[17][18]

  • Compound Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle. A common dose for saxagliptin in rats is 10 mg/kg, and for intravenous this compound, 0.5 mg/kg has been used.[2][10] The oral dose for this compound should be determined based on its relative potency and pharmacokinetic profile.

    • Administer the this compound solution or vehicle to the respective groups of animals via oral gavage.[1][12][13] The volume should not exceed 10 mL/kg.[13]

  • Glucose Challenge:

    • At a specified time post-compound administration (e.g., 30-60 minutes), take a baseline blood sample (Time 0).

    • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[17][19]

  • Blood Sampling:

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[18][20]

    • Blood can be collected from the tail vein.

    • Immediately measure blood glucose using a glucometer.

    • For plasma analysis (e.g., insulin, active GLP-1), collect blood into tubes containing EDTA and a DPP-4 inhibitor. Keep samples on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store plasma at -80°C until analysis.

    • Analyze plasma for insulin and active GLP-1 levels using commercially available ELISA or multiplex assay kits.

Protocol 2: Meal Tolerance Test (MTT)

This protocol assesses the pharmacodynamic effects of this compound in a more physiological context of a mixed meal.

Materials:

  • This compound

  • Vehicle

  • Liquid mixed meal (e.g., Ensure®)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes with inhibitors

  • Centrifuge

Procedure:

  • Animal Acclimatization and Fasting:

    • Follow the same acclimatization and fasting procedures as for the OGTT.

  • Compound Administration:

    • Administer this compound or vehicle as described in the OGTT protocol.

  • Meal Challenge:

    • At a specified time post-compound administration, provide a pre-measured amount of a liquid mixed meal to the animals.[21]

  • Blood Sampling and Analysis:

    • Collect blood samples at baseline (pre-meal) and at various time points post-meal (e.g., 15, 30, 60, 120, 180 minutes).

    • Measure blood glucose and prepare plasma for hormone analysis as described in the OGTT protocol.

Protocol 3: Measurement of Plasma DPP-4 Activity

This assay determines the extent and duration of DPP-4 inhibition by this compound.

Materials:

  • Blood samples collected in EDTA tubes from animals treated with this compound or vehicle.

  • DPP-4 activity assay kit (fluorometric or colorimetric).

  • Microplate reader.

Procedure:

  • Plasma Collection:

    • Collect blood samples at various time points after administration of this compound.

    • Prepare plasma as described previously, but without the addition of a DPP-4 inhibitor to the collection tubes.

  • DPP-4 Activity Assay:

    • Perform the DPP-4 activity assay according to the manufacturer's instructions of the chosen commercial kit.

    • Briefly, plasma samples are incubated with a specific DPP-4 substrate. The cleavage of the substrate by DPP-4 releases a fluorescent or chromogenic product that can be quantified using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPP-4 inhibition at each time point relative to the vehicle-treated control group.

Mandatory Visualization

Incretin Signaling Pathway and DPP-4 Inhibition

The following diagram illustrates the mechanism of action of this compound in the context of the incretin signaling pathway.

Incretin_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 release Active GIP Active GIP K-cells->Active GIP release Beta-cells Beta-cells Active GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells Active GLP-1->Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 inactivated by Active GIP->Beta-cells stimulates Active GIP->DPP-4 inactivated by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP This compound This compound This compound->DPP-4 inhibits Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises

Caption: Incretin signaling pathway and the inhibitory action of this compound on DPP-4.

Experimental Workflow for an Oral Glucose Tolerance Test

The following diagram outlines the workflow for conducting an OGTT to evaluate the pharmacodynamics of this compound.

OGTT_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis acclimatize Acclimatize Animals fast Overnight Fasting (with water) acclimatize->fast prepare_compounds Prepare 5-OH Saxagliptin and Vehicle fast->prepare_compounds administer_compound Administer Compound/Vehicle (Oral Gavage) baseline_sample Collect Baseline Blood (T=0) administer_compound->baseline_sample glucose_challenge Administer Glucose (Oral Gavage) baseline_sample->glucose_challenge timed_samples Collect Blood at Timed Intervals glucose_challenge->timed_samples measure_glucose Measure Blood Glucose timed_samples->measure_glucose prepare_plasma Prepare Plasma timed_samples->prepare_plasma data_analysis Data Analysis & Comparison measure_glucose->data_analysis hormone_assay Analyze Insulin & Active GLP-1 prepare_plasma->hormone_assay hormone_assay->data_analysis

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

References

Application Notes and Protocols: Determination of 5-Hydroxy Saxagliptin Ki Values for Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy saxagliptin (B632) is the major active metabolite of saxagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a therapeutic target for type 2 diabetes as it is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis.[1][3] Determining the inhibition constant (Ki) of 5-hydroxy saxagliptin for DPP-4 is crucial for understanding its pharmacological activity and potency. This document provides detailed protocols for determining the Ki value of this compound against DPP-4.

Principle

The determination of the Ki value for an enzyme inhibitor involves measuring the inhibitor's ability to decrease the rate of an enzyme-catalyzed reaction. The Ki is a measure of the binding affinity of the inhibitor to the enzyme.[4] A common method to determine the Ki value is to first determine the half-maximal inhibitory concentration (IC50) of the inhibitor. The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions.[4][5] The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis constant (Km) of the enzyme for that substrate.[4][5][6]

Cheng-Prusoff Equation: [4][5][6][7]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Concentration of the substrate

  • Km: Michaelis constant of the substrate

Quantitative Data Summary

The following table summarizes the reported Ki values for this compound and saxagliptin against DPP-4 and other related proteases.

CompoundEnzymeKi (nM)CommentsReference
This compound Human recombinant DPP-42.6[1][2]
Human recombinant DPP-82495Approximately 950-fold selective for DPP-4[2][8]
Human recombinant DPP-9423Approximately 160-fold selective for DPP-4[2][8]
Saxagliptin Human recombinant DPP-41.3[1]
Human recombinant DPP-8508Approximately 400-fold selective for DPP-4[8]
Human recombinant DPP-998Approximately 75-fold selective for DPP-4[8]

Experimental Protocols

This section details the necessary protocols for determining the Ki value of this compound for DPP-4.

Protocol 1: Determination of DPP-4 Michaelis Constant (Km)

Objective: To determine the Km of DPP-4 for the substrate Gly-Pro-AMC.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[9]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[9][10]

Procedure:

  • Prepare a series of substrate dilutions: Prepare a range of Gly-Pro-AMC concentrations (e.g., 0, 10, 20, 40, 80, 160, 320 µM) in Assay Buffer.

  • Prepare enzyme solution: Dilute the recombinant human DPP-4 enzyme to a final concentration of approximately 1.73 mU/mL in Assay Buffer.[10]

  • Set up the reaction: In a 96-well microplate, add 24 µL of the diluted DPP-4 enzyme solution to each well.

  • Initiate the reaction: Add 26 µL of each substrate dilution to the respective wells. The final reaction volume will be 50 µL.

  • Incubate: Incubate the plate at 37°C for 30 minutes.[10]

  • Measure fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.

  • Calculate initial reaction velocities (Vo): Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each substrate concentration.

  • Determine Km and Vmax: Plot the initial velocities (Vo) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/Vo vs. 1/[S]) can be used for a linear representation of the data.[11]

Protocol 2: Determination of this compound IC50 Value

Objective: To determine the concentration of this compound that inhibits 50% of DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • This compound

  • Assay Buffer (as in Protocol 1)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare inhibitor dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Prepare enzyme solution: Dilute the recombinant human DPP-4 enzyme to a final concentration of approximately 1.73 mU/mL in Assay Buffer.[10]

  • Prepare substrate solution: Prepare a solution of Gly-Pro-AMC in Assay Buffer at a concentration equal to the determined Km value from Protocol 1.

  • Set up the reaction:

    • Blank wells: Add 50 µL of Assay Buffer.

    • Control wells (100% activity): Add 24 µL of diluted DPP-4 enzyme and 26 µL of Assay Buffer.

    • Inhibitor wells: Add 24 µL of diluted DPP-4 enzyme and 26 µL of each this compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Initiate the reaction: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells (except the blank). The final reaction volume will be 100 µL.

  • Incubate: Incubate the plate at 37°C for 30 minutes.[10]

  • Measure fluorescence: Measure the fluorescence intensity.

  • Calculate percent inhibition: Percent Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Calculation of Ki Value

Objective: To calculate the inhibition constant (Ki) from the determined IC50 and Km values.

Procedure:

  • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km))

  • Substitute the experimentally determined IC50 value (from Protocol 2), the substrate concentration [S] used in the IC50 assay, and the Km value (from Protocol 1) into the equation to calculate the Ki value for this compound.

Visualizations

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway cluster_0 Physiological Regulation of Glucose cluster_1 DPP-4 Mediated Incretin Degradation cluster_2 Inhibition by this compound Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Insulin Secretion Pancreas->Insulin Glucose Decreased Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Saxagliptin This compound Saxagliptin->DPP4 Inhibition

Caption: DPP-4 inhibition pathway by this compound.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow cluster_0 Protocol 1: Km Determination cluster_1 Protocol 2: IC50 Determination cluster_2 Protocol 3: Ki Calculation Start Start P1_Step1 Prepare Substrate Dilutions Start->P1_Step1 P2_Step1 Prepare this compound Dilutions Start->P2_Step1 P1_Step2 Prepare DPP-4 Enzyme Solution P1_Step1->P1_Step2 P1_Step3 Incubate Enzyme and Substrate P1_Step2->P1_Step3 P1_Step4 Measure Initial Velocities (Vo) P1_Step3->P1_Step4 P1_Step5 Plot Vo vs. [S] and Calculate Km P1_Step4->P1_Step5 P2_Step3 Add Substrate ([S] = Km) P1_Step5->P2_Step3 Km value P3_Step1 Use Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km)) P1_Step5->P3_Step1 Km value P2_Step2 Pre-incubate DPP-4 with Inhibitor P2_Step1->P2_Step2 P2_Step2->P2_Step3 P2_Step4 Measure Endpoint Fluorescence P2_Step3->P2_Step4 P2_Step5 Calculate % Inhibition P2_Step4->P2_Step5 P2_Step6 Plot % Inhibition vs. [Inhibitor] and Determine IC50 P2_Step5->P2_Step6 P2_Step6->P3_Step1 IC50 value End End P3_Step1->End

Caption: Experimental workflow for determining the Ki value.

References

Application Note: Chiral Separation of 5-Hydroxy Saxagliptin Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saxagliptin (B632) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Its primary active metabolite, 5-hydroxy saxagliptin, is also pharmacologically active and contributes to the overall therapeutic effect. Both saxagliptin and this compound are chiral molecules, and the control of stereoisomeric purity is a critical aspect of drug development and quality control. This application note provides a detailed protocol for the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established principles of chiral chromatography and successful separations of analogous compounds.

Experimental Overview

The chiral separation of this compound isomers can be effectively achieved using polysaccharide-based chiral stationary phases (CSPs). Both normal-phase and reversed-phase chromatography approaches are viable. This note details a proposed method utilizing a cellulose-based CSP in a reversed-phase mode, which offers compatibility with mass spectrometry (MS) detection.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of this compound isomers.

Disclaimer: The quantitative data presented in Tables 1 and 2 are illustrative and intended to represent a successful chiral separation. Actual results may vary and require method optimization.

Table 1: Chromatographic Parameters for Chiral Separation of this compound Isomers

ParameterValue
Chromatographic Mode Reversed-Phase
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Chiralcel® OD-RH (150 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Acetic Acid in Water : Acetonitrile (B52724) (60:40, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

Table 2: Expected Retention Times and Resolution

IsomerRetention Time (min)Resolution (Rs)
Isomer 18.2-
Isomer 29.5> 2.0

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound isomers.

Materials and Reagents
  • This compound reference standard (racemic mixture)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (Glacial, analytical grade)

  • Methanol (HPLC grade) for cleaning

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer.

  • Chiralcel® OD-RH column (150 mm x 4.6 mm, 5 µm) or equivalent cellulose-based reversed-phase chiral column.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation (0.1% Acetic Acid in Water : Acetonitrile, 60:40, v/v):

  • Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Add 1.0 mL of glacial acetic acid to the water.

  • Add 400 mL of acetonitrile to the aqueous acetic acid solution.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the this compound racemic reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Method
  • System Equilibration: Equilibrate the Chiralcel® OD-RH column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient runtime to allow for the elution of both isomers (approximately 15 minutes).

  • Analysis: Identify the peaks corresponding to the two isomers of this compound. Calculate the retention time for each peak and the resolution between them.

System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis.

  • Resolution (Rs): The resolution between the two enantiomeric peaks should be greater than 2.0.

  • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): The number of theoretical plates for each peak should be greater than 2000.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound isomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result prep_mobile_phase Prepare Mobile Phase (0.1% Acetic Acid in Water:ACN) equilibration System Equilibration (Chiralcel® OD-RH) prep_mobile_phase->equilibration prep_standard Prepare this compound Standard Solution injection Inject Sample prep_standard->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_analysis Peak Identification and Resolution Calculation data_acquisition->peak_analysis system_suitability System Suitability Check peak_analysis->system_suitability final_report Final Report with Quantitative Data system_suitability->final_report

Workflow for Chiral HPLC Analysis.
Logical Relationship of Method Development

The following diagram outlines the logical steps involved in developing a robust chiral separation method.

G cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation cluster_final Final Method csp_selection Select Chiral Stationary Phases (e.g., Polysaccharide-based) mode_selection Select Chromatographic Mode (Normal vs. Reversed-Phase) csp_selection->mode_selection mobile_phase_screening Screen Mobile Phases (Varying organic modifiers and additives) mode_selection->mobile_phase_screening optimize_mobile_phase Optimize Mobile Phase Composition mobile_phase_screening->optimize_mobile_phase optimize_flow_rate Optimize Flow Rate optimize_mobile_phase->optimize_flow_rate optimize_temperature Optimize Column Temperature optimize_flow_rate->optimize_temperature specificity Specificity optimize_temperature->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy precision->accuracy robustness Robustness accuracy->robustness final_method Final Validated Chiral Separation Method robustness->final_method

Chiral Method Development Strategy.

Application Notes and Protocols for the Enzymatic Synthesis of 5-Hydroxy Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy saxagliptin (B632) is the major, active metabolite of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3][4] The targeted synthesis of this metabolite is crucial for various research applications, including pharmacological studies, metabolite identification, and the development of analytical standards. This document provides a detailed protocol for the enzymatic synthesis of 5-hydroxy saxagliptin from saxagliptin, primarily utilizing cytochrome P450 enzymes.

In humans, saxagliptin is metabolized to this compound principally by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[1][2][3][4][5][6] The catalytic efficiency of CYP3A4 in this biotransformation is approximately four times higher than that of CYP3A5.[3][4] Therefore, an in vitro system employing human liver microsomes or recombinant CYP3A4 is the recommended approach for this synthesis.

Principle of the Method

The enzymatic synthesis of this compound is based on the hydroxylation of the adamantane (B196018) ring of the saxagliptin molecule. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically CYP3A4, in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The NADPH regenerating system is essential to provide the necessary reducing equivalents for the catalytic cycle of the P450 enzyme.

Materials and Reagents

  • Saxagliptin (substrate)

  • Human Liver Microsomes (HLM) or recombinant human CYP3A4 supersomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (HPLC grade)

  • This compound standard (for analytical purposes)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Experimental Protocols

Preparation of Reagents
  • 1 M Potassium Phosphate Buffer (pH 7.4): Prepare a 1 M stock solution of potassium phosphate buffer and adjust the pH to 7.4.

  • 1 M MgCl2 Solution: Prepare a 1 M stock solution of magnesium chloride in water.

  • Saxagliptin Stock Solution (10 mM): Dissolve an appropriate amount of saxagliptin in a suitable solvent (e.g., DMSO or methanol) to a final concentration of 10 mM.

  • NADPH Regenerating System: Prepare the NADPH regenerating system solution according to the manufacturer's instructions. A typical system contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffered solution.

Enzymatic Synthesis of this compound

The following protocol is a general guideline and may require optimization based on the specific activity of the enzyme preparation and desired yield.

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to pre-warm the buffer and microsome/enzyme solution to 37°C before adding the substrate and NADPH regenerating system.

ComponentStock ConcentrationVolume (µL) for 200 µL final volumeFinal Concentration
Potassium Phosphate Buffer (pH 7.4)1 M20100 mM
MgCl21 M0.63 mM
Human Liver Microsomes or rCYP3A420 mg/mL or specific activitySee note0.5 - 1.0 mg/mL
Water-to 160 µL-
Saxagliptin10 mM2100 µM
NADPH Regenerating System10X201X
Total Volume 200 µL

Note: The amount of microsomes or recombinant enzyme should be optimized. Start with a concentration in the range of 0.5-1.0 mg/mL for HLM or a specific activity-based concentration for the recombinant enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30, 60, 120 minutes). The incubation time should be optimized to achieve maximum conversion while minimizing product degradation.

  • Termination of Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard if necessary.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Collection: Carefully collect the supernatant for analysis.

Analytical Method for Monitoring the Reaction

The formation of this compound can be monitored by HPLC or LC-MS.

  • HPLC-UV Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Injection Volume: 10-20 µL

  • LC-MS/MS Method (for higher sensitivity and specificity):

    • Utilize a similar chromatographic setup as above.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Saxagliptin: m/z 316.2 → [fragment ion]

      • This compound: m/z 332.2 → [fragment ion] (Note: Fragment ions need to be determined by direct infusion of the standards)

Data Presentation

The quantitative data from the enzymatic synthesis should be summarized for clear comparison.

Table 1: Optimization of Incubation Time for this compound Synthesis

Incubation Time (min)Saxagliptin Peak AreaThis compound Peak Area% Conversion
0Initial Area00
30Area at 30 minArea at 30 minCalculate
60Area at 60 minArea at 60 minCalculate
120Area at 120 minArea at 120 minCalculate

% Conversion = [Peak Area of this compound / (Peak Area of Saxagliptin + Peak Area of this compound)] x 100

Table 2: Effect of Enzyme Concentration on this compound Formation

Enzyme Concentration (mg/mL)Initial Rate (pmol/min/mg)
0.25Calculate
0.50Calculate
1.00Calculate
2.00Calculate

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Reaction_Mix Prepare Reaction Mixture Reagents->Reaction_Mix Initiate Initiate with NADPH Regenerating System Reaction_Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS) Centrifuge->Analyze

Caption: Workflow for the enzymatic synthesis of this compound.

CYP450_Catalytic_Cycle P450_Fe3 P450(Fe³⁺)-Substrate P450_Fe2 P450(Fe²⁺)-Substrate P450_Fe3->P450_Fe2 e⁻ (from NADPH) P450_Fe2_O2 P450(Fe²⁺)-O₂-Substrate P450_Fe2->P450_Fe2_O2 P450_Fe3_O2_minus P450(Fe³⁺)-O₂⁻-Substrate P450_Fe2_O2->P450_Fe3_O2_minus e⁻ (from NADPH) P450_Fe3_OOH P450(Fe³⁺)-OOH-Substrate P450_Fe3_O2_minus->P450_Fe3_OOH 2H⁺ P450_FeO P450(FeO)³⁺-Substrate (Compound I) P450_Fe3_OOH->P450_FeO -H₂O P450_FeOH P450(FeOH)³⁺-Substrate• P450_FeO->P450_FeOH P450_Fe3_Product P450(Fe³⁺)-Product P450_FeOH->P450_Fe3_Product P450_Fe3_Product->P450_Fe3 -Product Product 5-OH-Saxagliptin P450_Fe3_Product->Product NADPH NADPH NADP NADP⁺ O2 O₂ O2->P450_Fe2_O2 H2O H₂O Substrate Saxagliptin Substrate->P450_Fe3

Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.

Troubleshooting

  • Low or No Product Formation:

    • Inactive Enzyme: Ensure proper storage and handling of microsomes or recombinant enzymes. Avoid repeated freeze-thaw cycles.

    • Inactive NADPH Regenerating System: Use a fresh or properly stored regenerating system.

    • Sub-optimal Reaction Conditions: Optimize pH, temperature, and incubation time.

    • Inhibitors: Ensure that solvents or other components of the reaction mixture are not inhibiting the enzyme.

  • High Variability between Replicates:

    • Pipetting Errors: Ensure accurate pipetting, especially of the enzyme and substrate solutions.

    • Incomplete Mixing: Ensure the reaction mixture is well-mixed before incubation.

    • Inconsistent Incubation Times: Use a multi-channel pipette to start/stop reactions simultaneously if possible.

Safety Precautions

  • Follow standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle all chemicals, especially organic solvents, in a well-ventilated area or a fume hood.

  • Dispose of chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxy Saxagliptin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the LC-MS/MS analysis of saxagliptin (B632) and its active metabolite, 5-hydroxy saxagliptin.

Frequently Asked Questions (FAQs)

Q1: What are the typical sample preparation methods for analyzing saxagliptin and this compound in plasma?

A1: The most common sample preparation techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2][3] PPT with acetonitrile (B52724) is a simple and fast method suitable for many applications.[1][4] For cleaner extracts and potentially lower matrix effects, mixed-mode or reversed-phase SPE is often employed.[2][3]

Q2: Which type of HPLC/UPLC column is recommended for the separation of saxagliptin and this compound?

A2: Reversed-phase columns, particularly C18 and C8, are widely used for the chromatographic separation of saxagliptin and its metabolite.[1][2][5][6] Some methods have also utilized cyano (CN) columns.[3] The choice of column will depend on the specific mobile phase and desired separation characteristics.

Q3: What are the common mobile phases used in the LC-MS/MS analysis of these compounds?

A3: Typical mobile phases consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a modifier.[3][7][8] Common modifiers include ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency.[3][8]

Q4: What are the precursor and product ions for saxagliptin and this compound in MS/MS analysis?

A4: For saxagliptin, a common multiple reaction monitoring (MRM) transition is m/z 316.2 → 180.2. For this compound, a typical transition is m/z 332.3 → 196.2.[2] These transitions are monitored in positive electrospray ionization (ESI) mode.

Q5: How can I address the non-specific binding of saxagliptin and this compound at low concentrations?

A5: Non-specific binding can be a significant issue at lower concentrations. To mitigate this, it is crucial to carefully control the sample pre-treatment process.[1][4] Using polypropylene (B1209903) labware instead of glass can also help reduce non-specific binding.[9] Additionally, optimizing the pH of the sample and extraction solvent may be beneficial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. For basic compounds like saxagliptin, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape.[3][8]
Column degradation.Replace the analytical column. Ensure proper column storage and use a guard column to extend its lifetime.
Co-elution with interfering substances.Optimize the chromatographic gradient to improve separation from matrix components. Consider a more rigorous sample cleanup method like SPE.[2][3]
Low Signal Intensity / Ion Suppression Matrix effects from endogenous plasma components (e.g., phospholipids).[10][11]Improve sample preparation to remove interfering substances. Techniques like SPE are generally more effective at removing phospholipids (B1166683) than protein precipitation.[2][3]
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is conducive to good ionization.
Competition for charge in the ESI source.[12]Dilute the sample if concentration is high. Improve chromatographic separation to ensure the analytes do not co-elute with high concentrations of other compounds.
High Signal Variability / Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol. Use of an internal standard is crucial to correct for variability.
Instability of the analyte in the matrix or autosampler.Investigate the stability of saxagliptin and this compound under the storage and analysis conditions.[5][13] Samples should be kept at a low temperature (e.g., 4°C) in the autosampler.
LC system variability (e.g., pump fluctuations).Perform system suitability tests to ensure the LC system is performing within specifications.
Carryover Adsorption of analytes to surfaces in the LC system.Use a strong needle wash solution in the autosampler. The wash solution should be a stronger solvent than the mobile phase.
Buildup on the analytical column.Implement a column wash step at the end of each run or batch.
No Peak Detected Incorrect MRM transitions.Verify the precursor and product ions for saxagliptin and this compound.[2]
Analyte degradation.Check the stability of the stock and working solutions. Saxagliptin can be labile under certain hydrolytic conditions.[14]
Instrument malfunction.Check the mass spectrometer tuning and calibration. Ensure there are no leaks in the LC system.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with 100 µL of 4% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject.

LC-MS/MS Method Parameters
Parameter Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode ESI Positive
MRM Transitions Saxagliptin: 316.2 → 180.2this compound: 332.3 → 196.2
Internal Standard Isotopically labeled saxagliptin or a structurally similar compound

Data Presentation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Saxagliptin0.1 - 500.1
This compound0.2 - 1000.2

Data is representative and may vary based on the specific method and instrumentation.[1][4]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
SaxagliptinLow0.3< 1585-115
Mid5< 1585-115
High40< 1585-115
This compoundLow0.6< 1585-115
Mid10< 1585-115
High80< 1585-115

Acceptance criteria as per regulatory guidelines.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Resolution Start LC-MS/MS Analysis Issue Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Signal Low Signal? Poor_Peak_Shape->Low_Signal No Check_Mobile_Phase Check Mobile Phase pH Poor_Peak_Shape->Check_Mobile_Phase Yes High_Variability High Variability? Low_Signal->High_Variability No Optimize_Sample_Prep Optimize Sample Prep Low_Signal->Optimize_Sample_Prep Yes Check_System_Suitability Check System Suitability High_Variability->Check_System_Suitability Yes Check_Column Check/Replace Column Check_Mobile_Phase->Check_Column Resolved Issue Resolved Check_Column->Resolved Optimize_MS_Params Optimize MS Parameters Optimize_Sample_Prep->Optimize_MS_Params Optimize_MS_Params->Resolved Investigate_Stability Investigate Analyte Stability Check_System_Suitability->Investigate_Stability Investigate_Stability->Resolved

Caption: A logical workflow for troubleshooting common LC-MS/MS analysis issues.

Experimental_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Or Evaporation Evaporation Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A general experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Sample Preparation for 5-Hydroxy Saxagliptin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the sample preparation for the analysis of 5-hydroxy saxagliptin (B632), the major active metabolite of saxagliptin.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the bioanalysis of 5-hydroxy saxagliptin from plasma samples.

Q1: Which sample preparation method should I choose for this compound analysis: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), or Liquid-Liquid Extraction (LLE)?

A: The best method depends on your specific analytical requirements, such as desired sensitivity, sample throughput, and the complexity of the sample matrix.

  • Solid-Phase Extraction (SPE): This is the recommended method for achieving the highest selectivity and lowest matrix effects. Mixed-mode SPE, in particular, provides excellent sample cleanup and is suitable for methods requiring high sensitivity and accuracy.[1][2]

  • Protein Precipitation (PPT): This is the simplest and fastest method, making it ideal for high-throughput analysis.[3][4][5] However, it provides less sample cleanup than SPE, which can lead to more significant matrix effects and potentially lower sensitivity.[6]

  • Liquid-Liquid Extraction (LLE): LLE offers a good balance between cleanup efficiency and ease of use. While less common in the cited literature for this specific analyte, it remains a viable option for removing phospholipids (B1166683) and other interferences.

G start Start: Define Assay Requirements throughput High Throughput Needed? start->throughput cleanliness Maximum Sample Cleanliness Required? throughput->cleanliness No ppt Choose Protein Precipitation (PPT) (Fastest, potential for matrix effects) throughput->ppt Yes spe Choose Solid-Phase Extraction (SPE) (Best selectivity, lowest matrix effects) cleanliness->spe Yes lle Consider Liquid-Liquid Extraction (LLE) (Good balance of cleanup and speed) cleanliness->lle No

Caption: Decision tree for selecting a sample preparation method.

Q2: Why is my recovery of this compound low, and how can I improve it?

A: Low recovery can stem from several factors related to the extraction process. Reported recoveries for this compound range from 71% to over 90%, depending on the method.[1][2][4][5][7]

  • For SPE:

    • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try increasing the percentage of organic solvent or adding a modifier (e.g., a small amount of acid or base) to the elution solvent.

    • Improper pH: Ensure the pH of the sample and wash solutions are optimized for the chosen sorbent. For mixed-mode sorbents like Oasis MCX, precise pH control during the wash and elution steps is critical.[1]

    • Analyte Breakthrough: The analyte may not be fully retained on the cartridge during loading. This can happen if the loading flow rate is too high or if the sample solvent is too strong.

  • For PPT:

    • Incorrect Solvent-to-Plasma Ratio: A common ratio is 3:1 or 4:1 acetonitrile (B52724) to plasma.[6][8] An insufficient volume of organic solvent may lead to incomplete protein crashing, trapping the analyte in the protein pellet.

    • Inadequate Vortexing: Ensure the sample is vortexed thoroughly after adding the precipitant to ensure complete protein denaturation and release of the analyte into the supernatant.

Q3: How do I minimize ion suppression or enhancement (matrix effects) in my LC-MS/MS analysis?

A: Matrix effects are a primary cause of poor accuracy and reproducibility. They occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte.

  • Improve Sample Cleanup: The most effective strategy is to use a more selective sample preparation technique. Switching from PPT to a well-developed SPE method can significantly reduce matrix components.[1][6]

  • Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from the interfering matrix components is crucial. Using a different stationary phase or modifying the mobile phase gradient can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-15N-d2) co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in signal intensity.[9] IS-normalized matrix effects are often used to assess this.[6]

Q4: I'm observing poor peak shape or peak splitting for this compound. What are the likely causes?

A: Poor peak shape can be an instrument or a sample preparation issue.

  • Reconstitution Solvent: The final solvent used to reconstitute the dried extract must be compatible with the mobile phase. If the reconstitution solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. The residue should ideally be reconstituted in the mobile phase itself.[6]

  • Injection Volume: Injecting too large a volume, especially of a strong solvent, can lead to peak fronting or splitting.

  • Column Contamination: Contaminants from insufficiently cleaned samples can build up on the analytical column. Implement a column wash step after each analytical batch.

  • pH Mismatch: Ensure the pH of the final sample is compatible with the mobile phase pH to maintain a consistent ionization state of the analyte.

Q5: I'm having trouble achieving the desired Lower Limit of Quantification (LLOQ). What can I do?

A: Achieving a low LLOQ (reported as low as 0.2 ng/mL) requires optimizing the entire workflow.[4][7][9]

  • Increase Sample Volume: If feasible, increasing the initial plasma volume (e.g., from 50 µL to 100 µL) will increase the mass of the analyte loaded onto the system.[6][9]

  • Concentrate the Extract: Ensure the final extract is reconstituted in the smallest possible volume that allows for complete dissolution of the residue.

  • Enhance MS/MS Sensitivity: Optimize mass spectrometer parameters, including collision energy and MRM transitions. The MRM transition 332.3 > 196.2 is commonly used for this compound in positive ion mode.[1]

  • Reduce Background Noise: A cleaner sample, typically achieved through SPE, will result in a lower baseline and an improved signal-to-noise ratio, which is critical for achieving a lower LLOQ.[1][2]

Q6: How can I prevent non-specific binding of this compound during sample preparation?

A: At low concentrations, analytes can adsorb to plasticware or be subject to specific binding with proteins like DPP4.[4][5]

  • Careful Pre-treatment: The sample pre-treatment process should be controlled to disrupt any potential binding. This can involve immediate acidification or addition of an organic solvent upon sample collection.[4][10]

  • Use Low-Binding Labware: Utilize polypropylene (B1209903) or silanized glass tubes and pipette tips to minimize surface adsorption.

  • Optimize pH and Solvent: Adjusting the pH or the organic solvent composition of the sample can disrupt protein binding.

Section 2: Detailed Experimental Protocols

These protocols provide a starting point for method development. Optimization will be required based on your specific instrumentation and laboratory conditions.

Protocol 1: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This protocol is adapted from a method using an Oasis MCX µElution plate, which is effective for selective extraction.[1]

  • Condition: Add 200 µL of methanol (B129727) to each well of the SPE plate.

  • Equilibrate: Add 200 µL of water to each well.

  • Load: Pre-treat 100 µL of plasma sample with an appropriate internal standard and dilute with an acidic solution (e.g., 4% phosphoric acid). Load the entire pre-treated sample into the well.

  • Wash 1: Add 200 µL of 2% formic acid in water.

  • Wash 2: Add 200 µL of methanol.

  • Elute: Add 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a suitable mobile phase-matched solvent.

Protocol 2: Protein Precipitation (PPT) using Acetonitrile

This is a rapid extraction method suitable for high-throughput analysis.[4][6]

  • Pipette Sample: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution.

  • Precipitate: Add 250 µL of acetonitrile.

  • Vortex: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C.[6]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of mobile phase.[6]

G cluster_0 Sample Preparation Workflow cluster_1 Method A: SPE cluster_2 Method B: PPT start Plasma Sample + Internal Standard spe_load Load onto SPE Plate start->spe_load ppt_add Add Acetonitrile start->ppt_add spe_wash Wash Plate spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: General experimental workflow for sample preparation.
Protocol 3: Example LC-MS/MS Conditions

These are typical starting conditions for the analysis of this compound.

  • LC Column: Atlantis® dC18 (50 mm × 2.1 mm, 5 µm) or ACQUITY HSS C18.[1][4]

  • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Acetic Acid in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.85 mL/min.[9]

  • Gradient: A suitable gradient starting with a high aqueous percentage to retain the analyte, followed by an increasing organic percentage to elute it.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][7]

  • MRM Transition: m/z 332.3 → 196.2.[1]

Section 3: Quantitative Data Summary

The following tables summarize key performance metrics from various published methods for the analysis of this compound.

Table 1: Comparison of Sample Preparation Techniques

Parameter Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Recovery 71%[1][2], 80-83%[7] >90%[4][5]
Matrix Effect (IS-Normalized) ~102-104%[6] Not always reported, generally higher than SPE
Selectivity High[1] Moderate
Throughput Moderate High

| Cost per Sample | Higher | Lower |

Table 2: Reported Linearity and Sensitivity for this compound

Linear Range (ng/mL) LLOQ (ng/mL) Analytical Method Sample Preparation Reference
0.195 - 100 0.195 UPLC-MS/MS SPE [1][2]
0.05 - 100 0.05 LC-MS/MS SPE [9]
1 - 500 1 UPLC-MS/MS PPT [6]
0.2 - 100 0.2 LC-MS/MS PPT [4][5]
0.2 - 100 0.2 LC-MS/MS SPE [7]

| 0.1 - 100 | 0.1 | HILIC-MS | PPT |[10] |

Table 3: Example Precision and Accuracy Data (UPLC-MS/MS Method)

Analyte QC Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Reference
5-OH Saxagliptin Low (LQC) 1.10 - 7.43 3.71 - 9.11 100.05 - 106.20 [6]
5-OH Saxagliptin Medium (MQC) 1.10 - 7.43 3.71 - 9.11 100.05 - 106.20 [6]

| 5-OH Saxagliptin | High (HQC) | 1.10 - 7.43 | 3.71 - 9.11 | 100.05 - 106.20 |[6] |

References

Stability of 5-Hydroxy saxagliptin in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxy Saxagliptin (B632). This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work by providing detailed troubleshooting guides and frequently asked questions regarding the stability of 5-Hydroxy Saxagliptin in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

A1: this compound is the major active metabolite of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1][2] Its stability in biological matrices such as plasma is crucial for accurate pharmacokinetic and pharmacodynamic studies, ensuring reliable quantification for clinical and preclinical research.[3][4]

Q2: What is the primary metabolic pathway for the formation of this compound?

A2: this compound is formed from Saxagliptin primarily through hydroxylation, a process mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1]

Q3: What analytical techniques are commonly used to quantify this compound in biological samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and validated method for the simultaneous determination of Saxagliptin and this compound in biological matrices like human plasma.[2][3][4][5] This technique offers high sensitivity and selectivity.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of this compound from plasma samples.

  • Possible Cause: Non-specific binding to laboratory plastics or proteins in the plasma. This can be particularly problematic at lower concentrations.[3][4]

  • Troubleshooting Steps:

    • Sample Pre-treatment: Ensure proper sample pre-treatment to disrupt protein binding. Methods like protein precipitation with acetonitrile (B52724) are commonly used.[3][4]

    • Use of Silanized or Low-Binding Labware: Employ silanized glassware or low-binding polypropylene (B1209903) tubes and pipette tips to minimize adsorption of the analyte.

    • Optimization of Extraction Method: A single solid-phase extraction (SPE) step has been shown to be effective for extracting both Saxagliptin and this compound from plasma.[6]

Issue 2: Apparent degradation of this compound during sample storage or processing.

  • Possible Cause: Improper storage temperature or repeated freeze-thaw cycles.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that plasma samples are stored at appropriate temperatures. Long-term stability has been demonstrated at -20°C and -80°C.[4][7]

    • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Studies have shown that this compound is stable for at least three freeze-thaw cycles.[7]

    • Assess Bench-Top Stability: Ensure that the time samples spend at room temperature during processing is within the validated stability window. This compound has been found to be stable in plasma for at least 4 hours at room temperature (25°C).[7]

Issue 3: Interference from other components in the biological matrix.

  • Possible Cause: Co-elution of endogenous matrix components with the analyte during chromatographic analysis.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between this compound and interfering peaks. A reversed-phase C18 column is commonly used.[5]

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as a selective solid-phase extraction (SPE) protocol, to remove a wider range of matrix components before LC-MS/MS analysis.[5]

    • Utilize High-Resolution Mass Spectrometry: If available, high-resolution mass spectrometry can provide better differentiation between the analyte and interfering species based on accurate mass measurements.

Data on Stability of this compound in Human Plasma

The following tables summarize the stability of this compound under various conditions as reported in validated bioanalytical methods.

Table 1: Short-Term and Freeze-Thaw Stability

ConditionDurationMatrixStability AssessmentReference
Room Temperature4 hoursRat PlasmaStable (within ±15% of nominal values)[7]
4°C12 hoursRat PlasmaStable (within ±15% of nominal values)[7]
Freeze-Thaw Cycles3 cycles (-80°C to RT)Rat PlasmaStable (within ±15% of nominal values)[7]
Autosampler (4°C)16 hoursRat PlasmaStable (within ±15% of nominal values)[7]

Table 2: Long-Term Stability

Storage TemperatureDurationMatrixStability AssessmentReference
-20°CAt least 401 daysHuman PlasmaStable[3][4]
-28°C37 daysHuman PlasmaStable[6][8]
-80°C7 daysRat PlasmaStable (within ±15% of nominal values)[7]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting this compound from plasma samples.

  • Sample Aliquoting: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Aliquot a specific volume (e.g., 100 µL) of plasma into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution (e.g., stable isotope-labeled this compound) to the plasma sample.

  • Protein Precipitation: Add a precipitating agent, typically acetonitrile, in a specific ratio (e.g., 3:1 volume of acetonitrile to plasma).[3][4]

  • Vortexing: Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Injection: Inject a specific volume of the supernatant into the LC-MS/MS system.

Protocol 2: Stability Assessment

This protocol outlines the general procedure for evaluating the stability of this compound in a biological matrix.

  • Spiking: Prepare quality control (QC) samples by spiking a known concentration of this compound into the biological matrix (e.g., human plasma) at low, medium, and high concentration levels.

  • Storage: Store the QC samples under the conditions being tested (e.g., room temperature for bench-top stability, -80°C for long-term stability, or subject them to freeze-thaw cycles).

  • Sample Analysis: After the specified storage period, process and analyze the stored QC samples along with freshly prepared calibration standards and a set of freshly prepared QC samples (comparison samples).

  • Data Evaluation: Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration and the mean concentration of the comparison samples. The analyte is considered stable if the deviation is within an acceptable range, typically ±15%.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Caption: Experimental workflow for the quantification of this compound in plasma.

stability_assessment_logic start Prepare Spiked QC Samples (Low, Mid, High Conc.) store_conditions Store QC Samples under Test Conditions (e.g., RT, -80°C, Freeze-Thaw) start->store_conditions prepare_fresh Prepare Fresh Calibration Standards & QC Samples start->prepare_fresh analyze_all Analyze Stored and Fresh Samples via Validated Method store_conditions->analyze_all prepare_fresh->analyze_all compare Compare Concentrations: Stored QC vs. Fresh QC analyze_all->compare stable Analyte is Stable (Deviation < 15%) compare->stable Yes unstable Analyte is Unstable (Deviation >= 15%) compare->unstable No

Caption: Logical workflow for assessing the stability of an analyte in a biological matrix.

References

Technical Support Center: Quantification of 5-Hydroxy Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-hydroxy saxagliptin (B632).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 5-hydroxy saxagliptin?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of this compound quantification by LC-MS/MS, endogenous components of biological samples like plasma (e.g., phospholipids, salts, and proteins) can interfere with the ionization process.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: What are the common causes of ion suppression when analyzing this compound in plasma?

A2: The primary causes of ion suppression in plasma samples are late-eluting, less polar endogenous compounds, particularly phospholipids.[5] These molecules can co-elute with this compound and compete for ionization in the mass spectrometer's ion source, leading to a suppressed signal. Other potential sources of interference include dosing vehicles, anticoagulants, and co-administered medications.[1]

Q3: How can I evaluate the presence and extent of matrix effects in my assay?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).[6] The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[6] According to regulatory guidelines, the precision of the matrix factor across at least six different lots of matrix should not exceed 15%.[7]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for LC-MS/MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects.[6] By calculating the peak area ratio of the analyte to the IS, variability due to matrix effects can be effectively compensated for, improving the accuracy and precision of the quantification.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-eluting interferences.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a guard column and/or wash the analytical column. - Optimize the chromatographic gradient to improve separation from interfering peaks.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Significant and variable matrix effects between samples. - Instrument instability.- Ensure consistent timing and technique for all sample preparation steps. - Employ a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE or LLE).[5] - Use a stable isotope-labeled internal standard. - Perform system suitability tests to check instrument performance.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte instability during sample processing. - Suboptimal pH for extraction.- Optimize the sample preparation method (e.g., different SPE sorbent, different LLE solvent). - Investigate analyte stability under different conditions (temperature, pH). - Adjust the pH of the sample before extraction to ensure the analyte is in a neutral form for better extraction into an organic solvent.[5]
Signal Suppression or Enhancement (Matrix Effect) - Co-elution of matrix components (e.g., phospholipids). - Inadequate sample cleanup.- Modify the chromatographic method to separate the analyte from the interfering region. - Implement a more effective sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] - Dilute the sample extract to reduce the concentration of interfering matrix components.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution.

  • Add 250 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[9]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 500 µL of mobile phase.[9]

  • Vortex for 3 minutes and centrifuge at 13,500 rpm for 5 minutes.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT. A mixed-mode cation exchange (MCX) sorbent is often effective for basic compounds like this compound.

  • Pre-treat a 300 µL aliquot of each plasma sample with 2% formic acid in water and mix.[10]

  • Conditioning: Condition an Oasis MCX µElution plate well with 200 µL of methanol (B129727) followed by 200 µL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing: Wash the well with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute the analyte and IS with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dilute the eluate with 50 µL of water.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters and performance data for the quantification of this compound.

Table 1: Typical LC-MS/MS Method Parameters

ParameterSetting
LC Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[9]
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in waterB: Acetonitrile[11]
Gradient Isocratic or gradient elution depending on the separation needs
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
MRM Transition 332.3 > 196.2[9]
Internal Standard This compound-d4 (or other suitable SIL-IS)

Table 2: Representative Method Validation Data

ParameterTypical Acceptance Criteria (FDA)[12]Example Performance Data
Linearity (r²) ≥ 0.99> 0.999[11]
Lower Limit of Quantification (LLOQ) S/N ≥ 50.2 ng/mL[13]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)1.10 – 7.43%[9]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.71 – 9.11%[9]
Accuracy (% of nominal) 85-115% (80-120% at LLOQ)100.05 – 105.47%[9]
Extraction Recovery Consistent and reproducible> 70%[10]
Matrix Effect (%CV of IS-normalized MF) ≤ 15%91.0 – 110.0%[11][14]

Visualizations

Workflow_for_Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_evaluation Evaluation cluster_solution Solution Implementation A Inaccurate or Imprecise Quantification Results B Perform Matrix Effect Experiment (Post-Extraction Spike) A->B C Calculate Matrix Factor (MF) and IS-Normalized MF B->C D Is %CV of IS-Normalized MF > 15%? C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E Yes G Method Validation Complete D->G No E->B Re-evaluate F Optimize Chromatography (e.g., Gradient, Column) E->F F->B Re-evaluate Sample_Preparation_Workflow cluster_0 Sample Preparation Options cluster_1 Protein Precipitation (PPT) cluster_2 Solid-Phase Extraction (SPE) cluster_3 Liquid-Liquid Extraction (LLE) Start Plasma Sample PPT1 Add Acetonitrile Start->PPT1 SPE1 Condition Plate Start->SPE1 LLE1 Add Immiscible Organic Solvent Start->LLE1 PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 End LC-MS/MS Analysis PPT3->End SPE2 Load Sample SPE1->SPE2 SPE3 Wash SPE2->SPE3 SPE4 Elute SPE3->SPE4 SPE4->End LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Collect Organic Layer LLE2->LLE3 LLE3->End

References

Technical Support Center: Optimizing 5-Hydroxy Saxagliptin Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxy saxagliptin (B632) in plasma samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. Our goal is to help you improve the recovery and ensure accurate quantification of this active metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting 5-Hydroxy saxagliptin from plasma?

The most prevalent techniques for the extraction of this compound and its parent compound, saxagliptin, from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[1][2][3][4] Both methods have been successfully used in various pharmacokinetic studies. Liquid-Liquid Extraction (LLE) is another potential method, though less commonly cited for this specific analyte.

Q2: I am experiencing low recovery of this compound. What are the likely causes?

Low recovery can stem from several factors related to the chosen extraction method and the physicochemical properties of the analyte. For this compound, a polar metabolite, common issues include:

  • Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate vortexing can lead to incomplete removal of plasma proteins, which can trap the analyte.

  • Analyte Breakthrough in SPE: The sample loading conditions (e.g., solvent strength, pH) may not be optimal for the retention of the polar this compound on the SPE sorbent.[5]

  • Premature Elution during SPE Wash Steps: The wash solvent might be too strong, causing the analyte to be washed away before the elution step.[5][6]

  • Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the analyte completely from the SPE cartridge.[5][6]

  • Non-specific Binding: At low concentrations, saxagliptin and its metabolites can exhibit non-specific binding to labware.[1][7]

  • Analyte Instability: Degradation of the analyte due to improper sample handling, pH, or temperature can also lead to lower than expected concentrations.[8][9]

Q3: Which extraction method generally provides higher recovery for this compound?

Both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) can yield high recoveries for this compound if properly optimized. One study reported recoveries of >90% for both saxagliptin and this compound using a carefully controlled PPT method with acetonitrile (B52724).[1][7] Another study utilizing SPE with a mixed-mode cation exchange (Oasis MCX) sorbent achieved a recovery of 71% for this compound.[2] The choice of method often depends on the desired level of sample cleanup and the complexity of the plasma matrix.

Q4: How can I minimize matrix effects during LC-MS/MS analysis of this compound?

Matrix effects, which can cause ion suppression or enhancement, are a significant concern in bioanalysis. To mitigate these effects:

  • Optimize Sample Preparation: SPE generally provides cleaner extracts than PPT, reducing the co-elution of interfering endogenous components like phospholipids.[8]

  • Chromatographic Separation: Utilize a robust chromatographic method, such as one employing a HILIC column for polar metabolites, to separate this compound from matrix components.[10][11][12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[3][13]

Troubleshooting Guides

Issue 1: Low Recovery with Protein Precipitation (PPT)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incomplete Protein Removal - Increase Solvent-to-Plasma Ratio: A ratio of 3:1 (v/v) of acetonitrile to plasma is a good starting point.[13] Higher ratios (e.g., 4:1 or 5:1) can improve precipitation efficiency.[14] - Optimize Precipitating Solvent: Acetonitrile is generally more efficient at precipitating proteins than methanol.[10][14][15] - Ensure Thorough Mixing: Vortex the sample vigorously for at least 1-3 minutes after adding the precipitating solvent to ensure complete protein denaturation.[8][13][16] - Low-Temperature Incubation: Incubating the samples at 4°C for about 20 minutes after adding the solvent can enhance protein precipitation.[13]
Analyte Adsorption - Use Low-Binding Labware: Employ low-binding microcentrifuge tubes and pipette tips to minimize non-specific binding. - Acidify the Reconstitution Solvent: Reconstituting the dried extract in a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) can help keep the analyte in solution.
Supernatant Aspiration Issues - Careful Aspiration: Be cautious not to disturb the protein pellet when aspirating the supernatant. - High-Speed Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to ensure a compact pellet.[8][17]
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)

Systematic Approach to Troubleshooting:

The first step is to determine where the analyte is being lost by analyzing each fraction (load, wash, and elution).[5][6]

Fraction Containing Analyte Possible Cause Troubleshooting Steps
Load (Flow-through) Analyte Breakthrough: The analyte is not retained on the sorbent.- Adjust Sample pH: Ensure the pH of the sample allows for the desired interaction with the sorbent (e.g., for mixed-mode cation exchange, a lower pH ensures the analyte is positively charged). - Decrease Sample Solvent Strength: Dilute the plasma sample with a weak solvent (e.g., water with a small percentage of organic solvent) before loading.[5] - Select a More Retentive Sorbent: Consider a different sorbent chemistry that has a stronger affinity for your analyte.
Wash Premature Elution: The wash solvent is too strong.- Decrease Organic Strength of Wash Solvent: Reduce the percentage of organic solvent in your wash solution.[5][6] - Optimize Wash Solvent pH: Ensure the pH of the wash solvent maintains the desired interaction between the analyte and the sorbent.[5]
Not Found in Any Fraction Incomplete Elution: The elution solvent is too weak to desorb the analyte.- Increase Elution Solvent Strength: Increase the percentage of organic solvent or add a modifier (e.g., ammonia (B1221849) for a cation exchange sorbent to neutralize the analyte). - Increase Elution Volume: Use a larger volume of elution solvent or perform a second elution step.[5]

Data on Extraction Recovery of this compound

Extraction Method Sorbent/Precipitant Recovery (%) Reference
Protein PrecipitationAcetonitrile>90%[1][3][7]
Solid-Phase ExtractionOasis MCX (Mixed-Mode Cation Exchange)71%[2]
Solid-Phase ExtractionNot Specified80.32 - 82.69%[4]
Protein PrecipitationAcetonitrile86.61 - 85.01% (Matrix Effect)[16]

Experimental Protocols

Detailed Protocol for Protein Precipitation (PPT)

This protocol is based on methodologies that have demonstrated high recovery for this compound.[1][7]

  • Sample Preparation: Aliquot 100 µL of plasma sample into a low-binding 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (a stable isotope-labeled this compound is recommended).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.

  • Final Centrifugation: Vortex for 3 minutes and then centrifuge at 13,500 rpm for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial and inject 10 µL for LC-MS/MS analysis.

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is adapted from a method using a mixed-mode cation exchange (MCX) sorbent, which is suitable for the properties of this compound.[2]

  • Sample Pre-treatment: To a 300 µL aliquot of plasma, add 300 µL of 2% formic acid in water and mix.

  • Sorbent Conditioning: Condition the Oasis MCX µElution plate wells with 200 µL of methanol.

  • Sorbent Equilibration: Equilibrate the wells with 200 µL of water.

  • Sample Loading: Load the entire pre-treated sample onto the SPE plate.

  • Washing (Step 1): Wash the wells with 200 µL of 2% formic acid in water.

  • Washing (Step 2): Wash the wells with 200 µL of methanol.

  • Elution: Elute the analyte with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dilution: Dilute the eluate with 50 µL of water.

  • Analysis: Inject the sample for LC-MS/MS analysis.

Visualized Workflows

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge (13,500 rpm, 10 min) vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant pellet Discard Protein Pellet centrifuge->pellet evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_centrifuge Final Centrifugation reconstitute->final_centrifuge inject Inject for LC-MS/MS final_centrifuge->inject

Caption: Protein Precipitation (PPT) Workflow for this compound Extraction.

SPE_Workflow cluster_prep Sample & Sorbent Prep cluster_extraction Extraction Process cluster_post Post-Extraction start Start: Plasma Sample pretreat Pre-treat with 2% Formic Acid start->pretreat load Load Pre-treated Sample pretreat->load condition Condition Sorbent (Methanol) equilibrate Equilibrate Sorbent (Water) condition->equilibrate equilibrate->load wash1 Wash 1: 2% Formic Acid load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: 5% NH4OH in Methanol wash2->elute dilute Dilute Eluate with Water elute->dilute inject Inject for LC-MS/MS dilute->inject

Caption: Solid-Phase Extraction (SPE) Workflow using a Mixed-Mode Cation Exchange Sorbent.

References

Addressing poor peak shape in 5-Hydroxy saxagliptin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 5-Hydroxy saxagliptin (B632). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, with a focus on resolving poor peak shape.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, such as tailing, fronting, or broadening, can significantly impact the accuracy and precision of your analytical results. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: Peak Tailing

Peak tailing is the most common peak shape problem encountered and is characterized by an asymmetry where the latter half of the peak is wider than the front half.

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing.[1][2] 5-Hydroxy saxagliptin, containing amine functional groups, is susceptible to strong interactions with acidic residual silanol (B1196071) groups on silica-based reversed-phase columns.[2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 3 or below) can protonate the silanol groups, minimizing these secondary interactions.[2][4]

    • Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically bonded with a small, less polar group to reduce their activity.[2][3]

    • Solution 3: Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25 mM phosphate (B84403) buffer) can help mask silanol interactions.[4] Note that high buffer concentrations can cause ion suppression in LC-MS.[4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds can lead to active sites and peak tailing.[1]

    • Solution: Column Washing: Implement a robust column washing procedure after each batch of samples. If performance does not improve, consider replacing the column.

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the column and detector, can cause peak broadening and tailing.[1][5]

    • Solution: Minimize Tubing and Check Fittings: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are secure and properly seated to minimize dead volume.[3]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[1][4]

    • Solution: Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, mass overload was the likely cause.[4]

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound chromatography.

G start Poor Peak Shape Observed (Peak Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing Likely a Systemic Issue check_all_peaks->all_tailing Yes specific_tailing Likely a Chemical Interaction Issue check_all_peaks->specific_tailing No check_connections Check for loose fittings and extra-column volume all_tailing->check_connections check_column_health Column void or contamination? Flush or replace column. check_connections->check_column_health check_ph Is mobile phase pH appropriate for the analyte? specific_tailing->check_ph adjust_ph Adjust pH to be >= 2 units away from analyte pKa check_ph->adjust_ph No check_column_type Is the column end-capped or base-deactivated? check_ph->check_column_type Yes change_column Switch to a modern, high-purity silica, end-capped column check_column_type->change_column No check_overload Is the column overloaded? check_column_type->check_overload Yes dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause is secondary ionic interactions between the basic amine groups on the molecule and acidic residual silanol groups on the surface of the silica-based stationary phase.[2][3] This is especially prominent when the mobile phase pH is above 3.[3]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is critical. Since this compound is a basic compound, a mobile phase with a low pH (e.g., pH 2.5-3.5) will ensure that both the analyte is in a consistent protonated state and the residual silanols on the stationary phase are not ionized, which minimizes repulsive/attractive forces that lead to peak tailing.[4][5]

Q3: Can the sample solvent cause poor peak shape?

A3: Yes, if the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including fronting or splitting.[1][5] It is always best to dissolve the sample in the initial mobile phase whenever possible.

Q4: When should I consider replacing my HPLC column?

A4: You should consider replacing your column if you observe persistent peak tailing or broadening across all analytes that is not resolved by adjusting mobile phase conditions or checking for extra-column volume.[6] A sudden increase in backpressure is also a strong indicator of a failing column. Evaluating the column by checking for a void or a blocked inlet frit is also recommended.[2]

Q5: What type of column is recommended for the analysis of saxagliptin and its 5-hydroxy metabolite?

A5: Several methods have been successfully developed using C18 columns.[7][8][9] For example, an Atlantis® dC18 column (50 mm × 2.1 mm, 5 µm) has been used effectively.[8][9] Additionally, for simultaneous analysis with other polar compounds like metformin, a HILIC (Hydrophilic Interaction Liquid Chromatography) column has been shown to be effective.[10]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of this compound.

Objective: To determine the optimal mobile phase pH to minimize peak tailing.

Materials:

Procedure:

  • Prepare Mobile Phase A (Aqueous): Prepare a 10 mM buffer solution (e.g., ammonium formate).

  • Prepare Mobile Phase B: HPLC-grade acetonitrile.

  • Initial Conditions:

    • Mobile Phase Composition: 70% Mobile Phase A, 30% Mobile Phase B

    • pH of Mobile Phase A: 5.0

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Injection: Inject the this compound standard and record the chromatogram. Note the peak asymmetry factor.

  • pH Adjustment: Prepare fresh batches of Mobile Phase A, adjusting the pH downwards in increments of 0.5 pH units using formic acid or ortho-phosphoric acid (e.g., pH 4.5, 4.0, 3.5, 3.0, 2.5).

  • Equilibration and Analysis: For each new pH, equilibrate the column for at least 15 minutes before injecting the standard.

  • Data Analysis: Compare the peak asymmetry from each run. The optimal pH will yield the most symmetrical peak (asymmetry factor closest to 1.0).

Protocol 2: Sample Preparation via Protein Precipitation

This is a common method for extracting saxagliptin and this compound from plasma samples.[7][8]

Objective: To efficiently extract the analyte from a biological matrix with high recovery.

Materials:

  • Human plasma sample containing this compound

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile to the tube.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Carefully collect the supernatant, which contains the analyte.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for HPLC-UV analysis.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry
Mobile Phase A (10 mM Ammonium Formate) pHPeak Retention Time (min)Peak Asymmetry Factor (USP Tailing Factor)
5.04.82.1
4.54.61.8
4.04.31.5
3.54.11.2
3.04.01.0
2.53.91.0

Data is representative and will vary based on the specific column and HPLC system used.

Table 2: Comparison of Chromatographic Conditions
ParameterMethod 1 (Reversed-Phase)Method 2 (HILIC)
Column Atlantis dC18 (50 x 2.1 mm, 5 µm)[8]HILIC Chrom Matrix HP amide (100 x 3.0 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientGradient
Typical Analytes Saxagliptin, this compound[8]Metformin, Saxagliptin, this compound[10]

Signaling Pathways and Experimental Workflows

Chemical Interaction Pathway Leading to Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing for basic compounds like this compound.

G cluster_0 Stationary Phase Surface silanol_ionized Ionized Silanol Group (Si-O⁻) (pH > 3) saxagliptin_protonated Protonated this compound (Analyte-NH⁺) interaction Strong Ionic Interaction (Secondary Retention) no_interaction Reduced Interaction (Ideal Elution) silanol_protonated Protonated Silanol Group (Si-OH) (pH < 3) interaction->silanol_ionized no_interaction->silanol_protonated

Caption: Analyte-stationary phase interactions causing peak tailing.

References

Technical Support Center: Minimizing Ion Suppression for 5-Hydroxy Saxagliptin in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-hydroxy saxagliptin (B632) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 5-hydroxy saxagliptin analysis?

A1: Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the target analyte, in this case, this compound, in the ESI source. This interference leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method. Given that this compound is often analyzed in complex biological matrices like human plasma, it is susceptible to ion suppression from components such as phospholipids, salts, and other metabolites.

Q2: How can I detect ion suppression in my this compound assay?

A2: A common and effective method is the post-column infusion experiment. In this setup, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the LC system. A significant drop in the baseline signal at the retention time of this compound indicates the presence of co-eluting components that are causing ion suppression.

Another approach is to compare the peak area of this compound in a neat solution (solvent) with the peak area of a sample where the analyte has been spiked into an extracted blank matrix. A lower response in the matrix sample is indicative of ion suppression.

Q3: What are the primary strategies to minimize ion suppression for this compound?

A3: The three main strategies to combat ion suppression are:

  • Optimizing Sample Preparation: To remove interfering matrix components before analysis.[1][2]

  • Optimizing Chromatographic Conditions: To achieve separation between this compound and interfering compounds.

  • Utilizing an appropriate Internal Standard: To compensate for the effects of ion suppression.

This guide will provide detailed information on each of these strategies.

Troubleshooting Guide: Ion Suppression Issues

This guide will walk you through a systematic approach to identify and resolve ion suppression problems in your this compound analysis.

Step 1: Assess the Extent of Ion Suppression

Before making any changes to your method, it's crucial to determine if ion suppression is indeed the issue and to what extent it is affecting your results.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal.

  • Set up a 'T' junction to introduce this solution into the eluent flow from your LC column before it enters the ESI source of the mass spectrometer.

  • Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min).

  • Inject a blank, extracted plasma sample onto your LC-MS/MS system.

  • Monitor the signal of this compound. A dip in the baseline indicates a region of ion suppression.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove as many matrix interferences as possible while efficiently recovering this compound. Below is a comparison of common techniques.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueGeneral ProtocolAdvantagesDisadvantagesReported Recovery for this compound
Protein Precipitation (PPT) Add a 3:1 ratio of cold acetonitrile (B52724) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.[3]Simple, fast, and inexpensive.Can result in significant ion suppression as it does not remove many other matrix components like phospholipids.[1]>90%[3]
Liquid-Liquid Extraction (LLE) Adjust the pH of the plasma sample to make this compound neutral. Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether), vortex, and centrifuge. Separate and evaporate the organic layer, then reconstitute the residue in the mobile phase.Provides a cleaner sample extract compared to PPT, leading to reduced ion suppression.More time-consuming and requires careful optimization of solvents and pH.80.32-82.69%[4]
Solid-Phase Extraction (SPE) Condition a mixed-mode cation exchange (MCX) SPE cartridge. Load the pre-treated plasma sample. Wash with a weak organic solvent to remove interferences. Elute this compound with a stronger, appropriate solvent. Evaporate and reconstitute.[5]Offers the cleanest extracts, significantly reducing ion suppression. Highly selective.Most time-consuming and expensive. Requires significant method development.71%[5]

Troubleshooting Workflow for Sample Preparation

start High Ion Suppression Detected ppt Currently using Protein Precipitation? start->ppt switch_to_lle Switch to Liquid-Liquid Extraction (LLE) ppt->switch_to_lle Yes switch_to_spe Consider Solid-Phase Extraction (SPE) for cleanest extract ppt->switch_to_spe No, already using a more rigorous method optimize_lle Optimize LLE: - Solvent choice - pH adjustment switch_to_lle->optimize_lle optimize_spe Optimize SPE: - Sorbent selection - Wash & elution solvents switch_to_spe->optimize_spe end Ion Suppression Minimized optimize_lle->end optimize_spe->end

Caption: Workflow for optimizing sample preparation to reduce ion suppression.

Step 3: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of this compound from interfering matrix components.

Table 2: Recommended Chromatographic Conditions for this compound

ParameterRecommendation 1 (Reversed-Phase)Recommendation 2 (HILIC)
Column ACQUITY HSS C18 (1.7 µm, 2.1 x 100 mm)[5]HILIC Chrom Matrix HP amide (5 µm, 3.0 x 100 mm)[6]
Mobile Phase A 10 mM Ammonium acetate buffer5 mM Ammonium formate (B1220265) buffer with 0.1% formic acid[6]
Mobile Phase B AcetonitrileAcetonitrile[6]
Elution Mode GradientIsocratic or Gradient
Flow Rate 0.4 mL/min[5]-
Column Temperature 40 °C[5]-

Troubleshooting Logic for Chromatography

start Ion Suppression Persists after Sample Prep Optimization check_separation Check for co-elution of this compound with suppression zones start->check_separation modify_gradient Modify Gradient Profile: - Steeper or shallower gradient - Adjust initial/final %B check_separation->modify_gradient Co-elution observed end Improved Separation & Reduced Ion Suppression check_separation->end No significant co-elution change_column Change Column Chemistry: - e.g., from C18 to HILIC or Cyano modify_gradient->change_column Still insufficient separation modify_gradient->end Separation achieved change_column->end

Caption: Logical steps for chromatographic optimization to mitigate ion suppression.

Step 4: Implement an Appropriate Internal Standard

Using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for the quantitative analysis of this compound. A SIL-IS has a very similar chemical structure and chromatographic behavior to the analyte and will be affected by ion suppression in a similar manner. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized.

Recommended Internal Standard: this compound-15N-d2 or a similar isotopically labeled version.

Concluding Remarks

Minimizing ion suppression for this compound in ESI-MS is a multi-faceted challenge that requires a systematic approach. By carefully selecting and optimizing sample preparation methods, fine-tuning chromatographic conditions, and employing a suitable internal standard, researchers can achieve accurate and reliable quantification. This guide provides a framework for troubleshooting and method development to ensure high-quality data in the analysis of this important metabolite.

References

Technical Support Center: 5-Hydroxy Saxagliptin Internal Standard Selection and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical method development and validation for 5-hydroxy saxagliptin (B632), with a specific focus on internal standard (IS) selection and validation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the quantification of 5-hydroxy saxagliptin?

A1: The most suitable internal standard for the LC-MS/MS quantification of this compound is a stable isotope-labeled (SIL) version of the analyte, such as this compound-¹⁵N-d₂.[1][2] SIL internal standards are considered the gold standard in quantitative bioanalysis because they share nearly identical physicochemical properties and chromatographic behavior with the analyte.[3] This structural similarity allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[3] If a SIL-IS for this compound is unavailable, a structural analog may be considered, but it must be demonstrated that it adequately tracks the analyte's behavior throughout the analytical process.

Q2: What are the critical validation parameters to assess when validating an internal standard for this compound analysis?

A2: According to regulatory guidelines from bodies like the FDA and the principles outlined in the ICH M10 guideline, the following parameters are crucial for validating the bioanalytical method, with the internal standard playing a key role in their evaluation:[3]

  • Selectivity: Ensuring that endogenous components in the biological matrix do not interfere with the detection of the analyte or the IS.[4]

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of both the analyte and the IS.[3][5]

  • Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively.[4][6]

  • Stability: Evaluating the stability of the analyte and IS under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[3][5]

  • Carry-over: Checking for the presence of analyte or IS signal in a blank sample injected after a high-concentration sample.[6]

  • Cross-interference: Ensuring that the analyte does not contribute to the IS signal and vice-versa.[7]

The following DOT script visualizes the key validation parameters for a bioanalytical method.

Bioanalytical_Method_Validation cluster_Core_Validation Core Validation Parameters Selectivity Selectivity MatrixEffect Matrix Effect Accuracy Accuracy Precision Precision Stability Stability Carryover Carry-over CrossInterference Cross-Interference Analyte This compound Analyte->Selectivity Analyte->MatrixEffect Analyte->Accuracy Analyte->Precision Analyte->Stability Analyte->Carryover Analyte->CrossInterference IS Internal Standard (e.g., SIL-IS) IS->Selectivity IS->MatrixEffect IS->Accuracy IS->Precision IS->Stability IS->Carryover IS->CrossInterference

Key validation parameters in bioanalytical method development.

Troubleshooting Guides

Scenario 1: High Variability in Internal Standard Response

Issue: You are observing significant variability (>15% RSD) in the internal standard (IS) peak area across a single analytical run, including calibration standards, quality control (QC) samples, and unknown study samples.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation:

    • Human Error: Inconsistent pipetting of the IS solution, incomplete mixing after adding the IS, or variations in extraction steps can lead to variability.

      • Solution: Review the sample preparation protocol. Ensure thorough vortexing after adding the IS to the biological matrix. Consider using an automated liquid handler for more precise dispensing.

    • Extraction Inefficiency: Inconsistent recovery of the IS during protein precipitation or solid-phase extraction (SPE).

      • Solution: Optimize the extraction procedure. For protein precipitation, ensure the precipitant is added consistently and vortexed sufficiently. For SPE, check for column clogging or inconsistent elution volumes.[1][8]

  • Matrix Effects:

    • Ion Suppression or Enhancement: Co-eluting endogenous components from the biological matrix can affect the ionization of the IS in the mass spectrometer source.[9][10]

      • Solution: Evaluate the matrix effect by comparing the IS response in neat solution versus post-extraction spiked samples from at least six different sources of the biological matrix.[3][5] If significant matrix effects are observed, improve the chromatographic separation to move the IS peak away from interfering components or employ a more rigorous sample clean-up procedure.[9]

  • Instrument-Related Issues:

    • Injector Variability: Inconsistent injection volumes can lead to fluctuating IS responses.

      • Solution: Perform an injector performance test. Check for air bubbles in the syringe and ensure the injection port seal is not worn.

    • Mass Spectrometer Instability: Drifting instrument response over the course of an analytical run.

      • Solution: Allow the instrument to stabilize sufficiently before starting the run. Monitor system suitability samples throughout the batch to assess instrument performance.

The following DOT script illustrates a troubleshooting workflow for high internal standard variability.

IS_Variability_Troubleshooting Start High IS Variability (>15% RSD) Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Check_Instrument Investigate Instrument Performance Start->Check_Instrument Optimize_Prep Optimize Extraction & Automation Check_Prep->Optimize_Prep Inconsistencies found Optimize_Chroma Improve Chromatographic Separation Check_Matrix->Optimize_Chroma Significant effects observed Instrument_Maintenance Perform Instrument Maintenance Check_Instrument->Instrument_Maintenance Performance issues detected Resolved Issue Resolved Optimize_Prep->Resolved Optimize_Chroma->Resolved Instrument_Maintenance->Resolved

Troubleshooting workflow for high internal standard variability.

Scenario 2: Inaccurate Quality Control (QC) Sample Results

Issue: The calculated concentrations of your low, mid, and/or high QC samples are outside the acceptance criteria of ±15% of the nominal value.[3]

Possible Causes and Troubleshooting Steps:

  • Internal Standard Does Not Track the Analyte:

    • Different Physicochemical Properties (for non-SIL IS): If using a structural analog IS, it may not behave identically to this compound during extraction or ionization, leading to a poor analyte-to-IS ratio.

      • Solution: The ideal solution is to switch to a stable isotope-labeled internal standard. If this is not feasible, a thorough validation is required to demonstrate that the analog IS can reliably track the analyte across all validation experiments.

    • Analyte vs. IS Stability Issues: The analyte may be degrading during sample processing or storage while the IS remains stable, or vice-versa.[3]

      • Solution: Conduct comprehensive stability experiments for both the analyte and the IS under identical conditions (e.g., bench-top, freeze-thaw, long-term storage). The analyte-to-IS peak area ratio should remain consistent.

  • Cross-Interference:

    • Analyte Contribution to IS Signal: If the analyte has an isotopic peak that corresponds to the mass of the IS, it can artificially inflate the IS response at high analyte concentrations.

      • Solution: According to ICH M10 guidelines, the analyte's contribution to the IS response should be ≤ 5%.[7] Analyze a high concentration standard of the analyte without IS to check for any signal at the IS mass transition.

    • IS Contribution to Analyte Signal: Impurities in the IS can contribute to the analyte signal, which is particularly problematic at the Lower Limit of Quantification (LLOQ).

      • Solution: The IS contribution to the analyte signal should be ≤ 20% of the LLOQ response.[7] Analyze a solution of the IS alone to check for any signal at the analyte's mass transition.

  • Calibration Curve Issues:

    • Non-linearity or Poor Fit: An inaccurate calibration curve will lead to incorrect calculation of QC sample concentrations.

      • Solution: Re-prepare the calibration standards and re-run the calibration curve. Ensure the chosen regression model (e.g., linear, weighted 1/x²) is appropriate for the concentration range.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of this compound and its internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare low and high QC concentrations of this compound and the IS in the final mobile phase composition.

    • Set B (Post-Extraction Spiked): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the extracts with low and high QC concentrations of the analyte and the IS.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A)

    • IS-Normalized MF: (MF of analyte) / (MF of IS)

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.

Data Presentation:

Matrix SourceAnalyte MF (Low QC)IS MF (Low QC)IS-Normalized MF (Low QC)Analyte MF (High QC)IS MF (High QC)IS-Normalized MF (High QC)
10.950.980.970.920.950.97
21.051.021.031.011.030.98
30.981.010.970.960.990.97
41.101.081.021.051.060.99
50.920.950.970.900.930.97
61.031.040.990.991.010.98
Mean 1.011.010.990.970.990.98
%CV 6.54.82.55.85.00.9

Protocol 2: Stability Assessment

Objective: To determine the stability of this compound in the biological matrix under different storage and handling conditions.

Methodology:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Expose samples to various conditions:

    • Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles (-20°C or -80°C to room temperature).

    • Bench-Top Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Store samples at -20°C or -80°C for a specified period.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Calculation: Compare the mean concentration of the stability samples to the nominal concentrations.

Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[3]

Data Presentation:

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3)% Accuracy
3 Freeze-Thaw CyclesLow5.04.8597.0
High50.051.5103.0
8h at Room Temp.Low5.05.10102.0
High50.049.298.4
30 Days at -80°CLow5.04.9599.0
High50.052.1104.2

References

Technical Support Center: 5-Hydroxy Saxagliptin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in 5-Hydroxy Saxagliptin (B632) impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of 5-Hydroxy Saxagliptin and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the impurity profiling of this compound?

A1: The primary challenges in profiling impurities of this compound, a major active metabolite of Saxagliptin, include:

  • Co-elution of Impurities: Due to structural similarities between this compound and other degradation products or isomers, achieving baseline separation can be difficult.

  • Low Concentration of Impurities: Impurities are often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.

  • Analyte Stability: Both Saxagliptin and this compound can be unstable under certain conditions, leading to the formation of new impurities during analysis.[1][2]

  • Matrix Effects: When analyzing biological samples, matrix components can interfere with the ionization of the target analytes in mass spectrometry, affecting accuracy and sensitivity.

Q2: What are the typical impurities associated with Saxagliptin and this compound?

A2: Impurities can originate from the synthesis process, degradation, or storage. Common impurities include other related substances, degradation products, and residual solvents.[] Forced degradation studies have shown that Saxagliptin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][4] Some identified degradation products of Saxagliptin include various cyclic amidines and products of hydrolysis.[4][5] this compound itself is a major metabolite of Saxagliptin.[6]

Q3: Which analytical techniques are most suitable for this compound impurity profiling?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometry (LC-MS/MS) detectors are the most commonly employed techniques.[1]

  • RP-HPLC with UV detection is a robust method for routine analysis and quantification.

  • LC-MS/MS provides higher sensitivity and selectivity, which is crucial for identifying and quantifying trace-level impurities and for structural elucidation of unknown degradation products.[1][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its impurities.

HPLC Method Troubleshooting

Problem: Poor peak shape (tailing or fronting) for this compound or its impurities.

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Solution: Residual silanol (B1196071) groups on the silica-based C18 columns can interact with basic compounds like Saxagliptin and its analogues, leading to peak tailing.[7][8] To mitigate this, consider the following:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of silanol groups, reducing secondary interactions.[7]

      • Use a Highly Deactivated Column: Employing an end-capped column can minimize the number of free silanol groups.[8]

      • Increase Buffer Strength: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[9]

  • Possible Cause 2: Column Overload

    • Solution: Injecting too concentrated a sample can lead to peak fronting or tailing.[10] Reduce the sample concentration or the injection volume and observe the peak shape.[10]

  • Possible Cause 3: Column Contamination or Degradation

    • Solution: If the peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[11]

Problem: Inadequate resolution between this compound and other impurities.

  • Possible Cause 1: Suboptimal Mobile Phase Composition

    • Solution: The organic modifier (acetonitrile or methanol) and the buffer composition in the mobile phase significantly affect selectivity.

      • Vary the Organic Modifier Ratio: Adjust the gradient slope or the isocratic composition to improve separation.

      • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity and improve resolution.

      • Adjust pH: Changing the pH of the mobile phase can alter the ionization state of the analytes and improve separation.

  • Possible Cause 2: Inappropriate Column Chemistry

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a different C18 phase from another manufacturer, or a phenyl-hexyl column) to achieve a different selectivity.

LC-MS/MS Method Troubleshooting

Problem: Low sensitivity or poor signal-to-noise ratio.

  • Possible Cause 1: Inefficient Ionization

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow rates (nebulizer and drying gas), and source temperature. Ensure the mobile phase pH is compatible with efficient ionization in the chosen polarity (positive or negative ion mode).

  • Possible Cause 2: Matrix Effects

    • Solution: Co-eluting matrix components can suppress the ionization of the analytes.

      • Improve Sample Preparation: Utilize a more effective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[8]

      • Modify Chromatography: Adjust the chromatographic method to separate the analytes from the matrix interferences.

      • Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.

Data Presentation

Table 1: Summary of Method Validation Parameters for Saxagliptin and Related Compounds
ParameterSaxagliptinThis compoundImpurityMethodReference
Linearity Range 10 - 50 µg/mL0.1 - 100 ng/mL-RP-HPLC[12]
0.01 - 0.5 µg/mL--HPLC-UV[13]
10 - 60 µg/mL--UHPLC[14]
LOD 0.5815 µg/mL-0.018% - 0.06%RP-HPLC[12]
0.6070 µg/mL--RP-HPLC[15]
0.21 µg/mL--UHPLC[14]
LOQ 1.7622 µg/mL-0.015% - 0.04%RP-HPLC[12]
1.8395 µg/mL--RP-HPLC[15]
0.66 µg/mL--UHPLC[14]
Recovery (%) 99.89 - 100.01%>90%98.08 - 101.36%RP-HPLC[6][16]

Experimental Protocols

Stability-Indicating RP-HPLC Method for Saxagliptin and its Impurities

This protocol is a representative method for the separation of Saxagliptin and its degradation products.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Zorbax SB-C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% sodium dihydrogen phosphate (B84403) in 0.1% ortho-phosphoric acid and acetonitrile (70:30, v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient program should be optimized to achieve adequate separation. An example could be: Time/%B: 0/25, 10/25, 20/40, 30/40, 35/25, 40/25.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

LC-MS/MS Method for Simultaneous Quantification of Saxagliptin and this compound in Human Plasma

This protocol provides a general framework for the sensitive quantification of Saxagliptin and its active metabolite in a biological matrix.

  • Chromatographic System: UPLC system coupled to a tandem mass spectrometer with an ESI source.[17]

  • Column: ACQUITY HSS C18, 1.7 µm, 2.1 x 100 mm.[17]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate).

  • Flow Rate: 0.4 mL/min.[17]

  • Column Temperature: 40°C.[17]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Saxagliptin: 316.2 > 180.2[17]

    • This compound: 332.3 > 196.2[17]

  • Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE).[6][17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Spiking Spike with Impurity Standards Dissolution->Spiking HPLC HPLC System Spiking->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV or MS/MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Experimental workflow for impurity profiling.

Degradation_Pathway Saxagliptin Saxagliptin Metabolite This compound (Metabolism) Saxagliptin->Metabolite CYP3A4/5 Acid_Deg Acid Hydrolysis Product Saxagliptin->Acid_Deg Acidic Conditions Base_Deg Alkaline Hydrolysis Product Saxagliptin->Base_Deg Alkaline Conditions Ox_Deg Oxidative Degradation Product Saxagliptin->Ox_Deg Oxidative Stress

Caption: Simplified degradation and metabolism of Saxagliptin.

References

Technical Support Center: 5-Hydroxy Saxagliptin Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability testing of 5-hydroxy saxagliptin (B632).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-hydroxy saxagliptin?

A1: While specific degradation pathways for this compound are not extensively detailed in the public domain, they are anticipated to be similar to those of its parent compound, saxagliptin. The primary degradation pathways for saxagliptin, and likely for its hydroxylated metabolite, include hydrolysis and oxidation.[1][2] The introduction of a hydroxyl group on the adamantane (B196018) ring of this compound may also introduce susceptibility to further oxidation or conjugation reactions. A key degradation pathway for saxagliptin involves an intramolecular cyclization to form a cyclic amidine.[3][4]

Q2: Under which conditions is this compound most susceptible to degradation?

A2: Based on studies of saxagliptin, this compound is expected to be most labile under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2] It is reported to be relatively stable under thermal and photolytic stress.[2]

Q3: What are the potential degradation products of this compound?

A3: The degradation products of this compound are likely analogous to those identified for saxagliptin. For saxagliptin, a total of seven degradation products have been identified under various stress conditions.[2] A major degradation pathway for saxagliptin involves intramolecular cyclization to form a cyclic amidine, and its major metabolite, this compound, undergoes a similar cyclization reaction.[4] Therefore, the corresponding cyclic amidine of this compound is an expected degradation product. Other potential degradation products could arise from hydrolysis of the amide bond or oxidation of the adamantane ring.

Q4: How can I effectively monitor the stability of this compound in my experimental samples?

A4: A validated stability-indicating analytical method is crucial. The most common and effective method is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection.[5] Such a method should be capable of separating the intact this compound from its potential degradation products and any other impurities.

Q5: What are the recommended storage conditions to ensure the stability of this compound?

A5: To minimize degradation, this compound should be stored at low temperatures, protected from light and moisture. Studies on saxagliptin and its active metabolite have shown stability in plasma at -80°C for extended periods.[6] For solid-state samples, storage in a desiccator at or below -20°C is advisable.[7]

II. Troubleshooting Guides

Issue: Unexpected Peaks in My Chromatogram During Stability Testing
Possible Cause Troubleshooting Steps
Contamination 1. Analyze a blank (diluent) injection to check for system contamination. 2. Ensure all glassware is scrupulously clean. 3. Use fresh, high-purity solvents and reagents.
New Degradation Product 1. If the peak appears consistently in stressed samples but not in the control, it is likely a degradation product. 2. Attempt to identify the peak using LC-MS/MS by comparing its fragmentation pattern with that of this compound.[1][2]
Excipient Interference 1. If working with a formulated product, analyze a placebo sample to identify peaks originating from excipients.
Issue: Poor Peak Shape or Resolution for this compound or its Degradants
Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase 1. Adjust the mobile phase pH. The pKa of the amino group in saxagliptin is around 7.9; the hydroxyl group is unlikely to significantly alter this. Buffering the mobile phase around pH 3-5 is a good starting point. 2. Optimize the organic modifier (acetonitrile or methanol) concentration to improve separation.
Column Degradation 1. Flush the column with a strong solvent. 2. If performance does not improve, replace the column. A C18 column is commonly used for the analysis of saxagliptin and its metabolites.[2]
Sample Overload 1. Reduce the injection volume or dilute the sample.
Issue: Inconsistent Results in My Stability Study
Possible Cause Troubleshooting Steps
Inconsistent Stress Conditions 1. Ensure precise control of temperature, humidity, and light exposure during stress testing. 2. Use calibrated equipment (ovens, pH meters, etc.).
Sample Preparation Variability 1. Follow a standardized and detailed sample preparation protocol. 2. Ensure complete dissolution of the sample before analysis.
Instrument Fluctuation 1. Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently.[8]

III. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour.

  • Neutral Hydrolysis: Mix the stock solution with water and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to 80°C for 7 days.[5]

  • Photolytic Degradation: Expose the solid drug substance and the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[8]

    • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 10 mM ammonium (B1175870) formate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[5]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Method Validation:

    • Validate the method as per ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][5]

IV. Quantitative Data Summary

The following table summarizes the degradation of saxagliptin under various stress conditions, which can serve as an estimate for this compound.

Table 1: Summary of Forced Degradation Studies on Saxagliptin

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis0.1 N HCl24 hours60°C~10-20%[1][9]
Alkaline Hydrolysis0.1 N NaOH1 hourRoom Temp~15-30%[1][9]
Oxidative3% H₂O₂24 hoursRoom Temp~5-15%[9]
ThermalSolid State7 days80°CMinimal[5]
PhotolyticSolid & SolutionICH Q1BAmbientMinimal[5]

Note: The extent of degradation can vary depending on the exact experimental conditions.

V. Visualized Pathways and Workflows

Postulated Degradation Pathways of this compound cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_cyclization Intramolecular Cyclization A This compound B Amide Bond Cleavage Product A->B H+ / OH- C Further Oxidized Adamantane Ring A->C [O] D Cyclic Amidine of this compound A->D Spontaneous Experimental Workflow for Forced Degradation Studies A Prepare this compound Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Dilute Samples B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E Troubleshooting Logic for Unexpected Chromatographic Peaks A Unexpected Peak Observed B Inject Blank A->B C Peak Present in Blank? B->C D System Contamination C->D Yes E Peak Present in Stressed Sample Only? C->E No F Likely Degradation Product E->F Yes G Analyze Placebo E->G No H Peak Present in Placebo? G->H I Excipient Interference H->I Yes J Investigate Further (e.g., LC-MS) H->J No

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for 5-Hydroxy Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of 5-hydroxy saxagliptin (B632), the active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin. The following sections detail various experimental protocols and present key performance data to aid researchers in selecting and validating an appropriate method for their specific needs. The primary focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the most prevalent for this application, with comparisons to other analytical techniques.

Comparative Analysis of Bioanalytical Methods

The simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, is crucial for pharmacokinetic and toxicokinetic studies. Several methods have been developed and validated for this purpose, primarily in human plasma. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

Table 1: Comparison of Sample Preparation Techniques

MethodSample Preparation TechniqueKey AdvantagesKey DisadvantagesReference
Method AProtein Precipitation (PPT) with Acetonitrile (B52724)Simple, fast, and cost-effective.Potential for matrix effects, less selective.[1][2]
Method BSolid-Phase Extraction (SPE)High selectivity, reduced matrix effects, cleaner extracts.More time-consuming and expensive than PPT.[3][4][5]
Method CIon-Pair Solid-Phase ExtractionEnhanced retention of polar analytes.Requires specific ion-pairing reagents, method development can be complex.[5]

Table 2: Comparison of Liquid Chromatography Methods

MethodChromatographic TechniqueColumnKey AdvantagesRun TimeReference
Method 1UPLC-MS/MSACQUITY HSS C18 (1.7 µm, 2.1 x 100 mm)Rapid analysis, high resolution.5 min[3]
Method 2LC-MS/MSAtlantis® dC18 (50 mm × 2.1 mm, 5 μm)Good separation of isomers.Not specified[1]
Method 3LC-MS/MSNot specifiedRapid analysis.1.8 min[4]
Method 4LC-MS/MSACE 5CN (150 × 4.6 mm, 5 μm)Good resolution of analytes.3.5 min[5]
Method 5HILIC-MS/MSHILIC Chrom Matrix HP amide (5 μm, 3.0 × 100 mm)Suitable for polar compounds.Not specified[6]
Method 6RP-HPLC with UVGrace C18 (250mm x 4.6ID, 5 micron)Cost-effective, widely available.~4.2 min[7]

Table 3: Comparison of Mass Spectrometry and Detection Methods

MethodDetectionIonization ModeMRM Transition (m/z) for this compoundLower Limit of Quantification (LLOQ)Reference
Method 1Tandem Mass SpectrometryESI+332.30 > 196.20Sub-ng/mL range[3]
Method 2Tandem Mass SpectrometryESI+Not specified0.2 ng/mL[1]
Method 3Tandem Mass SpectrometryESI+Not specified0.05 ng/mL[4]
Method 4Tandem Mass SpectrometryESI+Not specified0.20 ng/mL[5]
Method 5Tandem Mass SpectrometryESI+Not specified0.1 ng/mL[6]
Method 6UV DetectionN/AN/ANot specified for plasma[7]

Table 4: Summary of Method Validation Parameters

MethodLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Method 10.146–300Not specifiedNot specified71%[3]
Method 20.2-100Not specifiedNot specified>90%[1]
Method 30.05-100Within acceptance limitsWithin acceptance limitsNot specified[4]
Method 40.20 - Not specifiedNot specifiedNot specified80.32-82.69%[5]
Method 50.1-100Not specifiedNot specified>92%[6]
Method 121-500 (in rat plasma)100.05–105.47%3.71–9.11%Not specified[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the bioanalysis of this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for the simultaneous quantification of saxagliptin, this compound, and dapagliflozin (B1669812) in human plasma.[3]

  • Sample Pre-treatment: Take a 300 µL aliquot of human plasma and pre-treat it with 2% formic acid in water.

  • SPE Plate Conditioning: Condition an Oasis MCX 96-well µElution plate with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with 2% formic acid in water, followed by methanol.

  • Elution: Elute the analytes with 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Sample Preparation: The eluate is ready for direct injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This protocol is a general method often used for its simplicity and speed.[1][2]

  • Sample Aliquoting: Take a 50 µL aliquot of rat plasma into a 1.5 mL centrifuge tube.[2]

  • Addition of Internal Standard: Add 10 µL of the internal standard working solution.[2]

  • Protein Precipitation: Add 250 µL of acetonitrile to the plasma sample.[2]

  • Vortexing: Vortex the mixture for 3 minutes to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the sample at 13,500 rpm for 10 minutes at 4 °C.[2]

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at room temperature.[2]

  • Reconstitution: Reconstitute the residue with 500 µL of the mobile phase.[2]

  • Final Centrifugation: Centrifuge the reconstituted sample at 13,500 rpm for 5 minutes.[2]

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.[2]

Protocol 3: UPLC-MS/MS Analysis

This protocol is adapted from a method for the simultaneous analysis of saxagliptin and its metabolite.[3]

  • LC System: ACQUITY UPLC I-Class FTN System

  • Column: ACQUITY HSS C18 (1.7 µm, 2.1 x 100 mm)

  • Column Temperature: 40 °C

  • Mobile Phase A: Ammonium acetate (B1210297) buffer

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Linear gradient from initial conditions to 95% B over 2.5 min, hold for 3.5 min, and return to initial conditions by 4 min.

  • Injection Volume: Not specified

  • MS System: Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 550 °C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 900 L/h

  • MRM Transition for this compound: 332.30 > 196.20

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of this compound in a plasma sample.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Evaporation Evaporation (if needed) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for bioanalytical method of this compound.

Method Selection Logic

The choice of a bioanalytical method depends on several factors. The following diagram outlines a logical approach to selecting an appropriate method.

Method_Selection Start Start Method Selection Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No Matrix Complex Matrix? Throughput->Matrix Yes PPT Use PPT Throughput->PPT No SPE Use SPE Matrix->SPE Yes Matrix->PPT No Cost Cost a Major Constraint? LC_MS_MS LC-MS/MS Cost->LC_MS_MS No Cost->HPLC_UV Yes SPE->LC_MS_MS PPT->LC_MS_MS HPLC_UV->Cost

Caption: Decision tree for selecting a bioanalytical method.

References

A Head-to-Head Comparison of Potency: Saxagliptin Versus its Major Metabolite, 5-Hydroxy Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, saxagliptin (B632) stands as a prominent therapeutic agent. Its efficacy is not solely attributed to the parent compound but is significantly influenced by its major active metabolite, 5-hydroxy saxagliptin. This guide provides a detailed comparison of the potency of saxagliptin and this compound, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Potency and Pharmacokinetics

Saxagliptin undergoes hepatic metabolism, primarily via cytochrome P450 3A4/5 (CYP3A4/5), to form this compound.[1][2][3] While both the parent drug and its metabolite are potent DPP-4 inhibitors, in vitro studies have consistently demonstrated that this compound is approximately half as potent as saxagliptin.[1][2][4] This is quantitatively reflected in their respective inhibition constants (Ki).

A key study reported the Ki values for saxagliptin and this compound against human DPP-4 at 37°C as 1.3 nM and 2.6 nM, respectively.[5] The lower Ki value for saxagliptin indicates a higher binding affinity for the DPP-4 enzyme.

The following table summarizes the key quantitative parameters for saxagliptin and its 5-hydroxy metabolite:

ParameterSaxagliptinThis compoundReference
DPP-4 Inhibition (Ki) 1.3 nM2.6 nM[5][6]
Potency vs. Saxagliptin -~50%[1][2][4]
Half-Life (t½) ~2.5 hours~3.1 hours[1]
Time to Peak Plasma Concentration (Tmax) ~2 hours~4 hours[1]
Primary Metabolism CYP3A4/5-[1][3]
Excretion Urine (24% as saxagliptin, 36% as this compound) and Feces (22%)Urine (36% of total dose)[1]

Metabolic Pathway

The biotransformation of saxagliptin to its 5-hydroxy metabolite is a critical step in its overall pharmacological profile. This metabolic conversion is primarily carried out by the CYP3A4/5 enzyme system in the liver.

Saxagliptin Metabolism Metabolic Pathway of Saxagliptin Saxagliptin Saxagliptin Enzyme CYP3A4/5 (Liver) Saxagliptin->Enzyme Metabolite This compound (Active Metabolite) Enzyme->Metabolite Hydroxylation

Caption: Metabolic conversion of saxagliptin to this compound.

Experimental Protocols

The determination of the inhibitory potency of compounds like saxagliptin and this compound is typically performed using an in vitro Dipeptidyl Peptidase-4 (DPP-4) inhibition assay. Below is a detailed methodology based on commonly used protocols.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of test compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds: Saxagliptin and this compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds (saxagliptin and this compound) at various concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Test Wells: 24 µL of DPP-4 enzyme solution and 26 µL of the respective test compound dilution.

      • Control Wells (No Inhibitor): 24 µL of DPP-4 enzyme solution and 26 µL of assay buffer (with the same final concentration of the solvent used for the test compounds).

      • Blank Wells (No Enzyme): 48 µL of assay buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for a set period (e.g., 30 minutes), with readings taken at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average rate of the blank wells from the rates of all other wells.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate under the specific assay conditions.

Conclusion

Both saxagliptin and its major active metabolite, this compound, are potent inhibitors of the DPP-4 enzyme. Experimental data consistently demonstrate that saxagliptin exhibits a higher binding affinity and is approximately twice as potent as this compound. However, the longer half-life and significant systemic exposure of this compound contribute substantially to the overall and sustained therapeutic effect observed with saxagliptin administration. Understanding the distinct potencies and pharmacokinetic profiles of both the parent drug and its active metabolite is crucial for the continued development and optimization of DPP-4 inhibitors in the treatment of type 2 diabetes.

References

A Comparative Pharmacokinetic Analysis of Saxagliptin and its Active Metabolite, 5-Hydroxy Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin (B632), and its equipotent active metabolite, 5-hydroxy saxagliptin. The following sections present quantitative data, experimental methodologies, and visual representations of metabolic and experimental workflows to support research and development in this area.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of saxagliptin and this compound have been characterized in various populations, including healthy subjects and individuals with renal or hepatic impairment. The data, summarized from single and multiple-dose studies, are presented below.

Pharmacokinetics in Healthy Subjects

Following oral administration, saxagliptin is rapidly absorbed. The key pharmacokinetic parameters after a single 5 mg oral dose in healthy individuals are detailed in Table 1.

Table 1: Pharmacokinetic Parameters of Saxagliptin and this compound in Healthy Subjects after a Single 5 mg Oral Dose [1][2]

ParameterSaxagliptinThis compound
Cmax (ng/mL) 2447
AUC (ng·h/mL) 78214
Tmax (hours) 24
t1/2 (hours) 2.53.1
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t1/2: Terminal half-life.
Impact of Renal Impairment

The systemic exposure to both saxagliptin and its active metabolite increases with the severity of renal impairment. This necessitates dose adjustments in patients with moderate to severe renal dysfunction.[3][4] Table 2 illustrates the fold-increase in the area under the plasma concentration-time curve (AUC) in subjects with varying degrees of renal impairment compared to healthy subjects.

Table 2: Fold-Increase in AUC of Saxagliptin and this compound in Subjects with Renal Impairment [4][5]

Degree of Renal ImpairmentSaxagliptin (Fold-Increase in AUC)This compound (Fold-Increase in AUC)
Mild 1.21.7
Moderate 2.12.9
Severe 4.54.5
Impact of Hepatic Impairment

In subjects with hepatic impairment, the pharmacokinetics of saxagliptin and this compound are altered, though to a lesser extent than with renal impairment. Table 3 shows the changes in pharmacokinetic parameters in individuals with hepatic impairment compared to healthy subjects.

Table 3: Changes in Pharmacokinetics of Saxagliptin and this compound in Subjects with Hepatic Impairment [4]

ParameterSaxagliptinThis compound
Cmax 8% higher59% lower
AUC 77% higher33% lower

Metabolic Pathway and Experimental Workflow

To visualize the metabolic conversion of saxagliptin and the general workflow of a pharmacokinetic study, the following diagrams are provided.

cluster_metabolism Metabolic Pathway of Saxagliptin Saxagliptin Saxagliptin CYP3A4_5 CYP3A4/5 Saxagliptin->CYP3A4_5 Metabolite This compound (Active Metabolite) CYP3A4_5->Metabolite Hydroxylation

Metabolic conversion of saxagliptin.

cluster_workflow Pharmacokinetic Study Workflow Dosing Subject Dosing (e.g., single oral 5 mg saxagliptin) Sampling Serial Blood Sample Collection (pre-dose and post-dose timepoints) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalytical Analysis (LC-MS/MS quantification of saxagliptin and this compound) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental analysis to determine Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

General workflow for a clinical pharmacokinetic study.

Experimental Protocols

The following describes a representative experimental protocol for a single-dose, open-label, crossover study to evaluate the pharmacokinetics of saxagliptin and this compound in healthy adult subjects.

1. Study Design:

  • A single-center, open-label, randomized, two-period, two-sequence, crossover study design is employed.

  • Subjects are randomized to one of two treatment sequences.

  • A washout period of at least 7 days separates the two treatment periods.

2. Subject Population:

  • Healthy male and female subjects, typically between 18 and 45 years of age.

  • Subjects undergo a comprehensive screening process, including medical history, physical examination, and clinical laboratory tests, to ensure they meet the inclusion and exclusion criteria.

3. Dosing and Administration:

  • Subjects receive a single oral dose of 5 mg saxagliptin with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[1]

  • Food and beverages are typically restricted for a specified period post-dose.

4. Blood Sample Collection:

  • Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sampling time points are critical for accurately characterizing the pharmacokinetic profile and typically include a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours.

  • Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of saxagliptin and this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

  • The method must demonstrate adequate sensitivity, selectivity, accuracy, and precision over the expected concentration range in the study samples.

  • Stable isotope-labeled internal standards for both saxagliptin and this compound are used for quantification.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each subject are analyzed using non-compartmental methods with appropriate software (e.g., WinNonlin).

  • The key pharmacokinetic parameters calculated include:

    • Cmax (Maximum Plasma Concentration): Obtained directly from the observed data.

    • Tmax (Time to Cmax): The time at which Cmax is observed.

    • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

    • AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

    • t1/2 (Terminal Half-life): Calculated as 0.693 / λz.

    • CL/F (Apparent Oral Clearance): Calculated as Dose / AUC0-∞.

    • Vz/F (Apparent Volume of Distribution): Calculated as Dose / (λz * AUC0-∞).

7. Statistical Analysis:

  • Descriptive statistics (e.g., mean, standard deviation, coefficient of variation, median, min, max) are calculated for the pharmacokinetic parameters.

  • Geometric means and their ratios are typically used for comparing Cmax and AUC values between different treatment groups or periods in crossover studies.

This guide provides a foundational understanding of the comparative pharmacokinetics of saxagliptin and its active metabolite. The data and methodologies presented can be leveraged for further research, clinical trial design, and the development of new therapeutic strategies.

References

Navigating Saxagliptin Quantification: A Comparative Guide to Immunoassay Cross-Reactivity and LC-MS/MS Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin (B632), a critical consideration is the potential for immunoassay cross-reactivity with its major active metabolite, 5-hydroxy saxagliptin. This guide provides a comparative analysis of analytical methodologies, highlighting the specificity challenges of immunoassays and presenting liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a robust alternative. Experimental protocols, guided by regulatory standards, are detailed to aid in the evaluation of assay performance.

Saxagliptin undergoes metabolism primarily through cytochrome P450 3A4/5 (CYP3A4/5), leading to the formation of this compound.[1][2] This metabolite is also pharmacologically active, contributing to the overall therapeutic effect.[1][3] Consequently, the ability to accurately and independently quantify both the parent drug and its active metabolite is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments.

While immunoassays offer a high-throughput and often cost-effective solution for drug quantification, their specificity can be a significant limitation. The structural similarity between a parent drug and its metabolites can lead to cross-reactivity, where the antibodies used in the assay bind to both molecules, resulting in an overestimation of the parent drug concentration. Publicly available data from commercial immunoassay kits for saxagliptin, detailing the percentage of cross-reactivity with this compound, is notably scarce. This lack of transparency underscores the need for rigorous in-house validation or the adoption of more specific analytical techniques.

Comparative Analysis: Immunoassays vs. LC-MS/MS

In contrast to immunoassays, LC-MS/MS has emerged as the gold-standard bioanalytical method for the simultaneous determination of saxagliptin and this compound in biological matrices.[4][5][6][7] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the precise quantification of structurally similar compounds.

Analytical MethodPrincipleSpecificity for this compoundThroughputKey AdvantagesKey Limitations
Immunoassay (e.g., ELISA) Antibody-antigen bindingPotential for significant cross-reactivity; requires empirical determination.HighCost-effective, rapid, simple workflow.Susceptible to interferences, potential for non-specific binding, lack of structural information.
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detectionHigh; capable of baseline separation and independent quantification.[4][5][6][7]Moderate to HighHigh specificity, sensitivity, and accuracy; can multiplex analytes.Higher initial instrument cost, more complex method development.

Experimental Protocols for Assessing Cross-Reactivity

For laboratories developing or validating a saxagliptin immunoassay, the U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which includes the assessment of specificity and cross-reactivity.[8][9][10]

Protocol for Determining Cross-Reactivity of a Saxagliptin Immunoassay

Objective: To determine the percentage of cross-reactivity of the saxagliptin immunoassay with this compound.

Materials:

  • Saxagliptin reference standard

  • This compound reference standard

  • Blank biological matrix (e.g., human plasma)

  • Saxagliptin immunoassay kit and required reagents

  • Calibrated pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Standard Curves: Prepare a standard calibration curve for saxagliptin in the blank biological matrix according to the immunoassay kit's instructions.

  • Preparation of this compound Solutions: Prepare a series of solutions of this compound in the same blank biological matrix at concentrations expected to be physiologically relevant.

  • Analysis: Analyze the this compound solutions using the saxagliptin immunoassay.

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Apparent Concentration of Saxagliptin Determined by Immunoassay / Actual Concentration of this compound) x 100%

Acceptance Criteria: The acceptable level of cross-reactivity will depend on the intended use of the assay. However, for clinical and preclinical studies, minimal cross-reactivity is desirable. The FDA guidance emphasizes the importance of evaluating the potential for interference from metabolites.[8][9][10]

Visualizing Analytical Workflows and Molecular Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of saxagliptin and compare the analytical workflows of immunoassays and LC-MS/MS.

cluster_0 Metabolic Pathway Saxagliptin Saxagliptin This compound This compound Saxagliptin->this compound Hydroxylation CYP3A4/5 CYP3A4/5 CYP3A4/5->Saxagliptin

Caption: Metabolic conversion of saxagliptin to this compound.

cluster_1 Immunoassay Workflow cluster_2 LC-MS/MS Workflow Sample Sample Antibody Coated Plate Antibody Coated Plate Sample->Antibody Coated Plate Binding Detection Antibody Detection Antibody Antibody Coated Plate->Detection Antibody Washing & Addition Signal Measurement Signal Measurement Detection Antibody->Signal Measurement Substrate Addition Sample Sample LC Separation LC Separation Sample ->LC Separation Ionization Ionization LC Separation->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis

Caption: Comparison of Immunoassay and LC-MS/MS workflows.

Conclusion

The potential for cross-reactivity of saxagliptin immunoassays with its active metabolite, this compound, presents a significant challenge for accurate bioanalysis. While immunoassays may be suitable for high-throughput screening, their use in regulated studies requires thorough validation of specificity. In contrast, LC-MS/MS offers a highly specific and sensitive alternative for the simultaneous quantification of saxagliptin and this compound, making it the recommended method for pharmacokinetic and other studies where precise measurement of both parent and metabolite is crucial. Researchers are encouraged to adhere to regulatory guidelines for bioanalytical method validation to ensure the reliability and integrity of their data.

References

A Head-to-Head Comparison of 5-Hydroxy Saxagliptin and Other DPP-4 Inhibitor Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological profiles of key dipeptidyl peptidase-4 (DPP-4) inhibitor metabolites, offering a valuable resource for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of 5-Hydroxy saxagliptin (B632) and the primary metabolites of other leading DPP-4 inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. While the parent drugs are extensively studied, their metabolites, some of which are pharmacologically active, play a crucial role in the overall efficacy and safety profile of these therapies. This guide focuses on a head-to-head comparison of 5-Hydroxy saxagliptin, the major active metabolite of saxagliptin, with the metabolites of other widely prescribed DPP-4 inhibitors, including sitagliptin, vildagliptin, linagliptin (B1675411), and alogliptin (B1666894).

Comparative Pharmacological Data

The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of this compound and other notable DPP-4 inhibitor metabolites. This data is essential for understanding the contribution of these metabolites to the overall therapeutic effect.

Table 1: In Vitro Potency of DPP-4 Inhibitor Metabolites against Human DPP-4

MetaboliteParent DrugIC50 (nM)Ki (nM)Potency Relative to Parent Drug
This compound Saxagliptin-2.6[1]Approximately 50%[1]
M-I (N-demethylated)Alogliptin-Similar to parentActive metabolite[2][3]
M-II (N-acetylated)Alogliptin--Inactive[2][3]
LAY151Vildagliptin--Inactive[4]
CD 1790Linagliptin--Inactive[5]
Multiple minor metabolitesSitagliptin--Trace levels, parent drug is major active component[6]

Table 2: Selectivity of this compound against Other Dipeptidyl Peptidases

CompoundDPP-4 Ki (nM)DPP-8 Ki (nM)DPP-9 Ki (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
This compound 2.6[1]~2495 (for Saxagliptin)~423 (for Saxagliptin)~950-fold (for Saxagliptin)~160-fold (for Saxagliptin)

Table 3: Pharmacokinetic Properties of this compound and Other DPP-4 Inhibitor Metabolites

MetaboliteParent DrugHalf-Life (t½)Primary Route of EliminationNotes
This compound Saxagliptin~3.1 hoursRenalActive metabolite.
M-I (N-demethylated)Alogliptin~21 hours (parent)Renal (parent)Active, but present at <1% of parent compound concentration.[3]
LAY151Vildagliptin~2 hours (parent)Hepatic and Renal (parent)Major but inactive metabolite.[4][7]
CD 1790Linagliptin>100 hours (parent terminal)Fecal (parent)Pharmacologically inactive main metabolite.[5][8]
Various metabolitesSitagliptin~8-14 hours (parent)Renal (parent)Parent drug is the primary active component, with ~16% of the dose excreted as metabolites.[6]

Experimental Protocols

Standardized experimental protocols are crucial for the direct comparison of inhibitor potency and selectivity. Below are detailed methodologies for key in vitro assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Test compounds (e.g., this compound, other metabolites) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a dilution series of the test compounds in assay buffer.

  • In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to appropriate wells.

  • Add 50 µL of diluted human recombinant DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at 37°C kinetically for 30-60 minutes using a microplate reader.

  • Calculate the initial reaction velocities (v) from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Selectivity Profiling Assay (Fluorometric)

This assay assesses the inhibitory activity of a compound against related proteases, such as DPP-8 and DPP-9, to determine its selectivity.

Materials:

  • Human recombinant DPP-8 and DPP-9 enzymes

  • Substrate for DPP-8 and DPP-9 (e.g., Ala-Pro-7-amino-4-trifluoromethylcoumarin)

  • Assay Buffer (specific to each enzyme, e.g., sodium phosphate (B84403) buffer, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (with appropriate excitation/emission wavelengths for the chosen substrate)

Procedure:

  • Follow the same general procedure as the DPP-4 inhibition assay, substituting the respective enzymes (DPP-8 or DPP-9) and their specific substrates and assay buffers.

  • Determine the IC50 values for the test compound against DPP-8 and DPP-9.

  • Calculate the selectivity ratio by dividing the IC50 (or Ki) for DPP-8 or DPP-9 by the IC50 (or Ki) for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key signaling pathway and a general experimental workflow.

DPP4_GLP1_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) release DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme substrate Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) degrades DPP-4 Inhibitor Metabolite DPP-4 Inhibitor Metabolite DPP-4 Inhibitor Metabolite->DPP-4 Enzyme inhibits Insulin Insulin Beta-cells->Insulin secretes Glucagon Glucagon Alpha-cells->Glucagon suppresses secretion Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production reduces

Caption: DPP-4/GLP-1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Optional) Compound Synthesis/Acquisition Compound Synthesis/Acquisition DPP-4 Inhibition Assay DPP-4 Inhibition Assay Compound Synthesis/Acquisition->DPP-4 Inhibition Assay Selectivity Profiling (DPP-8, DPP-9) Selectivity Profiling (DPP-8, DPP-9) DPP-4 Inhibition Assay->Selectivity Profiling (DPP-8, DPP-9) Kinetic Studies Kinetic Studies Selectivity Profiling (DPP-8, DPP-9)->Kinetic Studies Data Analysis (IC50, Ki, Selectivity) Data Analysis (IC50, Ki, Selectivity) Kinetic Studies->Data Analysis (IC50, Ki, Selectivity) Animal Model Selection Animal Model Selection Data Analysis (IC50, Ki, Selectivity)->Animal Model Selection Lead Candidate Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy Studies (e.g., OGTT) Efficacy Studies (e.g., OGTT) Pharmacokinetic Studies->Efficacy Studies (e.g., OGTT) Data Analysis (t½, Cmax, AUC, Glucose Lowering) Data Analysis (t½, Cmax, AUC, Glucose Lowering) Efficacy Studies (e.g., OGTT)->Data Analysis (t½, Cmax, AUC, Glucose Lowering)

References

In Vivo Efficacy of Saxagliptin and its Active Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the efficacy of saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its major active metabolite, 5-hydroxy saxagliptin. The information presented is compiled from preclinical and clinical studies to assist in research and drug development.

Executive Summary

Saxagliptin is an oral hypoglycemic agent that exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) production.[1][2] Saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to its primary active metabolite, this compound.[3] In vivo studies in animal models have demonstrated that this compound is also a potent DPP-4 inhibitor, with approximately half the potency of the parent compound, saxagliptin.[4][5] This guide summarizes the available quantitative data comparing the in vivo DPP-4 inhibition and discusses the implications for their glucoregulatory effects.

Data Presentation

Table 1: In Vivo Pharmacodynamic Comparison of Saxagliptin and this compound in Rats

This table summarizes the key pharmacodynamic parameters for DPP-4 inhibition by saxagliptin and this compound from a study in type 2 diabetes mellitus (T2DM) rats.[4]

ParameterSaxagliptin (Parent)This compound (Metabolite)Reference
Maximum DPP-4 Inhibition (%) 71.47Not directly measured, but inhibitory effect is ~50% of parent[4]
EC50 Relationship -EC50, 5-OH SAX = 0.46 * EC50, SAX(parent)[4]

Note: EC50 represents the concentration of a drug that gives half-maximal response. A lower EC50 indicates a higher potency. The data indicates that this compound is approximately half as potent as saxagliptin in inhibiting DPP-4 in vivo.

Table 2: Clinical Efficacy of Saxagliptin in Patients with Type 2 Diabetes

This table presents a summary of the clinical efficacy of saxagliptin from various phase 2 and 3 clinical trials. Data for this compound is not available from direct clinical trials as it is a metabolite.

Efficacy EndpointSaxagliptin Treatment Effect (Compared to Placebo)References
Hemoglobin A1c (HbA1c) Reduction Significant reductions of 0.5% to 0.9%[2][6][7]
Fasting Plasma Glucose (FPG) Reduction Significant reductions[2][6]
Postprandial Glucose (PPG) Reduction Significant reductions[2][6]
β-cell Function (HOMA-2β) Improvement in β-cell function[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of saxagliptin and a typical experimental workflow for in vivo comparison studies.

cluster_0 Mechanism of Action Saxagliptin Saxagliptin & This compound DPP4 DPP-4 Enzyme Saxagliptin->DPP4 Inhibition Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degradation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulation Liver Liver Incretins->Liver Suppression of Glucagon Release Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Uptake Glucagon ↓ Glucagon Secretion Liver->Glucagon Glucagon->Glucose Production

Caption: Signaling pathway of saxagliptin and its active metabolite.

cluster_1 Experimental Workflow: In Vivo Efficacy Comparison cluster_2 Endpoints AnimalModel T2DM Animal Model (e.g., Rats) Grouping Randomized Grouping (Vehicle, Saxagliptin, 5-OH Saxagliptin) AnimalModel->Grouping Dosing Drug Administration (Oral Gavage or IV Injection) Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT BloodSampling Serial Blood Sampling OGTT->BloodSampling Analysis Biochemical Analysis BloodSampling->Analysis GlucoseLevels Blood Glucose Levels Analysis->GlucoseLevels DPP4Activity Plasma DPP-4 Activity Analysis->DPP4Activity GLP1Levels Active GLP-1 Levels Analysis->GLP1Levels InsulinLevels Plasma Insulin Levels Analysis->InsulinLevels

Caption: Experimental workflow for in vivo comparison.

Experimental Protocols

In Vivo DPP-4 Inhibition Assay in T2DM Rats

This protocol is based on the methodology described in a pharmacokinetic-pharmacodynamic study of saxagliptin and this compound in rats.[4]

Animals:

  • Type 2 Diabetes Mellitus (T2DM) rat models.

Groups:

  • Vehicle control (e.g., 0.5% CMC-Na for oral administration, saline for intravenous).

  • Saxagliptin (e.g., 10 mg/kg, intragastric administration).

  • This compound (e.g., 0.5 mg/kg, intravenous injection).

Procedure:

  • Administer the respective compounds to the different groups of T2DM rats.

  • Collect plasma samples at various time points post-administration (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Determine the DPP-4 activity in the plasma samples. A common method involves using a chromogenic substrate like Gly-Pro-p-nitroanilide (Gly-Pro-pNA). The cleavage of this substrate by DPP-4 releases p-nitroanilide, which can be measured spectrophotometrically at 405 nm. The activity is proportional to the rate of p-nitroanilide production.[4]

  • Calculate the DPP-4 inhibition ratio at each time point relative to the baseline (time 0) or the vehicle control group.

  • Model the concentration-effect relationship using a sigmoidal Emax model to determine parameters like EC50.[4]

Oral Glucose Tolerance Test (OGTT) in Rodents

This is a general protocol for performing an OGTT in rats or mice to assess glucose homeostasis.

Animals:

  • Fasted (e.g., overnight) rats or mice.

Procedure:

  • Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.

  • Administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations in each sample using a glucometer.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Measurement of Plasma GLP-1 and Insulin Levels

Sample Collection:

  • Collect blood samples in tubes containing a DPP-4 inhibitor (for GLP-1 measurement) and an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the plasma and store at -80°C until analysis.

Analysis:

  • Use commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits to quantify the concentrations of active GLP-1 and insulin in the plasma samples according to the manufacturer's instructions.

Discussion

The available in vivo data from a preclinical study in T2DM rats strongly indicates that both saxagliptin and its major metabolite, this compound, are potent inhibitors of the DPP-4 enzyme.[4] The finding that this compound is approximately half as potent as saxagliptin is a critical piece of information for understanding the overall in vivo efficacy of saxagliptin.[3][4]

Clinical trials have consistently demonstrated the efficacy of saxagliptin in improving glycemic control in patients with type 2 diabetes.[2][6][7] These studies, however, evaluate the combined effect of saxagliptin and its active metabolite. The preclinical data on the potency of this compound is therefore essential for constructing accurate pharmacokinetic/pharmacodynamic (PK/PD) models to predict the overall clinical response to saxagliptin administration.[4]

Conclusion

In vivo studies confirm that both saxagliptin and its active metabolite, this compound, are effective inhibitors of DPP-4. Saxagliptin is approximately twice as potent as its metabolite in this regard.[4] This difference in potency is a key factor in determining the overall in vivo efficacy of saxagliptin. Further preclinical studies directly comparing the effects of both compounds on glucose tolerance, incretin levels, and insulin secretion would be valuable to provide a more complete picture of their relative contributions to the overall therapeutic effect of saxagliptin.

References

A Comparative Analysis of the Potency of 5-Hydroxy Saxagliptin and the Active Metabolite of Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the enzymatic potency of 5-hydroxy saxagliptin (B632), the active metabolite of saxagliptin, and M20.7, the major metabolite of vildagliptin (B1682220). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Saxagliptin and vildagliptin are both dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus.[1][2] They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[2][3][4][5] Upon administration, both parent drugs are metabolized in the body. Saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to its active metabolite, 5-hydroxy saxagliptin.[6][7] Vildagliptin's primary route of elimination is through hydrolysis to its major, but pharmacologically inactive, metabolite, M20.7 (also known as LAY151).[8]

Potency Comparison: this compound vs. Vildagliptin Metabolite M20.7

A direct comparison of potency reveals a significant distinction between the metabolites of saxagliptin and vildagliptin. This compound is a potent inhibitor of DPP-4, whereas M20.7 is considered pharmacologically inactive.

CompoundTargetPotency MetricValue (nM)Notes
This compound DPP-4K_i2.6Active metabolite, approximately 2-fold less potent than parent saxagliptin.[9]
Vildagliptin Metabolite (M20.7) DPP-4-InactiveThe major metabolite of vildagliptin, formed by cyano group hydrolysis, is pharmacologically inactive.
Saxagliptin (Parent) DPP-4K_i1.3Potent, slow-binding, reversible covalent inhibitor.[9]
Vildagliptin (Parent) DPP-4IC_50~4.5Potent, covalent inhibitor.[10]

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors exert their therapeutic effect by modulating the incretin pathway. The following diagram illustrates this mechanism.

DPP4_Inhibition_Pathway cluster_ingestion Food Ingestion cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver L-cells L-cells Food->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 release Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin ↑ secretion Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon ↓ secretion Hepatic Glucose Production Hepatic Glucose Production Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP4 DPP-4 Enzyme Active GLP-1->DPP4 degraded by Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Glucagon->Hepatic Glucose Production Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 produces DPP4_Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of DPP-4 Inhibition.

Experimental Protocols

The potency of DPP-4 inhibitors is typically determined using an in vitro enzymatic assay. Below is a generalized protocol based on common methodologies.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 20-50 mM, pH 8.0) containing NaCl and EDTA

  • Test compounds (this compound, vildagliptin metabolite) dissolved in DMSO

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • To each well of the 96-well plate, add the test compound at various concentrations. Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (DMSO vehicle).

    • Add the diluted DPP-4 enzyme solution to all wells except for the background control wells.

    • Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period (e.g., 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The increase in fluorescence corresponds to the cleavage of the AMC group from the substrate by DPP-4.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the workflow for a typical DPP-4 inhibition assay.

DPP4_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Add Inhibitors & Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (10 min @ 37°C) plate_setup->pre_incubation add_substrate Add Substrate (Gly-Pro-AMC) pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading (30 min @ 37°C) add_substrate->kinetic_read data_analysis Data Analysis kinetic_read->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: DPP-4 Inhibition Assay Workflow.

Conclusion

The metabolic pathways of saxagliptin and vildagliptin yield distinctly different outcomes in terms of pharmacological activity. Saxagliptin is converted to this compound, a metabolite that retains potent DPP-4 inhibitory activity, contributing to the overall therapeutic effect of the parent drug.[6][9] In contrast, the primary metabolite of vildagliptin, M20.7, is inactive. This fundamental difference is crucial for understanding the pharmacodynamic profiles of these two antidiabetic agents. Consequently, a direct potency comparison between this compound and the main vildagliptin metabolite is one of an active versus an inactive compound.

References

Assessing the Contribution of 5-Hydroxy Saxagliptin to the Overall Efficacy of Saxagliptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of saxagliptin (B632) and its major active metabolite, 5-hydroxy saxagliptin, to elucidate the contribution of the metabolite to the overall therapeutic efficacy of the parent drug. The document presents key experimental data, detailed methodologies, and visual representations of relevant biological pathways to support further research and development in the field of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Introduction

Saxagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a key regulator of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion, thereby improving glycemic control in patients with type 2 diabetes mellitus.[2]

Following oral administration, saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form its major active metabolite, this compound.[2][3] This metabolite also exhibits significant DPP-4 inhibitory activity. Understanding the relative potency, pharmacokinetic profile, and overall contribution of this compound is crucial for a complete assessment of the clinical efficacy and safety of saxagliptin.

Data Presentation

Table 1: In Vitro Potency of Saxagliptin and this compound against DPP-4
CompoundAssay TypeIC50 (nM)Ki (nM)Potency vs. SaxagliptinReference
Saxagliptin Human recombinant DPP-40.51.3-[4][5]
This compound Human recombinant DPP-41.02.6~2-fold less potent[3][4][6]

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.

Table 2: Comparative Pharmacokinetic Parameters of Saxagliptin and this compound in Humans (Single 5 mg Oral Dose)
ParameterSaxagliptinThis compoundReference
Tmax (h) ≤ 2≤ 4[2]
Cmax (ng/mL) 2447[2]
AUC (ng·h/mL) 78214[2]
Half-life (t½) (h) 2.53.1[2]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 3: Comparison of Saxagliptin with Other DPP-4 Inhibitors
CompoundDosing RegimenTrough DPP-4 Inhibition (%)T½ (h)Primary Route of EliminationReference
Saxagliptin 5 mg once daily73.52.5Renal and Hepatic[7][8]
Sitagliptin 100 mg once daily91.712.4Renal[7][8][9]
Vildagliptin (B1682220) 50 mg twice daily90.6~1.5-2.0Hepatic (hydrolysis)[7][9][10]

T½: Half-life.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of saxagliptin and this compound against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5)

  • Test compounds: Saxagliptin and this compound dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of saxagliptin and this compound in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution. For the control (100% activity), add 2 µL of DMSO.

  • Add 48 µL of human recombinant DPP-4 enzyme solution (final concentration, e.g., 0.1 ng/µL in assay buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration, e.g., 100 µM in assay buffer) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C using a fluorescence plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

Objective: To evaluate the effect of saxagliptin and its metabolite on glucose tolerance in a model of type 2 diabetes.

Animal Model: Male db/db mice (a model of genetic obesity, insulin resistance, and type 2 diabetes), 8-10 weeks of age.

Materials:

  • Saxagliptin and this compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize the db/db mice for at least one week.

  • Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Administer saxagliptin, this compound, or vehicle orally via gavage at a predetermined dose (e.g., 10 mg/kg).[6][13]

  • One hour after drug administration, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose levels.

  • Immediately after the baseline blood sample collection, administer a glucose solution (2 g/kg body weight) orally via gavage.[14][15][16][17]

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Measure blood glucose concentrations at each time point using a glucometer.

  • Plot the blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion.

  • Compare the AUC values between the treatment groups and the vehicle control group to assess the improvement in glucose tolerance.

Mandatory Visualization

metabolic_pathway cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Saxagliptin_Oral Saxagliptin CYP3A4_5 CYP3A4/5 Saxagliptin_Oral->CYP3A4_5 Metabolism Urine_Feces Urine and Feces Saxagliptin_Oral->Urine_Feces Unchanged 5_Hydroxy_Saxagliptin This compound (Active Metabolite) CYP3A4_5->5_Hydroxy_Saxagliptin Hydroxylation 5_Hydroxy_Saxagliptin->Urine_Feces

Caption: Metabolic pathway of saxagliptin.

dpp4_inhibition_pathway cluster_stimulus Stimulus cluster_incretins Incretin Hormones cluster_dpp4 DPP-4 Enzyme cluster_drug Drug Action cluster_effects Physiological Effects Food_Intake Food Intake GLP1_GIP_Active Active GLP-1 & GIP Food_Intake->GLP1_GIP_Active DPP4 DPP-4 Enzyme GLP1_GIP_Active->DPP4 Degradation Insulin_Secretion ↑ Glucose-dependent Insulin Secretion GLP1_GIP_Active->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP_Active->Glucagon_Secretion GLP1_GIP_Inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_Inactive Saxagliptin_Metabolite Saxagliptin & This compound Saxagliptin_Metabolite->DPP4 Inhibition Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

Caption: DPP-4 inhibition signaling pathway.

Discussion

The experimental data clearly indicate that this compound is an active metabolite that significantly contributes to the overall efficacy of saxagliptin. While it is approximately half as potent as the parent drug in vitro, its systemic exposure (AUC) in humans is more than double that of saxagliptin following a single oral dose.[2] This higher and sustained plasma concentration of the active metabolite likely compensates for its lower intrinsic potency, resulting in a prolonged duration of DPP-4 inhibition.

The combined action of saxagliptin and this compound ensures a robust and sustained inhibition of the DPP-4 enzyme over a 24-hour dosing interval. This prolonged pharmacodynamic effect is a key factor in the once-daily dosing regimen of saxagliptin and its effectiveness in maintaining glycemic control throughout the day.

Comparison with Alternatives

When compared to other DPP-4 inhibitors, the contribution of an active metabolite is a distinguishing feature of saxagliptin. Sitagliptin, for instance, is primarily excreted unchanged and does not have a significant active metabolite.[9] Vildagliptin is extensively metabolized, but its major metabolite is inactive.[10] The presence of a potent, active metabolite with a longer half-life and higher exposure than the parent drug is a unique characteristic of saxagliptin's pharmacokinetic and pharmacodynamic profile. This may have clinical implications in terms of consistency of DPP-4 inhibition, particularly in patient populations with varying metabolic enzyme activity.

Conclusion

References

A Comparative Guide to the Inter-species Metabolism of 5-Hydroxy Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of 5-hydroxy saxagliptin (B632), the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. Understanding the inter-species differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes available data on the metabolism of saxagliptin and its primary metabolite, outlines detailed experimental protocols for comparative in vitro studies, and visually represents the key metabolic pathways and experimental workflows.

Introduction to Saxagliptin Metabolism

Saxagliptin undergoes extensive metabolism primarily mediated by cytochrome P450 3A4 and 3A5 (CYP3A4/5) to form its major active metabolite, 5-hydroxy saxagliptin (M2).[1][2] This metabolite is also a potent DPP-4 inhibitor, although slightly less so than the parent compound.[3] The clearance of saxagliptin is a combination of both metabolism and renal excretion.[1][2] While the formation of this compound is a key step, its subsequent metabolism, including Phase II conjugation reactions like glucuronidation and sulfation, also plays a role in its overall disposition. Minor metabolic pathways for saxagliptin include further hydroxylation at other positions, as well as glucuronide or sulfate (B86663) conjugation.[2] In rats, further conjugation of both saxagliptin and this compound with cysteine and cysteinylglycine (B43971) has also been identified.[4][5]

Quantitative Data on Saxagliptin Pharmacokinetics Across Species

ParameterRatDogMonkeyHuman (Predicted)
Plasma Clearance (mL/min/kg) 115[1]9.3[1]14.5[1]Low to Moderate[1]
Plasma Elimination Half-life (h) 2.1 - 4.4[1]2.1 - 4.4[1]2.1 - 4.4[1]~2.5 (saxagliptin), ~3.1 (this compound)
Bioavailability (%) 50 - 75[1]50 - 75[1]50 - 75[1]~67

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro experiments are provided below. These protocols are designed to enable a direct comparison of this compound metabolism across different species.

In Vitro Metabolism of this compound in Liver Microsomes

This experiment is designed to assess the Phase I metabolic stability of this compound.

Materials:

  • Pooled liver microsomes (human, monkey, rat)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the final desired concentration in the incubation mixture. The final organic solvent concentration should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and this compound in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • The rate of disappearance of this compound is used to calculate the intrinsic clearance (Clint).

In Vitro Phase II Metabolism of this compound in Liver S9 Fractions

This experiment is designed to investigate the potential for glucuronidation and sulfation of this compound.

Materials:

  • Pooled liver S9 fractions (human, monkey, rat)

  • This compound

  • UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare separate incubation mixtures for glucuronidation and sulfation.

  • For glucuronidation, combine liver S9 fraction (final protein concentration typically 1-2 mg/mL), this compound, and UDPGA in phosphate buffer.

  • For sulfation, combine liver S9 fraction, this compound, and PAPS in phosphate buffer.

  • Initiate the reactions by adding the respective cofactors (UDPGA or PAPS) after a brief pre-incubation at 37°C.

  • Incubate the mixtures at 37°C for a set period (e.g., 60 minutes).

  • Terminate the reactions with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of glucuronide and sulfate conjugates of this compound using a validated LC-MS/MS method.

Visualizing Metabolic Pathways and Workflows

Saxagliptin Metabolic Pathway

G Saxagliptin Saxagliptin M2 This compound (M2) Saxagliptin->M2 CYP3A4/5 Other_Hydroxylated Other Hydroxylated Metabolites Saxagliptin->Other_Hydroxylated CYP450 Glucuronide_Saxa Saxagliptin Glucuronide Saxagliptin->Glucuronide_Saxa UGTs Sulfate_Saxa Saxagliptin Sulfate Saxagliptin->Sulfate_Saxa SULTs Cysteine_Saxa Saxagliptin-Cysteine Conjugate (Rat) Saxagliptin->Cysteine_Saxa Glucuronide_M2 This compound Glucuronide M2->Glucuronide_M2 UGTs Sulfate_M2 This compound Sulfate M2->Sulfate_M2 SULTs Cysteine_M2 This compound-Cysteine Conjugate (Rat) M2->Cysteine_M2 CysGly_Saxa Saxagliptin-Cys-Gly Conjugate (Rat) Cysteine_Saxa->CysGly_Saxa CysGly_M2 This compound-Cys-Gly Conjugate (Rat) Cysteine_M2->CysGly_M2

Caption: Metabolic pathways of saxagliptin.

Experimental Workflow for In Vitro Metabolism Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (this compound) Preincubation Pre-incubate Microsomes and Substrate at 37°C Stock->Preincubation Microsomes Thaw Liver Microsomes (Human, Monkey, Rat) Microsomes->Preincubation Cofactors Prepare Cofactor Solution (e.g., NADPH) Initiation Initiate Reaction with Cofactors Cofactors->Initiation Preincubation->Initiation Timepoints Incubate and Collect Samples at Different Timepoints Initiation->Timepoints Termination Terminate Reaction (e.g., Cold Acetonitrile) Timepoints->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS Data Calculate Metabolic Stability (t½, Clint) LCMS->Data

Caption: In vitro metabolism experimental workflow.

References

The Clinical Significance of 5-Hydroxy Saxagliptin Plasma Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical relevance of 5-hydroxy saxagliptin (B632), the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, in relation to its parent drug and other therapeutic alternatives for the management of type 2 diabetes mellitus. The information presented herein is supported by experimental data to aid in research and development efforts.

Introduction

Saxagliptin is an oral hypoglycemic agent that acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This inhibition leads to prolonged active incretin levels, resulting in increased glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion.[1][2] Saxagliptin is metabolized in the liver by cytochrome P450 3A4/5 (CYP3A4/5) to its primary active metabolite, 5-hydroxy saxagliptin.[3][4] This metabolite itself is a potent DPP-4 inhibitor, contributing significantly to the overall therapeutic effect of saxagliptin.[3] Understanding the plasma concentrations and clinical relevance of this compound is therefore crucial for a comprehensive assessment of saxagliptin's efficacy and safety profile.

Comparative Pharmacokinetics of Saxagliptin and this compound

The pharmacokinetic profiles of saxagliptin and this compound have been well-characterized in healthy subjects and patients with type 2 diabetes. Following oral administration, saxagliptin is rapidly absorbed and metabolized.[4] The plasma concentrations and key pharmacokinetic parameters of both the parent drug and its active metabolite are summarized in the table below.

ParameterSaxagliptinThis compoundReference
Time to Peak Plasma Concentration (Tmax) ~2 hours~4 hours[2]
Terminal Half-Life (t1/2) ~2.5 hours~3.1 hours[2][3]
Plasma Protein Binding NegligibleNegligible[2][5]
Metabolism Primarily via CYP3A4/5-[3][4]
Elimination Renal and hepaticPrimarily renal[1][4]
Potency (relative to Saxagliptin) 1x~0.5x[3][6][7]

Clinical Relevance of this compound Plasma Concentrations

The clinical relevance of this compound plasma concentrations is multifaceted, impacting the overall efficacy, dosing considerations, and potential for drug-drug interactions.

Contribution to Overall Efficacy

Although this compound is approximately half as potent as saxagliptin in inhibiting DPP-4, its systemic exposure (AUC) is about 2- to 3-fold higher than that of the parent drug.[8] This higher exposure compensates for its lower potency, resulting in a significant contribution to the total and sustained DPP-4 inhibition observed after saxagliptin administration. The extended half-life of this compound also contributes to the prolonged pharmacodynamic effect, supporting a once-daily dosing regimen.[1]

Impact of Renal Impairment

The plasma concentrations of both saxagliptin and, more significantly, this compound are affected by renal function. In patients with moderate to severe renal impairment, the systemic exposure (AUC) to this compound increases substantially.[9][10] This increased exposure necessitates a dose reduction of saxagliptin from 5 mg to 2.5 mg once daily in patients with a creatinine (B1669602) clearance (CrCl) of 50 mL/min or less to avoid potential adverse effects.[11][12]

Renal FunctionSaxagliptin AUC IncreaseThis compound AUC IncreaseRecommended Saxagliptin DoseReference
Mild Impairment (CrCl >50 mL/min) 1.2-fold1.7-fold5 mg once daily[9]
Moderate Impairment (CrCl 30-50 mL/min) 2.1-fold2.9-fold2.5 mg once daily[9][10]
Severe Impairment (CrCl <30 mL/min) 2.1-fold4.5-fold2.5 mg once daily[9]
End-Stage Renal Disease (ESRD) on Hemodialysis --2.5 mg once daily after dialysis[12]
Drug-Drug Interactions

Since saxagliptin is a substrate for CYP3A4/5, co-administration with strong inhibitors or inducers of this enzyme system can alter the plasma concentrations of both saxagliptin and this compound.[3][6] Strong CYP3A4/5 inhibitors (e.g., ketoconazole) increase the exposure to saxagliptin, while strong inducers (e.g., rifampicin) decrease it. The prescribing information for saxagliptin recommends a dose reduction to 2.5 mg once daily when co-administered with strong CYP3A4/5 inhibitors.[11]

Comparison with Other DPP-4 Inhibitors

While all DPP-4 inhibitors share a common mechanism of action, they exhibit differences in their pharmacokinetic profiles, including their metabolism and the presence of active metabolites.

DPP-4 InhibitorPrimary MetabolismActive Metabolite(s)Dosing Adjustment in Renal Impairment
Saxagliptin Hepatic (CYP3A4/5)Yes (this compound)Yes
Sitagliptin Primarily excreted unchangedMinor active metaboliteYes
Vildagliptin HydrolysisInactive metaboliteYes
Linagliptin Primarily excreted unchangedNoNo
Alogliptin Primarily excreted unchangedMinor active metaboliteYes

The presence of a significant active metabolite like this compound is a key differentiator for saxagliptin. While other gliptins may have metabolites, they are either inactive or contribute minimally to the overall efficacy.

Experimental Protocols

Pharmacokinetic Study Design

A typical pharmacokinetic study to assess plasma concentrations of saxagliptin and this compound would involve the following:

  • Study Population: Healthy volunteers or patients with type 2 diabetes.

  • Study Design: Open-label, single- or multiple-dose study.

  • Drug Administration: A single oral dose of saxagliptin (e.g., 5 mg).

  • Blood Sampling: Serial blood samples collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) over 24-48 hours.

  • Bioanalysis: Plasma samples are analyzed for saxagliptin and this compound concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

DPP-4 Inhibition Assay

The inhibitory activity of saxagliptin and this compound on the DPP-4 enzyme can be determined using an in vitro enzymatic assay:

  • Materials: Recombinant human DPP-4 enzyme, a fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC), and the test compounds (saxagliptin and this compound).

  • Procedure:

    • The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor.

    • The substrate is added to initiate the enzymatic reaction.

    • The rate of substrate cleavage is measured by detecting the fluorescent or colorimetric signal over time.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Incretin Effect and DPP-4 Inhibition Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 substrate Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 degrades to Saxagliptin Saxagliptin / This compound Saxagliptin->DPP4 inhibits

Caption: Mechanism of action of saxagliptin and this compound.

cluster_1 Pharmacokinetic Analysis Workflow Dosing Oral Administration of Saxagliptin Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Analyte Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Concentration-Time Data Analysis->Data PK_Model Pharmacokinetic Modeling Data->PK_Model Parameters PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Model->Parameters

Caption: Workflow for determining pharmacokinetic parameters.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy Saxagliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of active pharmaceutical ingredients (APIs) and their metabolites, such as 5-Hydroxy saxagliptin (B632), is a critical component of laboratory safety and environmental responsibility. As a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, 5-Hydroxy saxagliptin requires careful handling and disposal to prevent potential harm to human health and the environment. This guide provides a procedural, step-by-step approach to its safe disposal, ensuring compliance with regulatory standards.

Regulatory Framework and Waste Classification

Safety Data Sheets (SDS) for saxagliptin hydrochloride indicate that it is suspected of causing cancer, damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[2][3][4][5][6] Furthermore, some ecological information classifies it as hazardous waste.[6] Therefore, it is prudent to manage this compound as a hazardous pharmaceutical waste.

Key Disposal Principles

Improper disposal methods, such as flushing down the drain or discarding in regular trash, are strictly discouraged to avoid environmental contamination.[1][2] The EPA's Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[7] For healthcare and laboratory facilities, the EPA's Subpart P offers specific guidance on managing hazardous waste pharmaceuticals, including a prohibition on sewering.[1]

The recommended and most common method for the final treatment of hazardous pharmaceutical waste is incineration at a licensed facility.[1][3]

Quantitative Data and Regulatory Considerations

While specific quantitative disposal limits for this compound are not established, the following table summarizes key quantitative and qualitative considerations based on general pharmaceutical waste regulations.

ConsiderationGuidelineRegulatory Body
Waste Classification Assumed Hazardous (based on parent compound data)EPA (RCRA)
Disposal Method Incineration at a permitted facilityEPA
Sewering (Drain Disposal) Prohibited for hazardous pharmaceutical wasteEPA (Subpart P)
Containerization Use clearly labeled, sealed, and leak-proof containersDOT, EPA
Transportation Transported by a licensed hazardous waste carrierDOT, EPA

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous laboratory trash.

  • Segregate solid waste (e.g., contaminated vials, weighing paper, contaminated PPE) from liquid waste (e.g., solutions containing the compound).

3. Containerization:

  • Solid Waste: Place in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The label should include "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

  • Liquid Waste: Collect in a designated, sealed, and leak-proof hazardous waste container. The container must be compatible with the solvent used. The label should include "Hazardous Waste," the chemical name, and the approximate concentration.

4. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

5. Waste Pickup and Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

6. Emergency Procedures:

  • In case of a spill, immediately alert personnel in the area.

  • Follow your institution's established spill cleanup procedures for hazardous materials. Use an appropriate spill kit, and dispose of all cleanup materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal A 1. Identify Waste (Solid or Liquid this compound) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B H Spill Occurs A->H C 3. Segregate Waste (Hazardous vs. Non-Hazardous) B->C D 4. Containerize Properly (Labeled, Sealed, Leak-proof) C->D E 5. Store in Designated Area (Satellite Accumulation Area) D->E F 6. Arrange for Pickup (EHS or Licensed Contractor) E->F G 7. Final Disposal (Incineration at Permitted Facility) F->G I Follow Emergency Spill Protocol H->I Emergency Response I->C

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.

References

Personal protective equipment for handling 5-Hydroxy saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Hydroxy saxagliptin (B632), a major active metabolite of saxagliptin. The following procedures are based on established safety protocols for similar chemical compounds and the parent drug, saxagliptin.

Audience: This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute oral toxicity

  • Skin irritation

  • Eye irritation

  • Respiratory tract irritation from dust or aerosols

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 5-Hydroxy saxagliptin to minimize exposure.

PPE CategoryItemStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Inspected prior to use[2][3]
Impervious laboratory coat or clothingFire/flame resistant[2][3]
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respiratorRecommended as a backup to engineering controls[3]
Full-face supplied-air respiratorIf exposure limits are exceeded or it's the sole means of protection[2][3]

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to this compound.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[1][3]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[1][3]

  • Prevent the formation of dust and aerosols.[2][3]

  • Use non-sparking tools to prevent ignition.[2]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.[1][3]

  • Keep in a dry, cool, and well-ventilated place.[2][3]

  • According to one supplier, this compound should be stored at -20°C for long-term stability (≥ 4 years).[5]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release:

  • Evacuate personnel from the affected area.

  • Wear appropriate PPE as outlined in Section 2.

  • Avoid breathing dust.

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

  • Waste Collection: Collect all waste material in a suitable, labeled, and closed container.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1] It is recommended to use a licensed medical waste contractor for disposal.[6] Do not dispose of down the drain or in regular trash.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the recommended workflow for handling this compound to ensure safety and proper experimental execution.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_prepare Prepare Solution handle_weigh->handle_prepare handle_experiment Conduct Experiment handle_prepare->handle_experiment cleanup_decon Decontaminate Work Surfaces handle_experiment->cleanup_decon Experiment complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste (per guidelines) cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe Cleanup complete post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for safe handling of this compound.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Exposure Response spill Accidental Spill or Exposure spill_evacuate Evacuate Area spill->spill_evacuate Spill Occurs exp_remove Remove from Exposure spill->exp_remove Exposure Occurs spill_ppe Wear PPE spill_evacuate->spill_ppe spill_contain Contain & Clean Up spill_ppe->spill_contain spill_dispose Dispose of Contaminated Material spill_contain->spill_dispose exp_first_aid Administer First Aid (as appropriate) exp_remove->exp_first_aid exp_medical Seek Immediate Medical Attention exp_first_aid->exp_medical

Caption: Emergency response plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.